molecular formula C22H33NO2 B8135481 Denudatine

Denudatine

Cat. No.: B8135481
M. Wt: 343.5 g/mol
InChI Key: OVXLNQAYPUEDSI-ZAWREGRRSA-N
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Description

(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol is a natural product found in Aconitum barbatum, Delphinium denudatum, and Aconitum nagarum with data available.

Properties

IUPAC Name

(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14+,15-,16+,17-,18-,19-,20+,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLNQAYPUEDSI-ZAWREGRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CCC[C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4[C@H]([C@H](CC5)C(=C)[C@H]6O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26166-37-0
Record name Denudatine
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Record name 26166-37-0
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Foundational & Exploratory

Delving into Denudatine: A Technical Guide to its Ion Channel Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, has garnered scientific interest for its potential to modulate the activity of ion channels. This technical guide provides an in-depth analysis of the mechanism of action of this compound on ion channels, with a particular focus on its effects on cardiac electrophysiology. The information presented herein is compiled from available scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of Sodium Influx

Effects on Cardiac Action Potential

Studies on isolated porcine ventricular fibers have demonstrated that this compound exerts a concentration-dependent effect on the cardiac action potential. At a concentration of 30 mg/l, this compound leads to a discernible depression of both the amplitude and the maximal rate of rise (Vmax) of the action potential. Concurrently, a reduction in the action potential duration (APD) and the effective refractory period (ERP) is observed.[1]

A more pronounced effect is seen at a higher concentration of 150 mg/l. At this dose, this compound significantly depresses the action potential amplitude, causing it to resemble a "slow response" action potential, which is characterized by a slower upstroke velocity. Critically, at this higher concentration, this compound completely inhibits the arrhythmogenic effects induced by aconitine (B1665448), a known sodium channel activator.[1] This inhibitory action against aconitine-induced arrhythmias strongly supports the hypothesis that this compound's primary target is the voltage-gated sodium channel.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the action potential parameters of porcine ventricular fibers. It is important to note that the available literature provides qualitative descriptions and limited quantitative values.

ConcentrationAction Potential AmplitudeMax. Rate of Rise (Vmax)Action Potential Duration (APD)Effective Refractory Period (ERP)Antiarrhythmic Effect (vs. Aconitine)
30 mg/l DepressedDepressedReducedReducedNot Inhibited
150 mg/l Markedly Depressed (Slow Response-like)Markedly Depressed--Completely Inhibited

Table 1: Summary of this compound's Effects on Porcine Ventricular Action Potential Parameters.[1]

Experimental Protocols

The following outlines the general electrophysiological methodology employed in the key studies investigating this compound's mechanism of action.

Preparation of Ventricular Fibers

The experiments were conducted on isolated ventricular muscle fibers obtained from porcine hearts.[1] While the specific dissection and preparation techniques are not detailed in the available literature, standard protocols for isolating cardiac tissue for electrophysiological recording would have been followed. This typically involves the rapid excision of the heart, dissection of the desired ventricular tissue, and placement in a temperature-controlled organ bath perfused with a physiological salt solution.

Electrophysiological Recording

Intracellular action potentials were recorded using glass microelectrodes. This technique involves impaling a single cardiomyocyte with a fine-tipped glass electrode filled with a conductive solution (e.g., 3 M KCl) to measure the transmembrane potential. The maximal rate of rise of the action potential (Vmax) is derived from the first derivative of the action potential upstroke and serves as an indicator of the inward sodium current.

  • Recording Setup: Standard microelectrode amplifiers and data acquisition systems would have been used to record and analyze the action potential waveforms.

  • Perfusion Solution: The isolated ventricular fibers were superfused with Tyrode's solution, a physiological salt solution that mimics the ionic composition of the extracellular fluid. The exact composition of the Tyrode's solution used in the this compound experiments is not specified in the available abstract.

  • Drug Application: this compound and aconitine were introduced into the superfusion solution at the specified concentrations.

Workflow for Assessing this compound's Effect

The logical workflow for the experiments described can be visualized as follows:

G cluster_prep Tissue Preparation cluster_exp Electrophysiological Recording cluster_analysis Data Analysis prep Isolate Porcine Ventricular Fibers baseline Record Baseline Action Potentials prep->baseline denudatine_app Apply this compound (30 mg/l or 150 mg/l) baseline->denudatine_app record_this compound Record Action Potentials with this compound denudatine_app->record_this compound aconitine_app Apply Aconitine record_this compound->aconitine_app record_arrhythmia Observe for Arrhythmogenic Activity aconitine_app->record_arrhythmia analyze Analyze Action Potential Parameters (Amplitude, Vmax, APD, ERP) record_arrhythmia->analyze

Figure 1: Experimental workflow for assessing this compound's electrophysiological effects.

Signaling Pathways and Molecular Interactions

The observed electrophysiological effects of this compound strongly suggest a direct interaction with voltage-gated sodium channels. The depression of Vmax is a classic indicator of sodium channel blockade. At higher concentrations, the shift towards a slow-response action potential indicates a significant reduction in the fast sodium current, which is responsible for the rapid depolarization phase of the cardiac action potential.

The ability of this compound to counteract aconitine-induced arrhythmias provides further evidence for its action on sodium channels. Aconitine is a well-characterized toxin that binds to site 2 of the voltage-gated sodium channel, causing persistent activation and leading to arrhythmogenic afterdepolarizations. This compound's ability to inhibit these effects implies that it may either compete with aconitine for the same binding site, or allosterically modulate the channel to prevent aconitine's effects.

The following diagram illustrates the proposed antagonistic interaction between this compound and aconitine at the sodium channel.

G cluster_channel Voltage-Gated Sodium Channel cluster_ligands Ligands cluster_effects Cellular Effects channel Gate Pore activation Persistent Activation (Arrhythmia) channel:gate->activation Stays Open inhibition Inhibition of Na+ Influx (Anti-arrhythmic) channel:gate->inhibition Reduces Opening aconitine Aconitine aconitine->channel:pore Binds to Site 2 This compound This compound This compound->channel:pore Inhibits This compound->activation Antagonizes

Figure 2: Proposed antagonistic interaction of this compound and aconitine at the sodium channel.

Conclusion and Future Directions

The available evidence strongly points to this compound acting as an inhibitor of voltage-gated sodium channels in cardiac myocytes. This mechanism underlies its ability to modulate the cardiac action potential and antagonize the arrhythmogenic effects of sodium channel activators like aconitine.

Further research is warranted to fully elucidate the molecular details of this compound's interaction with ion channels. Key areas for future investigation include:

  • Binding Site Characterization: Utilizing radioligand binding assays and site-directed mutagenesis to identify the specific binding site of this compound on the sodium channel alpha subunit.

  • Ion Channel Selectivity: Screening this compound against a panel of different voltage-gated ion channels (e.g., various sodium channel subtypes, potassium channels, calcium channels) to determine its selectivity profile.

  • Detailed Electrophysiological Characterization: Performing comprehensive patch-clamp studies to quantify the effects of this compound on the gating kinetics of specific ion channels, including activation, inactivation, and recovery from inactivation.

  • In Vivo Studies: Evaluating the antiarrhythmic efficacy and potential cardiovascular side effects of this compound in animal models of cardiac arrhythmias.

A more complete understanding of this compound's mechanism of action will be crucial for assessing its therapeutic potential as a novel antiarrhythmic agent or as a lead compound for the development of new ion channel modulators.

References

The Intricate Biological Activities of Denudatine-Type Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine-type diterpenoid alkaloids, a significant subclass of the C20-diterpenoid alkaloids, are predominantly isolated from plants of the Aconitum and Delphinium genera. These natural products are characterized by a complex hexacyclic or pentacyclic core structure. Historically, plants containing these alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties. Modern pharmacological research has begun to unravel the diverse biological activities of this compound-type alkaloids, revealing their potential as lead compounds in drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

This compound-type diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antitumor, and antiarrhythmic activities. The potency of these effects is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). While extensive quantitative data for every known this compound-type alkaloid is not always available in the public domain, this section summarizes the reported activities for representative compounds.

Alkaloid TypeCompoundBiological ActivityCell Line/ModelIC50/EC50Reference
Atisine-typeHonatisineAntitumorMCF-7 (Breast Cancer)3.16 µM[1]
Atisine-typeDelphatisine CAntitumorA549 (Lung Cancer)2.36 µM[1]
Atisine-typeAjaconineCholinesterase InhibitionAcetylcholinesterase (AChE)12.61 µM[1]
Atisine-typeAjaconineCholinesterase InhibitionButyrylcholinesterase (BChE)10.18 µM[1]
Hetisine-typeDerivative 64cAntitumorA549 (Lung Cancer)1.7 µM[2]
Hetisine-typeDerivative 64bAntitumorA549 (Lung Cancer)3.2 µM[2]
Lycoctonine-typeDelbrunineAntitumorA549 (Lung Cancer)10.6 µM[3]
Lycoctonine-typeDelbrunineAntitumorMCF-7 (Breast Cancer)16.5 µM[3]
Aconitine-typeLipojesaconitineAntitumorA549, MDA-MB-231, MCF-7, KB6.0 - 7.3 µM[3]
This compound-typeSinchianineCholinesterase Inhibition-Mild[4]

Key Signaling Pathways

The biological effects of this compound-type diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential therapeutic applications and side effects.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many inflammatory diseases are characterized by the over-activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] this compound-type alkaloids have been suggested to exert their anti-inflammatory effects by modulating this pathway. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][8] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5] Inhibition of IκBα degradation by this compound-type alkaloids would prevent NF-κB nuclear translocation and subsequent inflammatory responses.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB->NFkB_active translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes activates transcription Nucleus Nucleus This compound This compound-type Alkaloids This compound->IKK inhibits Apoptosis_Induction This compound This compound-type Alkaloids Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Alkaloids Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 1.5h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Incubate4 Incubate 15 min with shaking Add_DMSO->Incubate4 Read_Absorbance Read Absorbance at 492 nm Incubate4->Read_Absorbance End End: Calculate IC50 Read_Absorbance->End

References

Denudatine: A Technical Guide to Natural Sources and Isolation from Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of denudatine, a C20-diterpenoid alkaloid, with a focus on its natural sources within the Aconitum genus and detailed methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a member of the C20-diterpenoid alkaloid family, which is predominantly found in plant species belonging to the Aconitum, Delphinium, and Spiraea genera. The genus Aconitum, part of the Ranunculaceae family, is the most significant natural source of this compound and its structural analogues[1][2]. These plants are widely distributed in the temperate regions of the Northern Hemisphere[1].

Several species of Aconitum have been identified as sources of this compound and related alkaloids. These include, but are not limited to:

  • Aconitum carmichaeli : The lateral roots of this species, known as "fu-zi" in traditional Chinese medicine, have been shown to contain this compound-type diterpenoid alkaloids[3][4][5].

  • Aconitum kusnezoffii : this compound has been isolated from this species[6].

  • Aconitum sinchiangense : This species is also a known source of this compound-type C20-diterpenoid alkaloids[1].

The concentration and specific profile of alkaloids, including this compound, can vary significantly between different species and even within the same species due to factors such as geographical location, harvesting time, and processing methods[7].

Quantitative Data on Alkaloid Isolation

The yield of this compound and other diterpenoid alkaloids from Aconitum species is dependent on the plant material, extraction method, and purification strategy. While specific yield data for this compound is not always reported, the following table summarizes representative yields of related diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, which illustrates the potential recovery rates from a crude alkaloid extract[8][9].

AlkaloidStarting Material (Crude Extract)Yield (mg)Purity (%)
Guanfu base I3.5 g35696.40
Guanfu base A3.5 g57897.2
Atisine3.5 g7497.5
Guanfu base F3.5 g9498.1
Guanfu base G3.5 g42398.9
Guanfu base R3.5 g6798.3
Guanfu base P3.5 g15498.4

Data from the preparative isolation of diterpenoid alkaloids from Aconitum coreanum[8][9].

Experimental Protocols for Isolation and Purification

The isolation of this compound from Aconitum species typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. Below are detailed methodologies adapted from established protocols for diterpenoid alkaloid isolation.

General Extraction of Crude Alkaloids

This protocol outlines the initial extraction of total alkaloids from the plant material.

Materials and Reagents:

  • Dried and powdered roots of the target Aconitum species

  • 95% Ethanol

  • 1% Hydrochloric acid (HCl)

  • Ammonia (B1221849) water (NH3·H2O)

  • Petroleum ether

  • Chloroform (B151607)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Extraction: The powdered plant material (e.g., 5 kg) is subjected to heat reflux extraction with 95% ethanol. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The residue is dissolved in a 1% HCl solution to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with petroleum ether to remove non-polar impurities.

    • The aqueous layer is basified to a pH of approximately 9.5 with ammonia water to deprotonate the alkaloids, making them soluble in organic solvents.

    • The basified solution is then extracted multiple times with chloroform.

  • Final Concentration: The chloroform extracts are combined and evaporated to dryness to yield the crude alkaloid mixture.

Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique is highly effective for the preparative separation of alkaloids.

Instrumentation and Reagents:

  • pH-zone-refining counter-current chromatograph

  • Two-phase solvent system: petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Solvent System Preparation: The two-phase solvent system is prepared and thoroughly equilibrated. Triethylamine (e.g., 10 mM) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (e.g., 10 mM) is added to the lower aqueous mobile phase as an eluter.

  • Sample Loading: The crude alkaloid extract (e.g., 3.5 g) is dissolved in a suitable volume of the solvent mixture and loaded into the CCC column.

  • Chromatographic Separation: The separation is performed according to the instrument's operating parameters. The mobile phase is pumped through the column, and the effluent is collected in fractions.

  • Fraction Analysis: Each fraction is analyzed by HPLC to determine the purity of the isolated compounds.

  • Compound Identification: The structures of the purified alkaloids are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction and purification of this compound from Aconitum species.

G plant Dried Aconitum Plant Material extraction Ethanol Reflux Extraction plant->extraction concentration1 Concentration extraction->concentration1 partitioning Acid-Base Partitioning concentration1->partitioning concentration2 Concentration partitioning->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids ccc pH-Zone-Refining CCC crude_alkaloids->ccc fractions Collection of Fractions ccc->fractions analysis HPLC Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway for Diterpenoid Alkaloid-Induced Apoptosis

While the specific signaling pathways of this compound are still under investigation, related atisine-type diterpenoid alkaloids have been shown to induce apoptosis. The diagram below represents a potential signaling pathway based on the activity of these related compounds.

G alkaloid Diterpenoid Alkaloid (e.g., this compound Analogue) cell Cancer Cell alkaloid->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation caspase3 Caspase-3 (Executioner Caspase) bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathway for diterpenoid alkaloids.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Further research is warranted to fully elucidate the pharmacological activities and mechanisms of action of this and other related diterpenoid alkaloids for potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid naturally occurring in plants of the Aconitum and Delphinium genera. It possesses a complex molecular architecture based on the atisine-type skeleton, featuring a distinctive C(7)–C(20) bridge. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, along with insights into its potential mechanism of action as an antiarrhythmic agent. While comprehensive experimental data for this compound itself is not extensively available in publicly accessible literature, this document synthesizes the known information and provides context through related compounds and methodologies.

Chemical Structure and Properties

This compound is a polycyclic alkaloid with a rigid cage-like structure. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₂H₃₃NO₂
Molecular Weight 343.5 g/mol
IUPAC Name (1R,3aS,4S,6R,6aS,8R,10R,10aS,10bS)-4-(ethylamino)-1,6a,8-trimethyl-1,2,3,3a,4,5,6,6a,7,8,9,10,10a,10b-tetradecahydrophenanthro[1,10-fg]isoquinoline-1,10-diol
CAS Number 26166-37-0
Skeleton Type Atisine-type Diterpenoid Alkaloid

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional shape. The absolute configuration of these centers is crucial for its biological activity.

Absolute Configuration

The absolute configuration of this compound was definitively determined through single-crystal X-ray diffraction studies of its derivative, this compound methiodide.[1] This analytical technique provides an unambiguous determination of the spatial arrangement of atoms in a crystalline solid.

While the primary literature containing the detailed crystallographic data and the explicit assignment of R/S configurations for each stereocenter of this compound is not widely available, the IUPAC name provides the designated stereochemistry for each chiral center based on the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical descriptors are (1R,3aS,4S,6R,6aS,8R,10R,10aS,10bS).

Spectroscopic Data

Spectroscopic techniques are fundamental to the structural elucidation of complex natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Data

Experimental Protocols

Detailed experimental protocols for the original structural elucidation of this compound are not fully accessible. However, this section outlines the general methodologies that would have been employed for X-ray crystallography and NMR spectroscopy, based on standard practices in natural product chemistry.

X-ray Crystallography of this compound Methiodide

The determination of the absolute structure of this compound was achieved by analyzing a crystal of its methiodide salt. The general protocol for such an analysis involves the following steps:

  • Crystal Growth: Single crystals of this compound methiodide suitable for X-ray diffraction would be grown, likely through slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve the atomic positions and thermal parameters. The final refined structure provides the precise three-dimensional arrangement of atoms, allowing for the determination of the absolute configuration.

NMR Spectroscopy

A comprehensive NMR analysis of this compound to confirm its structure would typically involve the following experiments:

  • ¹H NMR: To identify the number and types of protons and their neighboring environments.

  • ¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

Typical Experimental Conditions for NMR:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common solvents for alkaloids.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to achieve adequate signal dispersion.

  • Temperature: Spectra are typically recorded at room temperature.

Potential Mechanism of Action and Signaling Pathway

This compound has been reported to possess antiarrhythmic properties. While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the mechanism of action of many antiarrhythmic drugs involves the modulation of cardiac ion channels. Based on the known pharmacology of similar alkaloids and antiarrhythmic agents, a plausible mechanism for this compound's action is the blockade of voltage-gated sodium, potassium, or calcium channels in cardiomyocytes.

Blockade of these channels can alter the cardiac action potential, thereby suppressing arrhythmias. For instance, inhibition of fast sodium channels (a Class I antiarrhythmic mechanism) would slow the upstroke of the action potential, while blockade of potassium channels (a Class III antiarrhythmic mechanism) would prolong the repolarization phase.

The following diagram illustrates a hypothetical signaling pathway for a Class III antiarrhythmic agent, a potential mechanism for this compound, focusing on the blockade of potassium channels during the repolarization phase of the cardiac action potential.

Denudatine_Antiarrhythmic_Action cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential K_channel Voltage-Gated Potassium Channel (e.g., hERG) Repolarization Phase 3: Repolarization (K+ efflux) K_channel->Repolarization Mediates Na_channel Voltage-Gated Sodium Channel Depolarization Phase 0: Depolarization (Na+ influx) Na_channel->Depolarization Mediates Ca_channel Voltage-Gated Calcium Channel Plateau Phase 2: Plateau (Ca2+ influx) Ca_channel->Plateau Mediates Prolonged_AP Prolonged Action Potential Duration Repolarization->Prolonged_AP Leads to This compound This compound This compound->K_channel Blocks Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of Re-entry) Prolonged_AP->Antiarrhythmic_Effect Results in

Caption: Hypothetical mechanism of this compound's antiarrhythmic action via potassium channel blockade.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with established absolute stereochemistry. While a wealth of information exists regarding its core structure and synthesis, detailed primary experimental data such as comprehensive NMR tables and the original crystallographic information file are not readily accessible in the public domain. Its reported antiarrhythmic activity suggests a mechanism involving the modulation of cardiac ion channels, a promising area for future research. This guide provides a foundational understanding of this compound for researchers and professionals in the field of natural product chemistry and drug development. Further investigation into its specific molecular interactions and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

Pharmacological Properties of Denudatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine is a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus. As a member of the complex family of diterpenoid alkaloids, it shares a structural relationship with atisine (B3415921) and is considered a biosynthetic precursor to the more complex aconitine-type alkaloids. Pharmacological investigations have revealed that this compound and its close structural analogs possess a range of biological activities, including antiarrhythmic, analgesic, and bradycardic effects. These properties are believed to be mediated, at least in part, through the modulation of ion channels. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including quantitative data, detailed experimental methodologies for key assays, and visualizations of proposed mechanisms of action and experimental workflows. Due to the limited availability of data specifically for this compound, information from closely related this compound-type alkaloids is also included to provide a broader context for its potential pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its related analogs. It is important to note that specific IC50, Ki, or EC50 values for this compound are not widely reported in the public domain. The data presented here is derived from in vivo and ex vivo studies.

CompoundPharmacological EffectAssay/ModelQuantitative DataSource
This compound AntiarrhythmicAconitine-induced arrhythmia in ratsProtective at 50 and 100 mg/kg[1]
This compound AntiarrhythmicCalcium chloride-induced arrhythmia in ratsIncreased survival at 50 and 100 mg/kg[1]
Cochlearenine (this compound-type)BradycardicIsolated guinea pig atriaDose-dependent effect at 0.1 - 1.0 mg/mL[2]
Aconicarmine (Compound 5) (this compound derivative)AnalgesicAcetic acid-induced writhing in miceInhibition of writhing (specific dose and % inhibition not detailed)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures, as the specific, detailed protocols from the original studies are not fully available.

Antiarrhythmic Activity in a Rat Model

Objective: To evaluate the efficacy of this compound in preventing chemically induced cardiac arrhythmias in rats.

Models:

  • Aconitine-induced arrhythmia

  • Calcium chloride-induced arrhythmia

Materials:

Procedure:

  • Rats are anesthetized, and ECG electrodes are placed to monitor cardiac activity.

  • A baseline ECG is recorded for a stable period.

  • The experimental group receives an intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at doses of 50 or 100 mg/kg. The control group receives the vehicle.

  • After a predetermined pretreatment period (e.g., 30 minutes), arrhythmia is induced.

    • Aconitine model: A continuous infusion or bolus injection of aconitine is administered to induce ventricular arrhythmias.

    • Calcium chloride model: A bolus injection of calcium chloride is administered to induce ventricular fibrillation.

  • The ECG is continuously monitored for the onset, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • The protective effect of this compound is assessed by comparing the incidence and duration of arrhythmias and the survival rate between the this compound-treated and control groups.

Bradycardic Effect in Isolated Guinea Pig Atria

Objective: To assess the direct effect of cochlearenine, a this compound-type alkaloid, on the spontaneous beating rate of isolated atrial tissue.

Materials:

  • Male guinea pigs (250-300 g)

  • Langendorff apparatus or organ bath system

  • Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

  • Cochlearenine solutions of varying concentrations

  • Force transducer and data acquisition system

Procedure:

  • The guinea pig is euthanized, and the heart is rapidly excised.

  • The atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed.

  • The preparation is allowed to equilibrate until a stable spontaneous beating rate is achieved.

  • Baseline atrial rate and force of contraction are recorded.

  • Cochlearenine is added to the bath in a cumulative or non-cumulative manner to achieve final concentrations ranging from 0.1 to 1.0 mg/mL.

  • The atrial beating rate is recorded for a set period after each drug addition.

  • A dose-response curve is constructed to determine the bradycardic effect of cochlearenine.

Analgesic Activity in Acetic Acid-Induced Writhing Assay in Mice

Objective: To evaluate the peripheral analgesic effect of a this compound derivative using a chemical-induced visceral pain model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound derivative (dissolved in a suitable vehicle)

  • Acetic acid solution (e.g., 0.6% in saline)

  • Positive control (e.g., acetylsalicylic acid)

  • Observation chambers

Procedure:

  • Mice are randomly divided into control, positive control, and this compound derivative-treated groups.

  • The this compound derivative is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives the vehicle, and the positive control group receives the standard analgesic.

  • After a specified pretreatment time (e.g., 30-60 minutes), each mouse is injected i.p. with the acetic acid solution.

  • Immediately after the acetic acid injection, the mouse is placed in an individual observation chamber.

  • The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 15-20 minutes).

  • The analgesic effect is calculated as the percentage inhibition of writhing in the treated groups compared to the control group.

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, based on the known activities of diterpenoid alkaloids and the observed pharmacological effects, several signaling pathways are likely involved. The following diagrams illustrate these proposed mechanisms.

Proposed_Antiarrhythmic_Mechanism This compound This compound Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Inhibition K_Channel Voltage-Gated K+ Channels This compound->K_Channel Modulation Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Inhibition AP_Prolongation Action Potential Modulation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation Ca_Channel->AP_Prolongation Arrhythmia Cardiac Arrhythmia AP_Prolongation->Arrhythmia Suppression of Ectopic Foci

Caption: Proposed antiarrhythmic mechanism of this compound via ion channel modulation.

Proposed_Analgesic_Mechanism Denudatine_Derivative This compound Derivative Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins) Denudatine_Derivative->Inflammatory_Mediators Inhibition of Synthesis/Release Pain_Signal Pain Signal Transmission Denudatine_Derivative->Pain_Signal Inhibition Nociceptor_Activation Nociceptor Activation Nociceptor_Activation->Pain_Signal Inflammatory_Mediators->Nociceptor_Activation Sensitization Analgesia Analgesic Effect Pain_Signal->Analgesia Reduction

Caption: Proposed peripheral analgesic mechanism of a this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antiarrhythmic properties of this compound in an in vivo model.

Antiarrhythmic_Assay_Workflow Animal_Prep Animal Preparation (Anesthesia, ECG Setup) Baseline_ECG Baseline ECG Recording Animal_Prep->Baseline_ECG Grouping Grouping (Control vs. This compound) Baseline_ECG->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Arrhythmia_Induction Arrhythmia Induction (Aconitine or CaCl2) Drug_Admin->Arrhythmia_Induction ECG_Monitoring Continuous ECG Monitoring Arrhythmia_Induction->ECG_Monitoring Data_Analysis Data Analysis (Arrhythmia Incidence, Duration, Survival) ECG_Monitoring->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound's antiarrhythmic activity.

Discussion and Future Directions

The available evidence suggests that this compound and its analogs are pharmacologically active compounds with potential therapeutic applications, particularly in the management of cardiac arrhythmias and pain. The primary mechanism of action for diterpenoid alkaloids is generally accepted to be the modulation of voltage-gated ion channels, which is consistent with the observed antiarrhythmic and potential analgesic effects of this compound.

However, the current understanding of this compound's pharmacology is limited. To advance the development of this compound-based therapeutics, further research is required in the following areas:

  • Quantitative Pharmacodynamics: Comprehensive studies to determine the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at a wide range of ion channels (Na+, K+, Ca2+) and other potential molecular targets are essential.

  • Mechanism of Action Elucidation: Detailed electrophysiological studies are needed to characterize the specific effects of this compound on different ion channel subtypes and to understand the molecular basis of its pharmacological actions. Investigation into its effects on key signaling pathways involved in inflammation and nociception is also warranted.

  • Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its bioavailability, half-life, and potential for drug-drug interactions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and pharmacological evaluation of a broader range of this compound derivatives would help to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

  • Toxicology: In-depth toxicological studies are necessary to establish the safety profile of this compound, especially given the known toxicity of many aconitum-derived alkaloids.

References

Denudatine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum and Delphinium genera, is emerging as a compound of significant interest for therapeutic development.[1][2] Diterpenoid alkaloids have a long history of use in traditional medicine for treating pain and cardiovascular diseases.[1] Modern research has begun to elucidate the pharmacological basis for these applications, highlighting this compound and its congeners' potential as anti-arrhythmic, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Introduction: The Chemistry of this compound

This compound is a member of the diterpenoid alkaloid family, a class of natural products known for their complex and intricate molecular architectures.[3] Specifically, it is a C20-diterpenoid alkaloid characterized by a hexacyclic atisine-type skeleton, which is formed biosynthetically through the cyclization of an ent-atisane precursor followed by the linkage of the C-7 and C-20 positions.[3][4] This structural complexity presents both a challenge and an opportunity for medicinal chemistry, enabling the development of highly specific pharmacological agents.[1] These compounds are primarily found in the Aconitum, Consolidum, and Delphinium genera of plants.[1]

Biosynthesis and Chemical Relationships

This compound-type alkaloids are biosynthetically derived from atisine-type precursors. This relationship is crucial for understanding the structural diversity and potential synthesis strategies for this class of compounds.

Caption: Biogenetic pathway from diterpene precursors to atisine (B3415921) and this compound-type alkaloids.[4][5]

Therapeutic Potential and Mechanisms of Action

This compound and related alkaloids exhibit a range of biological activities, primarily centered on cardiovascular, neurological, and inflammatory processes. The principal mechanism underlying these effects is the modulation of voltage-gated ion channels.[1]

Cardiovascular Effects: Anti-Arrhythmic Activity

Diterpenoid alkaloids are recognized for their effects on the cardiovascular system, including prominent anti-arrhythmic and anti-hypertensive properties.[4][5] The primary mechanism involves the modulation of sodium (Na+) and potassium (K+) ion channels in cardiac myocytes, which alters the cardiac action potential and can restore normal sinus rhythm.[1][6]

  • Mechanism of Action : Aconitines, a related class of diterpenoid alkaloids, are known to bind to open, voltage-sensitive sodium channels, causing their persistent activation and leading to membrane depolarization.[2] Conversely, other structurally distinct diterpenoid alkaloids can act as Na+ channel blockers, preventing the transmission of pain signals and aberrant cardiac action potentials.[3] The specific effect of this compound is believed to be channel modulation, which may allow for subtype-specific targeting of ion channels implicated in channelopathies, potentially minimizing side effects.[1]

CompoundActivityModel SystemConcentration / DoseEffectReference
CochlearenineBradycardicGuinea pig atria0.1 - 1.0 mg/mLDose-dependent decrease in heart rate[1]
General DAsAnti-arrhythmicAdrenaline-induced arrhythmia (rats)Not SpecifiedProphylactic and therapeutic effects[7][8]
Anti-inflammatory Effects

Alkaloids are well-documented anti-inflammatory agents.[9][10] Diterpenoid alkaloids, including those isolated from Aconitum species, have demonstrated significant inhibitory effects on key inflammatory mediators.[11]

  • Mechanism of Action : The anti-inflammatory action of related alkaloids often involves the inhibition of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[10] This leads to a downstream reduction in the production of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[10][11]

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.[10]

Compound(s)ActivityModel SystemConcentrationEffectReference
13 Diterpenoid AlkaloidsInhibition of NO & TNF-αLPS-treated RAW 264.7 cellsIC50: 67.56 - 683.44 µMInhibition of inflammatory mediator secretion[11]
ArcutisineAnti-inflammatoryLPS-treated RAW 264.7 cells40 µM33.5% inhibition of NO production[12]
Known Compound (from A. fischeri)Anti-inflammatoryLPS-treated RAW 264.7 cells40 µM33.7% inhibition of NO production[12]
Neuroprotective Effects

While high doses of certain diterpenoid alkaloids can be neurotoxic, others exhibit promising neuroprotective, analgesic, and anticonvulsant properties.[3] The dual nature of these compounds highlights the importance of structure-activity relationship studies.

  • Mechanism of Action : The neuropharmacological effects are also tied to the modulation of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in the central nervous system.[3] By inactivating these channels, certain alkaloids can prevent the transmission of pain messages.[3] Other proposed mechanisms for related alkaloids include increasing the release of the endogenous opioid dynorphin (B1627789) A and activating inhibitory noradrenergic neurons.[3]

Experimental Protocols

Reproducibility and standardization are critical in drug development. This section details common experimental protocols used to evaluate the therapeutic potential of this compound and related compounds.

In Vitro Anti-inflammatory Assay

This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in a cell-based model.

Anti_Inflammatory_Assay_Workflow start Start plate_cells Seed RAW 264.7 Macrophages in 96-well plates start->plate_cells pre_treat Pre-treat cells with This compound (various conc.) for 1 hr plate_cells->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24 hrs pre_treat->stimulate collect Collect cell culture supernatant stimulate->collect viability Assess cell viability (e.g., MTT assay) stimulate->viability Parallel Plate griess Measure Nitric Oxide (NO) using Griess Reagent collect->griess elisa Measure TNF-α using ELISA kit collect->elisa analyze Analyze Data: Calculate IC50 values griess->analyze elisa->analyze viability->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.[1] Unlike its highly toxic C19-diterpenoid relatives, such as aconitine (B1665448), this compound has demonstrated antiarrhythmic properties, suggesting a distinct toxicological and pharmacological profile. This technical guide provides a comprehensive overview of the known toxicological data for this compound and related diterpenoid alkaloids, including aconitine and lappaconitine, to offer a comparative perspective. Due to the limited availability of specific quantitative toxicological data for this compound, this document leverages data from related compounds to infer potential toxicological characteristics and outlines the necessary experimental protocols for a thorough toxicological evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and safety of this compound and similar alkaloids.

Introduction to this compound and Related Alkaloids

Diterpenoid alkaloids are a diverse group of natural compounds, primarily isolated from the genera Aconitum, Delphinium, and Garrya.[2] They are classified based on their carbon skeleton into C18, C19, and C20 types. The C19-diterpenoid alkaloids, such as the highly toxic aconitine, are well-known for their cardiotoxic and neurotoxic effects. In contrast, C20-diterpenoid alkaloids, which include this compound, are generally considered to be less toxic.[3][4] this compound's structure is characterized by a C20 skeleton.[1] Its reported antiarrhythmic effects stand in stark contrast to the arrhythmogenic properties of aconitine, indicating a different mechanism of action at the molecular level, likely involving the modulation of ion channels.[5][6]

Toxicological Data

Quantitative toxicological data for this compound is scarce in publicly available literature. Therefore, this section presents data for the well-studied related diterpenoid alkaloids, aconitine and lappaconitine, to provide a comparative toxicological context.

Acute Toxicity

Acute toxicity is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause death in 50% of a test population.[7][8]

Table 1: Acute Toxicity Data (LD50) for Aconitine and Lappaconitine

CompoundAnimal ModelRoute of AdministrationLD50 ValueReference(s)
AconitineMouseOral1.0 mg/kg[9]
AconitineMouseIntravenous0.100 mg/kg[9]
AconitineMouseIntraperitoneal0.270 mg/kg[9]
AconitineMouseSubcutaneous0.270 mg/kg[9]
LappaconitineMouseOral32.4 mg/kg[9]
LappaconitineRatOral20 mg/kg[9]

No peer-reviewed LD50 data for this compound was identified.

Cytotoxicity

Cytotoxicity is commonly assessed in vitro using cell-based assays to determine the concentration of a substance that causes 50% of cell death (IC50).

Table 2: In Vitro Cytotoxicity Data (IC50) for Related Diterpenoid Alkaloids

CompoundCell LineAssayIC50 ValueReference(s)
AconitineH9c2 (cardiomyoblasts)Not specified132.32 µg/mL[10]
AconitineMDCK (canine kidney)Not specified141.58 µg/mL[10]

No peer-reviewed IC50 data for this compound on non-cancerous cell lines was identified.

Mechanism of Action and Toxicological Pathways

The primary mechanism of toxicity for many diterpenoid alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[1]

Interaction with Voltage-Gated Sodium Channels

Toxic diterpenoid alkaloids like aconitine are known to persistently activate VGSCs, leading to an influx of sodium ions, membrane depolarization, and subsequent cardiotoxicity and neurotoxicity.[1] In contrast, antiarrhythmic agents often act as VGSC blockers.[11] Given this compound's antiarrhythmic properties, it is hypothesized to act as a sodium channel blocker, though the specific binding site and mechanism may differ from other known blockers.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation Na_ion_in Na+ VGSC_open->Na_ion_in VGSC_inactivated->VGSC_closed Repolarization Na_ion_out Na+ Na_ion_out->VGSC_open Influx This compound This compound This compound->VGSC_open Blockade

Figure 1: Hypothesized mechanism of this compound action on voltage-gated sodium channels (VGSCs).
Potential Downstream Signaling

The toxic effects of aconitine have been linked to downstream signaling pathways involving apoptosis and inflammation. For instance, aconitine can induce cardiomyocyte damage by activating the TNFα-NLRP3 signaling axis. It is plausible that this compound, through its potential role as a sodium channel blocker, could modulate these or other intracellular signaling pathways, contributing to its therapeutic or toxic effects at higher concentrations.

This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Modulation Ca_ion Intracellular Ca2+ Concentration VGSC->Ca_ion Alters ROS Reactive Oxygen Species Ca_ion->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation ROS->Inflammation

Figure 2: Potential downstream signaling pathways affected by this compound.

Experimental Protocols

A thorough toxicological assessment of this compound requires a combination of in vitro and in vivo studies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

  • 96-well microplates

  • Cultured cells (e.g., H9c2 cardiomyocytes, HEK293 kidney cells)

  • Cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cytotoxicity assay.
In Vivo Acute Systemic Toxicity

Objective: To determine the median lethal dose (LD50) of this compound in an animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound solution

  • Administration equipment (e.g., oral gavage needles, syringes)

  • Animal balance

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare a range of this compound doses.

  • Administration: Administer a single dose of this compound to different groups of animals via a specific route (e.g., oral, intraperitoneal). Include a control group receiving the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Record the number of deaths in each dose group.

  • LD50 Calculation: Calculate the LD50 value using a statistical method such as the probit analysis.

Cardiotoxicity Assessment using Langendorff-Perfused Heart

Objective: To evaluate the direct effects of this compound on cardiac function.

Materials:

  • Langendorff perfusion system

  • Isolated hearts from small mammals (e.g., rabbit, guinea pig)

  • Krebs-Henseleit buffer

  • This compound solutions

  • Electrodes for ECG recording

  • Pressure transducer for measuring left ventricular pressure

Procedure:

  • Heart Isolation: Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus.

  • Perfusion: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • Baseline Recording: Record baseline cardiac parameters (e.g., heart rate, left ventricular developed pressure, ECG).

  • This compound Perfusion: Perfuse the heart with increasing concentrations of this compound.

  • Data Recording: Continuously record cardiac parameters during this compound perfusion.

  • Data Analysis: Analyze the changes in cardiac function in response to this compound.

Electrophysiological Analysis using Patch-Clamp Technique

Objective: To investigate the effects of this compound on specific ion channels (e.g., VGSCs).[15][16][17][18]

Materials:

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with SCN5A)

  • Pipettes and solutions (intracellular and extracellular)

  • This compound solutions

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Pipette Positioning: Position a glass micropipette onto the surface of a single cell to form a high-resistance seal.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit ion channel currents.

  • Drug Application: Apply this compound to the cell and record the changes in the ion channel currents.

  • Data Analysis: Analyze the effects of this compound on the biophysical properties of the ion channel (e.g., current amplitude, activation, inactivation).

Organ-Specific Toxicology

Based on the known toxicities of related alkaloids, the primary organ systems of concern for this compound are the cardiovascular and central nervous systems.

Cardiovascular System

While aconitine is a known cardiotoxin (B1139618) causing arrhythmias, this compound has been reported to have antiarrhythmic effects. However, at high concentrations, all antiarrhythmic drugs have the potential to become proarrhythmic.[19][20] A thorough cardiovascular safety pharmacology assessment is crucial.[21][22][23][24]

Potential Adverse Effects:

  • Bradycardia or tachycardia

  • Hypotension or hypertension

  • Arrhythmias (at high doses)

  • Changes in ECG parameters (e.g., PR, QRS, QT intervals)

Central Nervous System

Neurotoxicity is a common feature of diterpenoid alkaloids. Symptoms can range from paresthesia to convulsions.

Potential Adverse Effects:

  • Dizziness

  • Paresthesia (numbness and tingling)

  • Muscle weakness

  • Convulsions (at high doses)

Gastrointestinal System

Gastrointestinal disturbances are frequently reported in cases of Aconitum poisoning.

Potential Adverse Effects:

  • Nausea and vomiting

  • Abdominal pain

  • Diarrhea

Conclusion and Future Directions

This compound presents an interesting pharmacological profile, particularly its antiarrhythmic effects, which distinguish it from highly toxic C19-diterpenoid alkaloids. However, there is a significant lack of comprehensive toxicological data for this compound. To advance its potential as a therapeutic agent, a systematic and thorough toxicological evaluation is imperative.

Future research should prioritize:

  • Determination of LD50 values for this compound via various routes of administration in multiple animal models.

  • In vitro cytotoxicity studies on a range of cell lines, including primary cells from target organs (cardiomyocytes, neurons).

  • Detailed cardiovascular safety pharmacology studies to fully characterize its effects on cardiac function and to identify any proarrhythmic potential at supratherapeutic doses.

  • Neurotoxicity assessments to evaluate its effects on the central and peripheral nervous systems.

  • Sub-chronic and chronic toxicity studies to understand the effects of long-term exposure.

  • Elucidation of the precise molecular mechanism of action of this compound on ion channels and downstream signaling pathways.

By addressing these knowledge gaps, the scientific community can establish a comprehensive toxicological profile for this compound, which is essential for its safe development as a potential therapeutic agent.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Denudatine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate biosynthetic pathway of denudatine, a C20-diterpenoid alkaloid of significant pharmacological interest found in plants of the Aconitum and Delphinium genera. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current research to present a comprehensive overview of the known and hypothesized steps, key enzymatic players, and the experimental methodologies crucial for its investigation. The structural complexity of this compound and its congeners presents a formidable challenge for chemical synthesis, making the exploration of its biological production route a critical endeavor for sustainable sourcing and analog development.

The Established Foundation: From Primary Metabolites to the Diterpenoid Scaffold

The biosynthesis of this compound, like all terpenoids, begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3][4] Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, predominantly active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2]

The formation of the characteristic 20-carbon diterpenoid backbone is a multi-step process:

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: Through the sequential head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferases, the C20 precursor, geranylgeranyl diphosphate (GGPP), is formed.[3][5][6]

  • Diterpene Skeleton Formation: The biosynthesis of diterpenoid alkaloids initiates from GGPP.[6] A class II diterpene cyclase, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[7][8]

  • ent-Atiserene Synthesis: Subsequently, a class I diterpene synthase, an ent-kaurene (B36324) synthase-like (KSL) enzyme, facilitates a second cyclization and rearrangement of ent-CPP to yield the tetracyclic diterpene, ent-atiserene.[7] This molecule represents the carbocyclic core of atisine-type alkaloids, from which this compound is derived.[9][10]

The Crucial Juncture: Nitrogen Incorporation and the Genesis of the Atisine (B3415921) Skeleton

A defining feature of alkaloid biosynthesis is the incorporation of a nitrogen atom into the terpenoid scaffold.[6][11][12] For atisine-type alkaloids, evidence suggests that L-serine is a primary nitrogen source.[1] The proposed mechanism involves the decarboxylation of serine to produce ethanolamine (B43304), which then participates in the formation of the characteristic N-ethyl group and the piperidine (B6355638) ring of the atisine skeleton.[11][12] The precise enzymatic machinery driving this amination and subsequent cyclization remains an active area of research, though it likely involves a series of oxidations, transaminations, and condensations.

The Frontier of Knowledge: The Hypothesized Conversion of Atisine to this compound

The final and most enigmatic step in this compound biosynthesis is the intramolecular cyclization of an atisine-type precursor to form the distinctive C7-C20 bond that defines the this compound scaffold.[10][13][14] While not yet experimentally verified, this transformation is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP450).[7][14]

CYP450s are a vast superfamily of enzymes known for their ability to catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, which are pivotal in the diversification of plant secondary metabolites.[14][15][16][17] Transcriptomic analyses of Aconitum species have revealed a multitude of candidate CYP450 genes that are co-expressed with other genes in the diterpenoid alkaloid pathway, making them prime candidates for this crucial cyclization step.[7][11][18] The proposed reaction would involve the regioselective hydroxylation of the atisine skeleton at or near C7 and C20, followed by an enzyme-mediated cyclization to forge the new bond.

Key Enzymes and Candidate Genes

The following table summarizes the key enzyme classes and specific candidate genes implicated in the biosynthesis of atisine-type alkaloids, the precursors to this compound.

Biosynthetic Stage Enzyme Class Candidate Genes (from A. gymnandrum) Function References
Diterpene Skeleton Formation ent-copalyl diphosphate synthase (CPS)AgCPS1, AgCPS2, AgCPS4, AgCPS5Cyclization of GGPP to ent-CPP or ent-8,13-CPP[7][11][19]
ent-kaurene synthase-like (KSL)AgKSL1Cyclization of ent-CPP to ent-atiserene[7][11][19]
Oxidative Modifications Cytochrome P450 Monooxygenases (CYP450s)Multiple candidates identified through transcriptomicsHydroxylation, oxidation, and putative C7-C20 cyclization[7][11][18]
2-oxoglutarate-dependent dioxygenases (2-ODDs)Multiple candidates identified through transcriptomicsHydroxylation and other oxidative modifications[7][11]
Nitrogen Incorporation Transaminases (TA)Candidate genes identifiedTransfer of amino group to the diterpene scaffold[11]
Serine Decarboxylase (SDC)Candidate genes identifiedProduction of ethanolamine from serine[11]

Note: The specific enzymes responsible for the conversion of the atisine skeleton to this compound have not yet been functionally characterized.

Visualizing the Pathway and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the hypothesized biosynthetic pathway of this compound and a general workflow for the discovery and characterization of the enzymes involved.

Denudatine_Biosynthesis_Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Diterpenoid Alkaloid Pathway MVA/MEP MVA/MEP Pathways IPP_DMAPP IPP/DMAPP MVA/MEP->IPP_DMAPP GGPP Geranylgeranyl-PP IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl-PP GGPP->ent_CPP CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL Atisine_Scaffold Atisine-type Scaffold ent_Atiserene->Atisine_Scaffold Oxidations, Amination (L-Serine), Cyclizations This compound This compound Atisine_Scaffold->this compound CYP450? (Hypothesized) C7-C20 Bond Formation

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization plant_material Plant Material (e.g., Aconitum sp.) transcriptomics Transcriptomics (RNA-seq) plant_material->transcriptomics bioinformatics Bioinformatic Analysis (Co-expression, Homology) transcriptomics->bioinformatics candidate_genes Candidate Genes (CYP450s, 2-ODDs, etc.) bioinformatics->candidate_genes heterologous_expression Heterologous Expression (E. coli, Yeast, N. benthamiana) candidate_genes->heterologous_expression protein_purification Protein Purification heterologous_expression->protein_purification pathway_reconstitution Pathway Reconstitution (in vivo) heterologous_expression->pathway_reconstitution enzyme_assays In Vitro Enzyme Assays (with precursor substrate) protein_purification->enzyme_assays product_analysis Product Analysis (LC-MS, NMR) enzyme_assays->product_analysis pathway_reconstitution->product_analysis

Caption: General experimental workflow for pathway elucidation.

Experimental Protocols: A Methodological Overview

While specific, detailed protocols for the elucidation of the this compound pathway are not published, this section outlines the general methodologies employed in the study of plant natural product biosynthesis.

Metabolite Profiling of Aconitum Species

Objective: To identify and quantify diterpenoid alkaloids, including this compound and its potential precursors, in plant tissues.

Protocol Outline:

  • Sample Preparation: Flash-freeze plant tissues (e.g., roots, leaves) in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent, typically methanol (B129727) or an acidified methanol/water mixture, using ultrasonication or shaking incubation.

  • Analysis by LC-MS:

    • Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column to separate the metabolites. A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

    • Mass Spectrometry: Couple the HPLC/UHPLC to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Data Acquisition: Acquire data in both positive and negative ionization modes. Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for structural elucidation.

  • Data Analysis: Process the raw data using specialized software to identify peaks, align chromatograms, and compare with metabolite databases and authentic standards for compound identification.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify genes encoding enzymes involved in this compound biosynthesis by analyzing gene expression patterns.

Protocol Outline:

  • RNA Extraction: Extract total RNA from different tissues of the Aconitum plant, particularly those with high alkaloid content.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and sequence them using a high-throughput platform (e.g., Illumina).

  • De Novo Assembly and Annotation: If a reference genome is unavailable, assemble the sequencing reads de novo to reconstruct transcripts. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

  • Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed between high and low alkaloid-producing tissues or under specific conditions (e.g., methyl jasmonate treatment). Perform co-expression network analysis to find genes that are coordinately expressed with known diterpenoid biosynthesis genes.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To experimentally verify the function of candidate genes (e.g., CYP450s) identified through transcriptomics.

Protocol Outline:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli, pYES vector for yeast, or a binary vector for Agrobacterium-mediated transient expression in Nicotiana benthamiana).

  • Heterologous Expression:

    • E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

    • Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression vector. This system provides a plant cellular environment, which can be advantageous for the proper folding and activity of plant enzymes like CYP450s.

  • In Vitro Enzyme Assays:

    • Purify the heterologously expressed enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Incubate the purified enzyme with the putative substrate (e.g., an atisine-type alkaloid) and necessary cofactors (e.g., NADPH and a CPR for CYP450s) in a suitable buffer.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Identification: Analyze the reaction products by LC-MS and/or NMR to determine if the expected product (e.g., this compound) has been formed.

Future Perspectives and Conclusion

The biosynthesis of this compound stands as a compelling puzzle in plant natural product chemistry. While the foundational steps of its pathway are largely understood, the specific enzymatic machinery responsible for the key C7-C20 bond formation remains to be discovered and characterized. The integration of metabolomics, transcriptomics, and synthetic biology approaches, as outlined in this guide, provides a robust framework for future research aimed at fully elucidating this pathway. The identification and characterization of the complete set of biosynthetic enzymes will not only deepen our fundamental understanding of plant metabolic diversity but also pave the way for the metabolic engineering of high-value diterpenoid alkaloids in microbial or plant-based production systems. This will ultimately enable a sustainable supply of these complex molecules for pharmaceutical research and development.

References

The Structural Symphony of C20-Diterpenoid Alkaloids: An In-depth Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C20-diterpenoid alkaloids, a complex and structurally diverse class of natural products, have long captured the attention of the scientific community. Primarily isolated from plants of the genera Aconitum and Delphinium, these compounds exhibit a wide spectrum of biological activities, ranging from potent analgesic and anti-inflammatory effects to significant antitumor and cardiotoxic properties.[1][2][3] Their intricate molecular architecture, characterized by a C20 carbon skeleton, presents a fascinating scaffold for medicinal chemistry and drug discovery.[4] This technical guide delves into the core principles of the structure-activity relationships (SAR) of C20-diterpenoid alkaloids, providing a comprehensive overview of how subtle structural modifications influence their biological outcomes. Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to equip researchers with the foundational knowledge necessary to navigate the complex world of these potent natural products.

Core Chemical Skeletons

The vast diversity of C20-diterpenoid alkaloids arises from a variety of core skeletal frameworks. These are broadly classified into several types, with the most common being the atisine, hetisine, and denudatine types.[5] The arrangement of the carbon rings and the position and orientation of the nitrogen atom are key determinants of the overall shape of the molecule and, consequently, its biological activity.

Structure-Activity Relationships: A Multifaceted Analysis

The biological effects of C20-diterpenoid alkaloids are intricately linked to their chemical structures. Modifications to the core skeleton, the nature and position of substituent groups, and the stereochemistry of the molecule can dramatically alter its potency and selectivity for various biological targets.

Antitumor Activity

Certain C20-diterpenoid alkaloids, particularly those with a hetisine-type skeleton, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][3] The SAR studies in this area have revealed several key features that contribute to their antitumor potential.

Key Structural Features for Antitumor Activity:

  • Esterification at C-11 and C-15: The presence of acyl groups at the C-11 and C-15 positions of the kobusine (B1673741) skeleton, a hetisine-type alkaloid, has been shown to be crucial for antiproliferative activity.[6]

  • Nature of the Acyl Group: The type of ester group is also important. For instance, 11,15-dibenzoylkobusine exhibits significant potency, whereas the parent compound kobusine and its diacetylated analogue are inactive.[6]

  • Substitution Pattern: 11,15-Diacylkobusine derivatives are generally more potent than their corresponding 11- or 15-mono-acyl counterparts.[6]

Compound/DerivativeCell LineIC50 (µM)Reference
Kobusine (1)A549, KB, KB-VIN> 20[6]
11,15-Diacetylkobusine (2)A549, KB, KB-VIN> 20[6]
11,15-Dibenzoylkobusine (3)A5497.3 (average)[6]
Derivative 22 (4-chlorobenzoate)MDA-MB-2312.8[3]
Spiramine C-DMCF-7Apoptosis induction[7]
Aconitum sinchiangense derivativeMCF-7 / MCF-7/ADR7.58 / 7.02[7]
Anti-inflammatory Activity

The anti-inflammatory properties of diterpenoid alkaloids have been a subject of intense research.[8] These compounds can modulate key inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Key Structural Features for Anti-inflammatory Activity:

  • The anti-inflammatory activity of diterpenoid alkaloids has been correlated with a variety of physicochemical parameters in Quantitative Structure-Activity Relationship (QSAR) studies. These include solvent-accessible surface area (SAA), solvent-accessible surface-bounded grid (SAG), volume (VOL), hydration energy (HE), LogP, refractivity (REF), polarizability (POL), mass (MASS), binding energy (BE), and heat of formation (HF).[8]

Compoundlog(EC50)Reference
Aconitine-0.119[9]
Hypaconitine-0.119[9]
Mesaconitine-0.119[9]
Jesaconitine0.041[9]
Deoxyaconitine0.301[9]
Yunaconitine0.301[9]
Crassicauline A0.301[9]
Lasiaconitine0.301[9]
Vilmorrianine A0.301[9]
Lappaconitine0.301[9]
Delsoline4.0517[10]
Fuziline3.8805[10]
Songorine0.301[10]
Analgesic Activity

Diterpenoid alkaloids are renowned for their potent analgesic effects, with some compounds showing efficacy comparable to or greater than that of conventional painkillers.[11]

Key Structural Features for Analgesic Activity:

  • Aromatic Ester at C-14: The presence of an aroyl or aroyloxy group at the C-14 position is often associated with higher analgesic potency.[11]

  • Substitution at C-8: An acetoxyl or ethoxyl group at the C-8 position can enhance analgesic activity.[11]

  • Tertiary Amine in Ring A: A tertiary amine in the A ring is considered an important structural feature for analgesia.[11]

  • Saturation of Ring D: The saturation state of the D ring also influences the analgesic effect.[11]

Compound/DerivativeED50 (mg/kg)Reference
Lappaconitine3.50[11]
Crassicauline A0.0480[11]
8-O-deacetyl-8-O-ethylcrassicauline A0.0972[11]
8-O-ethylyunaconitine0.0591[11]
Carbamate analog 5a1.2[2]
Carbamate analog 5c1.6[2]
Cardiotoxicity

A significant challenge in the therapeutic application of many diterpenoid alkaloids is their inherent cardiotoxicity.[12] Understanding the structural determinants of this toxicity is crucial for the development of safer analogues.

Key Structural Features for Cardiotoxicity:

  • Substitution at C-8 and C-10: The nature of the substituent at the C-8 position significantly influences cardiotoxicity, with the order of decreasing toxicity being OBz > OBu > OMe. The presence of a hydroxyl group at the C-10 position appears to abolish toxicity.[12]

Key Signaling Pathways and Experimental Workflows

The biological activities of C20-diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. One of the most prominent is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.[13]

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IKK_complex NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene_expression induces C20_alkaloid C20-Diterpenoid Alkaloid C20_alkaloid->IKK_complex inhibits C20_alkaloid->NFkB_active inhibits DNA binding Drug_Discovery_Workflow Plant_material Plant Material (e.g., Aconitum sp.) Extraction Extraction & Partition Plant_material->Extraction Crude_extract Crude Extract Extraction->Crude_extract Isolation Isolation & Purification (Chromatography) Crude_extract->Isolation Pure_compounds Pure C20-Diterpenoid Alkaloids Isolation->Pure_compounds Structure_elucidation Structure Elucidation (NMR, MS) Pure_compounds->Structure_elucidation Bioactivity_screening Bioactivity Screening (e.g., MTT, NO assay) Pure_compounds->Bioactivity_screening SAR_studies Structure-Activity Relationship (SAR) Studies Structure_elucidation->SAR_studies Bioactivity_screening->SAR_studies Lead_optimization Lead Optimization (Chemical Synthesis) SAR_studies->Lead_optimization Preclinical_studies Preclinical Studies (In vivo models) Lead_optimization->Preclinical_studies Clinical_trials Clinical Trials Preclinical_studies->Clinical_trials

References

Denudatine's Potential Impact on the Central Nervous System: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide synthesizes the current understanding of the potential effects of denudatine on the central nervous system (CNS). It is important to note that while this compound belongs to the well-studied class of C20-diterpenoid alkaloids, specific quantitative data, detailed experimental protocols, and defined signaling pathways for this compound itself are limited in the available scientific literature. Therefore, this document extrapolates information from related compounds within the same class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound and Diterpenoid Alkaloids

This compound is a C20-diterpenoid alkaloid, a class of natural products predominantly found in plants of the Aconitum and Delphinium species.[1] These alkaloids are known for their complex molecular structures and a wide range of biological activities, particularly on the central nervous system.[1][2] Structurally, diterpenoid alkaloids are classified based on their carbon skeleton, with this compound belonging to the C20 group characterized by a hexacyclic core.[1] The pharmacological effects of Aconitum alkaloids, the family to which this compound belongs, are primarily attributed to their interaction with ion channels and neurotransmitter systems.[3][4]

Core CNS Effects of Diterpenoid Alkaloids: A Framework for Understanding this compound

The primary mechanism of action for many diterpenoid alkaloids involves the modulation of voltage-gated sodium channels (Nav).[1][3][4] Additionally, some compounds in this class have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These interactions can lead to a variety of downstream effects on neuronal excitability, neurotransmitter release, and overall CNS function.

Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids can act as both activators and blockers of Nav channels.[3][5] This dual activity is often dependent on the specific alkaloid, its concentration, and the state of the channel.[5]

  • Activation: Some Aconitum alkaloids can cause persistent activation of Nav channels by inhibiting their inactivation.[3] This leads to a sustained influx of sodium ions, membrane depolarization, and ultimately, a state of inexcitability. This mechanism is thought to contribute to the analgesic properties of some of these compounds.[3]

  • Blockade: Other diterpenoid alkaloids act as antagonists, blocking the Nav channel pore and thereby reducing neuronal excitability.[3] This action is often use-dependent, meaning the block is more pronounced in neurons that are firing at a high frequency.[3]

AlkaloidReceptor/Channel SubtypeEffectQuantitative Data (IC₅₀/EC₅₀/Kᵢ)Reference
Aconitine Voltage-gated Na⁺ channelsActivator, suppresses inactivationNot specified in retrieved results[1][3]
Lappaconitine Voltage-gated Na⁺ channelsDeactivator/BlockerNot specified in retrieved results[1]

Table 1: Quantitative data on the interaction of representative diterpenoid alkaloids with voltage-gated sodium channels. Specific data for this compound is not available in the reviewed literature.

Interaction with Nicotinic Acetylcholine Receptors

Certain diterpenoid alkaloids, such as methyllycaconitine, exhibit a high affinity for α7 nicotinic acetylcholine receptors (nAChRs).[1] This interaction can modulate neurotransmitter release and a range of neurologic functions.[1] The potential for this compound to interact with nAChRs remains an area for further investigation.

AlkaloidReceptor/Channel SubtypeEffectQuantitative Data (IC₅₀/EC₅₀/Kᵢ)Reference
Methyllycaconitine α7 nicotinic acetylcholine receptorsAntagonistNot specified in retrieved results[1]

Table 2: Quantitative data on the interaction of representative diterpenoid alkaloids with nicotinic acetylcholine receptors. Specific data for this compound is not available in the reviewed literature.

Potential Signaling Pathways and Experimental Workflows

Based on the known mechanisms of related compounds, the following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its characterization.

Denudatine_Signaling_Pathway cluster_Neuron Neuron This compound This compound Nav Voltage-Gated Sodium Channel (Nav) This compound->Nav Modulation (Activation/Blockade) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Potential Interaction Excitability Neuronal Excitability Nav->Excitability Alters Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Modulates Dopamine_release Dopamine (B1211576) Release Ca_channel->Dopamine_release Triggers Excitability->Dopamine_release Influences

Potential Signaling Pathways of this compound in the CNS

Experimental_Workflow start Characterization of this compound's CNS Effects step1 In Vitro Binding Assays (Radioligand Binding) start->step1 Determine Target Affinity step2 Electrophysiology (Patch-Clamp on Neurons) step1->step2 Functional Characterization step3 Neurotransmitter Release Assays (e.g., for Dopamine) step2->step3 Assess Neurotransmitter Modulation step4 In Vitro Neuroprotection Assays (e.g., against oxidative stress) step3->step4 Evaluate Protective Effects step5 In Vivo Animal Models (Behavioral & Physiological Effects) step4->step5 Investigate Systemic Effects end Elucidation of Mechanism of Action step5->end

General Experimental Workflow for this compound Characterization

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following sections describe standard methodologies used to study the CNS effects of novel alkaloids.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for investigating the effects of a compound on ion channel function in individual neurons.

Objective: To determine if this compound modulates voltage-gated sodium currents and/or nicotinic acetylcholine receptor-mediated currents.

Protocol Outline:

  • Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing specific ion channel subtypes are plated on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an artificial cerebrospinal fluid (aCSF) solution. A glass micropipette with a resistance of 4–8 MΩ, filled with an internal solution, is used as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell.

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is held at a constant voltage (e.g., -70 mV). Voltage steps are applied to elicit ion currents. The effect of this compound on the amplitude, kinetics, and voltage-dependence of Na⁺ currents can be measured by applying the compound to the bath solution.

    • Current-Clamp Mode: The current injected into the cell is controlled, and changes in membrane potential, including action potentials, are recorded. The effect of this compound on neuronal excitability can be assessed.

  • Data Analysis: The recorded currents or voltage traces are analyzed to determine changes in channel properties or neuronal firing characteristics in the presence of this compound.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to a specific receptor or ion channel.

Objective: To determine if this compound binds to nAChRs and to quantify its binding affinity (Kᵢ).

Protocol Outline:

  • Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]epibatidine for nAChRs), and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound in the presence of different concentrations of this compound is used to generate a competition curve. From this curve, the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined, and the Kᵢ (inhibitory constant) can be calculated.

In Vitro Dopamine Release Assay

This assay measures the effect of a compound on the release of dopamine from neuronal cells or brain slices.

Objective: To determine if this compound modulates dopamine release.

Protocol Outline:

  • Preparation: Rat striatal slices or cultured dopaminergic neurons (e.g., PC12 cells) are prepared.

  • Loading (optional): The preparation can be incubated with [³H]dopamine to pre-load the cells with a radioactive tracer.

  • Stimulation: The cells or slices are stimulated to evoke dopamine release, typically by depolarization with a high concentration of potassium chloride (KCl) or by electrical stimulation.

  • Treatment: this compound is applied before or during the stimulation.

  • Sample Collection: The extracellular medium is collected at different time points.

  • Quantification: The amount of dopamine (or [³H]dopamine) in the collected samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or by scintillation counting.

  • Data Analysis: The amount of dopamine released in the presence of this compound is compared to the control condition to determine if the compound enhances or inhibits release.

Conclusion and Future Directions

This compound, as a member of the C20-diterpenoid alkaloid family, holds the potential to exert significant effects on the central nervous system, likely through the modulation of voltage-gated sodium channels and possibly nicotinic acetylcholine receptors. The lack of specific data for this compound highlights a critical gap in the literature and presents a compelling opportunity for future research. A systematic investigation of this compound using the detailed experimental protocols outlined in this guide will be crucial to elucidate its precise mechanism of action, quantify its potency at various CNS targets, and explore its therapeutic potential for neurological and psychiatric disorders. Such studies will not only contribute to a better understanding of this specific natural product but also broaden our knowledge of the structure-activity relationships within the diverse and pharmacologically rich class of diterpenoid alkaloids.

References

Denudatine: A Technical Whitepaper on its Antitumor and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities.[1] While research on many diterpenoid alkaloids has revealed significant cytotoxic and antitumor properties, specific data on this compound remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of the antitumor potential of closely related diterpenoid alkaloids and outlines the established experimental methodologies and signaling pathways relevant to the investigation of compounds like this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its analogs.

Quantitative Data on Diterpenoid Alkaloid Cytotoxicity

Compound TypeCancer Cell LineIC50 (µM)Reference
Aconitine-type Diterpenoid AlkaloidsA549 (Lung Carcinoma)6.0 - 7.3[1]
MDA-MB-231 (Breast Cancer)6.0 - 7.3[1]
MCF-7 (Breast Cancer)6.0 - 7.3[1]
KB (Cervical Carcinoma)6.0 - 7.3[1]
Hetisine-type Diterpenoid AlkaloidsRaji (Non-Hodgkin's Lymphoma)Not specified[1]

Note: The data above pertains to diterpenoid alkaloids related to this compound. Further research is required to determine the specific cytotoxic profile of this compound.

Mechanisms of Antitumor Action

The antitumor activity of diterpenoid alkaloids is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest) in cancer cells.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this pathway. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for natural products. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2][3][4] The ratio of pro- to anti-apoptotic proteins is a key determinant of a cell's susceptibility to apoptosis.[4]

An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[2][3] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[2][3] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[2][3][5][6]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Some natural compounds can interfere with the cell cycle machinery, causing cells to arrest at specific checkpoints, such as G1, S, or G2/M phase, thereby preventing their division.[7][8][9][10] This arrest can provide an opportunity for the cell to repair DNA damage or, if the damage is too severe, to undergo apoptosis. The regulation of the cell cycle involves a complex interplay of cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways

The antitumor effects of many natural products, including diterpenoid alkaloids, are mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most critical signaling cascades in this context.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation.[11][12][13][14] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[4][15] Inhibition of the PI3K/Akt pathway can lead to decreased cell proliferation and the induction of apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][13][16] The MAPK family includes several key kinases, such as ERK, JNK, and p38. The role of these kinases in cancer is complex and can be context-dependent, with some promoting and others inhibiting tumor growth. Modulation of the MAPK pathway is a common mechanism of action for many anticancer agents.

Experimental Protocols

The following section provides a detailed, albeit generic, protocol for a standard in vitro cytotoxicity assay, which is a fundamental experiment for assessing the antitumor potential of a compound like this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for an in vitro cytotoxicity assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->PI3K inhibits This compound->MEK inhibits

Caption: Overview of PI3K/Akt and MAPK signaling pathways.

Conclusion and Future Directions

While direct experimental evidence for the antitumor and cytotoxic potential of this compound is currently sparse in the accessible literature, the broader family of diterpenoid alkaloids has demonstrated significant anticancer activities. The established mechanisms of action for these related compounds, including the induction of apoptosis via the intrinsic pathway and the modulation of key signaling cascades like PI3K/Akt and MAPK, provide a strong rationale for the investigation of this compound as a potential therapeutic agent.

Future research should focus on:

  • Systematic in vitro screening: Evaluating the cytotoxicity of this compound against a comprehensive panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound induces cell death and/or inhibits proliferation, including its effects on the cell cycle, apoptosis, and key signaling pathways.

  • In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.

The complex structure of this compound offers a unique scaffold for medicinal chemistry efforts to develop novel and more potent anticancer drugs. A thorough investigation into its biological activities is a critical next step in unlocking its therapeutic potential.

References

Antiarrhythmic Properties of Denudatine-Type Alkaloids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Denudatine-type C20-diterpenoid alkaloids, derived from medicinal plants of the Aconitum and Delphinium genera, represent a promising class of natural products with significant potential for the development of novel antiarrhythmic agents.[1] Traditionally used in Chinese medicine for treating cardiovascular ailments, these compounds are now being investigated for their specific molecular mechanisms of action.[2] This technical guide provides an in-depth overview of the antiarrhythmic properties of this compound-type alkaloids, with a particular focus on Guanfu Base A (GFA), a well-characterized member of this class that has undergone clinical evaluation. We consolidate quantitative data on their electrophysiological effects, detail relevant experimental protocols, and visualize the underlying mechanisms and research workflows. This document is intended for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Introduction to this compound-Type Alkaloids

This compound-type alkaloids are a subgroup of C20-diterpenoid alkaloids characterized by a complex hexacyclic or heptacyclic hetisane skeleton.[3][4] These natural products are noted for their potential to modulate cardiac ion channels, particularly sodium (Na+) and potassium (K+) channels, which are critical for maintaining normal cardiac rhythm.[1] The growing interest in these compounds stems from their potential for subtype-specific ion channel modulation, which could lead to the development of therapeutics with improved side-effect profiles compared to existing antiarrhythmic drugs.[1]

One of the most studied this compound-type alkaloids is Guanfu Base A (GFA), isolated from the tuber of Aconitum coreanum.[5] GFA has been developed as an antiarrarrhythmic drug and has demonstrated efficacy in clinical settings for the treatment of supraventricular tachycardias.[3][6] Another notable member is cochlearenine, which has been shown to exhibit a dose-dependent bradycardic effect in guinea pig atria.[1]

Mechanism of Antiarrhythmic Action

The primary antiarrhythmic mechanism of this compound-type alkaloids, exemplified by GFA, is the modulation of cardiac ion channels. These alkaloids can influence the generation and propagation of the cardiac action potential, thereby correcting abnormalities in heart rhythm.

Ion Channel Modulation

Electrophysiological studies have revealed that GFA is a multi-ion channel blocker.[3] Its antiarrhythmic effects are primarily attributed to the selective inhibition of the late sodium current (INa-L) over the transient sodium current (INa-T).[7] This selective action is significant as the late sodium current is implicated in the pathophysiology of various arrhythmias. In addition to its effects on sodium channels, GFA also interacts with several potassium channels, albeit with lower potency.[7]

dot

Figure 1: Simplified signaling pathway for the antiarrhythmic action of this compound-type alkaloids.

Downstream Signaling

Current research primarily points to direct ion channel modulation as the main mechanism of action for the antiarrhythmic effects of this compound-type alkaloids like GFA. While aconitine (B1665448), a related diterpenoid alkaloid, is known to induce apoptosis through mitochondria-mediated pathways, it is important to note that aconitine itself is a potent arrhythmogenic agent, and its toxicological pathways may differ from the therapeutic mechanisms of antiarrhythmic this compound-type alkaloids.[8] Further research is needed to elucidate any potential downstream signaling pathways that may be modulated by therapeutic concentrations of this compound-type alkaloids.

Quantitative Data on Electrophysiological Effects

The following tables summarize the available quantitative data on the effects of this compound-type alkaloids on cardiac ion channels and their antiarrhythmic efficacy.

Table 1: In Vitro Ion Channel Blocking Activity of Guanfu Base A (GFA)
Ion ChannelCurrent TypeIC50 (μmol/L)Cell TypeReference
Sodium ChannelLate (INa-L)1.57 ± 0.14Guinea Pig Ventricular Myocytes[7]
Sodium ChannelTransient (INa-T)21.17 ± 4.51Guinea Pig Ventricular Myocytes[7]
Potassium ChannelhERG (IKr)273 ± 34HEK293 cells[7]
Potassium ChannelKv1.5 (IKur)>200 (20.6% inhibition at 200 μmol/L)HEK293 cells[7]
Table 2: In Vitro Ion Channel Blocking Activity of Other Diterpenoid Alkaloids
CompoundIon ChannelIC50 (μM)Cell TypeReference
Guan-Fu Base S (GFS)Ventricular Sodium Current3.48Guinea Pig Ventricular Myocytes[9]
Table 3: In Vivo and Clinical Antiarrhythmic Efficacy of Guanfu Base A (GFA)
Arrhythmia ModelSpeciesDosageEffectReference
K+-free & high Ca2+ induced VT/VFRat (Langendorff)20-30 mg/LReduced VT and VF rate[5]
Beioutine-induced arrhythmiaRat2.5-10 mg/kg IVIncreased amount of beiwutine to produce arrhythmia[5]
Ouabain-induced VTDog9-10 mg/kg IVReverted to sinus rhythm in 1-2 min[5]
ACh-induced atrial fibrillationDog10-20 mg/kg IVEffective in protecting against AF[5]
Premature ventricular contractionsHumanIV bolus + 6h infusionComparable efficacy to IV propafenone[3]
Table 4: Other Reported Cardiac Effects
CompoundEffectSpecies/PreparationDosageReference
CochlearenineDose-dependent bradycardic effectGuinea pig atria0.1 - 1.0 mg/mL[1]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of the antiarrhythmic properties of this compound-type alkaloids.

Whole-Cell Patch Clamp Electrophysiology

This in vitro technique is used to measure the electrical currents flowing through ion channels in isolated cardiomyocytes or cell lines expressing specific cardiac ion channels.

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles). Alternatively, HEK293 or CHO cell lines stably expressing the cardiac ion channel of interest (e.g., Nav1.5, hERG) are cultured.

  • Solutions:

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Specific ion compositions are adjusted to isolate the current of interest.

  • Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. A patch-clamp amplifier and data acquisition system are used to apply voltage protocols and record the resulting ionic currents.

  • Voltage Protocols:

    • For INa-L and INa-T: A holding potential of -120 mV is typically used. A depolarizing pulse to -20 mV for 200 ms (B15284909) can elicit both transient and late sodium currents.

    • For IKr (hERG): A holding potential of -80 mV is followed by a depolarizing pulse to +20 mV for 2 s, and then a repolarizing pulse to -50 mV for 3 s to record the tail current.

  • Data Analysis: The peak current amplitude is measured for INa-T, while the mean current during the last 50 ms of the depolarizing pulse is measured for INa-L. For IKr, the peak tail current is measured. Dose-response curves are generated by applying increasing concentrations of the test compound, and IC50 values are calculated.

Aconitine-Induced Arrhythmia Model (In Vivo)

This model is used to assess the antiarrhythmic potential of a compound against chemically-induced ventricular arrhythmias in a live animal.

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Anesthesia: Animals are anesthetized (e.g., with urethane, 1.2 g/kg, i.p.).

  • Surgical Preparation: A catheter is inserted into the jugular vein for drug administration. ECG leads are placed to monitor cardiac electrical activity.

  • Arrhythmia Induction: Aconitine is infused intravenously at a constant rate (e.g., 5 µg/kg/min) to induce ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Drug Administration: The test compound (e.g., GFA) or vehicle is administered intravenously before the aconitine infusion.

  • Data Collection and Analysis: The ECG is continuously recorded. The time to the first VPB, the duration of VT, and the incidence of VF are measured. The antiarrhythmic effect is quantified by the delay in arrhythmia onset or the prevention of arrhythmias compared to the control group.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the study of drug effects on the entire heart in the absence of systemic neural and hormonal influences.

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat or guinea pig) and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed (37°C), oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Arrhythmia Induction: Arrhythmias can be induced by various methods, such as perfusion with a K+-free and high Ca2+ solution, or by inducing a period of ischemia followed by reperfusion.

  • Drug Administration: The test compound is added to the perfusion solution at known concentrations.

  • Data Collection and Analysis: A ventricular electrocardiogram (ECG) is recorded to monitor heart rhythm. The incidence and duration of arrhythmias are quantified.

Research and Development Workflow

The evaluation of this compound-type alkaloids as potential antiarrhythmic drugs typically follows a structured workflow, from initial discovery to preclinical and clinical evaluation.

dot

Research_Workflow A Isolation & Identification from Natural Sources B In Vitro Screening (Ion Channel Assays) A->B Initial Characterization C Ex Vivo Models (Langendorff Heart) B->C Whole Organ Effects E Lead Optimization (Structure-Activity Relationship) B->E D In Vivo Arrhythmia Models (e.g., Aconitine-induced) C->D Systemic Efficacy D->E Refine Chemical Structure F Preclinical Toxicology & Pharmacokinetics D->F Safety Assessment E->B G Clinical Trials (Phase I, II, III) F->G Human Studies

Figure 2: A typical workflow for the research and development of this compound-type alkaloids as antiarrhythmic drugs.

Structure-Activity Relationships

Preliminary structure-activity relationship (SAR) studies on diterpenoid alkaloids suggest that specific chemical moieties are crucial for their cardiac activity. For instance, in C19-diterpenoid alkaloids, an α-hydroxyl group at C-15, a hydroxyl group at C-8, and an α-methoxyl or hydroxyl group at C-1 are important for cardiac activity.[10] For hetisine-type alkaloids, the degree of acylation appears to correlate with antiarrhythmic activity.[11] Further SAR studies on this compound-type alkaloids are warranted to optimize their potency and selectivity for cardiac ion channels and to minimize potential toxicity.

Conclusion and Future Directions

This compound-type alkaloids, particularly Guanfu Base A, have demonstrated significant promise as a novel class of antiarrhythmic agents. Their primary mechanism of action involves the modulation of cardiac ion channels, with a noteworthy selectivity for the late sodium current. The available quantitative data for GFA provide a solid foundation for further research and development.

Future efforts should focus on:

  • Comprehensive screening of other this compound-type alkaloids: To identify additional lead compounds with favorable antiarrhythmic profiles.

  • Detailed structure-activity relationship studies: To guide the synthesis of more potent and selective analogues.

  • Elucidation of downstream signaling pathways: To uncover any additional mechanisms that may contribute to their therapeutic effects or potential side effects.

  • Long-term safety and efficacy studies: To fully establish the clinical utility of this promising class of natural products.

The continued investigation of this compound-type alkaloids holds the potential to deliver a new generation of antiarrhythmic drugs with improved efficacy and safety for the management of cardiac arrhythmias.

References

Methodological & Application

The Total Synthesis of Denudatine: A Comparative Review of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denudatine, a complex C20-diterpenoid alkaloid, has captivated synthetic chemists for decades due to its intricate polycyclic architecture and potential pharmacological significance. This document provides a detailed overview and comparison of three seminal total syntheses of this compound and its analogues, accomplished by the research groups of Fukuyama, Sarpong, and Qin. Each approach showcases a unique strategic philosophy, from a linear, step-wise construction to a bio-inspired, convergent strategy, offering valuable insights for the design and execution of complex molecule synthesis.

Comparative Analysis of Synthetic Routes

The total syntheses of this compound-type alkaloids by the Fukuyama, Sarpong, and Qin groups highlight diverse and innovative approaches to conquering molecular complexity. A quantitative comparison of these routes reveals the trade-offs between linearity, convergence, and overall efficiency.

Synthetic RouteTarget Molecule(s)Longest Linear SequenceOverall YieldKey Strategy
Fukuyama (2014) (-)-Lepenine~25 stepsNot explicitly statedIntramolecular Mannich Reaction, Diels-Alder Cycloaddition
Sarpong (2016) Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, Paniculamine25, 26, and 26 steps respectively from a common intermediateNot explicitly statedUnified strategy from a common intermediate, Intramolecular Diels-Alder Cycloaddition
Qin (2016) Gymnandine (this compound-type) and Dihydroajaconine (atisine-type)~22 stepsNot explicitly statedBio-inspired, unified approach; C-H oxidation, aza-Prins cyclization

I. The Fukuyama Synthesis of (-)-Lepenine

The first asymmetric total synthesis of a this compound-type alkaloid, (-)-lepenine, was achieved by the Fukuyama group.[1][2][3][4] Their strategy is characterized by a masterful orchestration of sequential bond formations to construct the formidable hexacyclic core.

Key Reactions and Strategic Overview

The synthesis commences with the construction of a key tricyclic intermediate, which then undergoes a pivotal intramolecular Diels-Alder reaction to forge the bicyclo[2.2.2]octane system characteristic of the this compound core. A subsequent intramolecular Mannich reaction elegantly closes two additional rings in a single, stereoselective step.[1]

Fukuyama_Synthesis A Starting Materials B Tricyclic Intermediate Construction A->B C Intramolecular Diels-Alder Reaction B->C D Tetracyclic Lactone C->D E Intramolecular Mannich Reaction Precursor D->E F Intramolecular Mannich Reaction E->F G Hexacyclic Core F->G H Functional Group Manipulations G->H I (-)-Lepenine H->I

Caption: Synthetic strategy for (-)-lepenine by the Fukuyama group.

Experimental Protocol: Intramolecular Mannich Reaction

A solution of the amino aldehyde precursor in a suitable solvent (e.g., acetonitrile) is treated with a protic acid (e.g., camphorsulfonic acid) at elevated temperatures. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

II. The Sarpong Unified Synthesis of this compound Alkaloids

The Sarpong group developed a unified and elegant strategy for the synthesis of several this compound-type alkaloids, including cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine.[5][6][7][8][9] Their approach hinges on the synthesis of a versatile common intermediate that can be elaborated into the various natural products.

Key Reactions and Strategic Overview

A key feature of the Sarpong synthesis is the stereoselective construction of a complex hydrindane derivative, which serves as the common precursor.[10] This intermediate is then elaborated through a series of carefully orchestrated steps, including an intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core. Late-stage functional group manipulations on this core structure provide access to the different target alkaloids.[10]

Sarpong_Synthesis A Hydrindenone B Common Intermediate (Hydrindane derivative) A->B C Piperidine Ring Formation B->C D Intramolecular Diels-Alder Cycloaddition C->D E Hexacyclic Core D->E F Late-Stage Functionalization E->F G Cochlearenine F->G H N-Ethyl-1α-hydroxy-17-veratroyldictyzine F->H I Paniculamine F->I

Caption: Sarpong's unified strategy for this compound alkaloids.

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

The dienone precursor is dissolved in a high-boiling point solvent, such as p-xylene, and heated to reflux.[10] The reaction is monitored by TLC or NMR spectroscopy until the starting material is consumed. The solvent is then removed under reduced pressure, and the resulting hexacyclic product is purified by flash chromatography. A yield of 80-87% for this key transformation has been reported.[10]

III. The Qin Bio-inspired Synthesis of a this compound-type Alkaloid

The Qin group reported a highly innovative and convergent synthesis of the this compound-type alkaloid gymnandine, as part of a unified approach to various diterpenoid alkaloid skeletons. Their strategy is bio-inspired, mimicking proposed biosynthetic pathways.

Key Reactions and Strategic Overview

The synthesis features a remarkable oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition sequence to rapidly assemble a complex pentacyclic intermediate. Further strategic transformations, including a C-H oxidation and an aza-Prins cyclization, are employed to elaborate the core structure and install the requisite stereochemistry.

Qin_Synthesis A Simple Starting Materials B Fragment Coupling A->B C Oxidative Dearomatization/Diels-Alder Cycloaddition B->C D Pentacyclic Intermediate C->D E C-H Oxidation D->E F Aza-Prins Cyclization E->F G Gymnandine F->G

Caption: Qin's bio-inspired synthesis of a this compound-type alkaloid.

Experimental Protocol: C-H Oxidation

To a solution of the advanced intermediate in a suitable solvent (e.g., dichloromethane), a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate) is added at room temperature. The reaction is stirred until completion, as indicated by TLC analysis. The reaction mixture is then worked up, and the product is purified by column chromatography.

Conclusion

The total syntheses of this compound and its congeners by the Fukuyama, Sarpong, and Qin research groups represent landmark achievements in the field of organic chemistry. They not only provide access to these complex and potentially valuable molecules but also showcase the power of modern synthetic strategies. The diverse approaches, from linear and convergent syntheses to bio-inspired pathways, offer a rich playbook for chemists tackling the synthesis of other intricate natural products. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

References

Application Note & Protocol: Quantification and Analysis of Denudatine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic index of many Aconitum alkaloids, accurate quantification of individual components like this compound is crucial for quality control, pharmacokinetic studies, and drug development.[1][2] This application note provides a detailed protocol for the quantification of this compound in plant material or biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this compound was not found in the reviewed literature, this protocol is based on established methods for similar diterpenoid alkaloids from Aconitum species.[1][3][4]

Experimental Protocols

Sample Preparation: Extraction of this compound from Aconitum Plant Material

This protocol describes a general procedure for the extraction of diterpenoid alkaloids from plant material.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots)

  • Methanol (B129727) (HPLC grade)

  • Ammonia (B1221849) solution (25%)

  • Chloroform (B151607) (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • pH meter

  • Solid-Phase Extraction (SPE) cartridges (C18), optional for sample cleanup

Procedure:

  • Weigh 1.0 g of powdered Aconitum plant material into a flask.

  • Add 20 mL of methanol and 1 mL of ammonia solution.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times with 20 mL of methanol each time.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 20 mL of 0.1 M HCl.

  • Wash the acidic solution with 20 mL of chloroform three times to remove less polar compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to approximately 10 with 0.1 M NaOH.

  • Extract the alkaline solution with 20 mL of chloroform three times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 1.0 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method for this compound Quantification

The following HPLC conditions are representative for the analysis of diterpenoid alkaloids from Aconitum.[1][3][4]

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 10 mM Ammonium bicarbonate buffer (pH adjusted to 9.5 with ammonia)
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by analyzing a blank matrix and a matrix spiked with this compound and potential interfering compounds.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of this compound standards over a specified range.

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative data from the method validation should be summarized in tables for easy comparison. The following tables present a template for reporting these results. Note: The values presented here are representative for diterpenoid alkaloids and should be determined experimentally for this compound.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 200y = mx + c≥ 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compoundLow QC< 2.0< 2.0
Mid QC< 2.0< 2.0
High QC< 2.0< 2.0

Table 3: Accuracy and Recovery

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)%RSD (n=3)
This compoundLow QC-95 - 105< 2.0
Mid QC-95 - 105< 2.0
High QC-95 - 105< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.1~0.3

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Aconitum Plant Material extraction Solvent Extraction (Methanol/Ammonia) plant_material->extraction purification Acid-Base Partitioning extraction->purification concentration Evaporation & Reconstitution purification->concentration filtration 0.45 µm Filtration concentration->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (235 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Quantification by HPLC.

Logical Workflow for a Pharmacokinetic Study of this compound

G cluster_in_vivo In Vivo Study cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dosing This compound Administration (e.g., Oral, IV) sampling Biological Sample Collection (Blood, Plasma, Urine) dosing->sampling extraction Extraction of this compound from Biological Matrix sampling->extraction preparation Sample Preparation for HPLC extraction->preparation hplc_analysis HPLC Quantification of This compound preparation->hplc_analysis concentration_data Concentration-Time Data hplc_analysis->concentration_data pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) concentration_data->pk_modeling parameter_estimation Estimation of PK Parameters (AUC, Cmax, T1/2) pk_modeling->parameter_estimation interpretation Interpretation of Results parameter_estimation->interpretation

Caption: Workflow for a this compound Pharmacokinetic Study.

References

Application Note: Mass Spectrometry Analysis of Denudatine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Denudatine is a diterpenoid alkaloid found in certain plant species and is of interest for its potential pharmacological activities.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the identification and quantification of this compound and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established protocols for the analysis of similar alkaloids and serve as a comprehensive guide for researchers.[3][4]

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes the incubation of this compound with liver microsomes to identify potential phase I and phase II metabolites.[5][6][7]

Materials:

  • This compound

  • Rat, human, or other species liver microsomes[8]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) for phase II metabolism

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) - a structurally similar compound not expected to be present in the samples.

Procedure:

  • Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the this compound stock solution (final substrate concentration to be optimized, e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add the NADPH regenerating system (and UDPGA for phase II studies).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Control incubations should be performed without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Quenching and Protein Precipitation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

In Vivo Metabolism Study in Rats

This protocol outlines the procedures for a pharmacokinetic and metabolism study of this compound in rats.[3]

Materials:

  • This compound formulation for oral or intravenous administration

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Heparinized tubes for blood collection

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS)

Procedure:

  • Dosing and Sample Collection:

    • Administer this compound to rats at a specified dose.

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Separate plasma by centrifugation.

    • House rats in metabolic cages to collect urine and feces over 24 or 48 hours.

    • Store all samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Transfer the supernatant for further processing as described in the in vitro protocol.

    • Urine: Dilute urine samples with water or mobile phase. Add internal standard and centrifuge to remove any particulates before injection.

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture). Extract the analytes by sonication or shaking. Centrifuge and collect the supernatant. Add internal standard and process as for plasma samples.

UPLC-Q-TOF-MS Analysis

This section details the instrumental parameters for the analysis of this compound and its metabolites. A high-resolution mass spectrometer like a Q-TOF is recommended for metabolite identification due to its accurate mass measurement capabilities.[9][10]

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute compounds, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 1 - 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode is typical for alkaloids.

  • Mass Range: m/z 100 - 1000

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Gas Temperature: 350 - 450°C

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or MSE (data-independent acquisition). For ddMS2, select the top 3-5 most intense ions from the full scan for fragmentation.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) can be used to obtain comprehensive fragmentation information.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

Time (min)This compound Peak Area% Remaining
0[Value]100
15[Value][Value]
30[Value][Value]
60[Value][Value]
120[Value][Value]

Table 2: Proposed Metabolites of this compound Identified by UPLC-Q-TOF-MS

Metabolite IDRetention Time (min)Precursor Ion (m/z)Measured MassMass Error (ppm)Proposed FormulaProposed BiotransformationKey Fragment Ions (m/z)
M0 (this compound)[Value][Value][Value][Value]C22H33NO2Parent Drug[Value], [Value], [Value]
M1[Value][Value][Value][Value]C22H33NO3Hydroxylation[Value], [Value], [Value]
M2[Value][Value][Value][Value]C21H31NO2Demethylation[Value], [Value], [Value]
M3[Value][Value][Value][Value]C28H41NO8Glucuronidation[Value], [Value], [Value]
M4[Value][Value][Value][Value]C22H33NO5SSulfation[Value], [Value], [Value]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Value]
Tmaxh[Value]
AUC(0-t)ng·h/mL[Value]
t1/2h[Value]
CLL/h/kg[Value]
VdL/kg[Value]

Visualization of Workflows and Pathways

Metabolite Identification Workflow

The following diagram illustrates the general workflow for identifying metabolites of this compound from biological samples.

metabolite_identification_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Microsomal Incubate) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_QTOF_MS UPLC-Q-TOF-MS Analysis (Full Scan & ddMS2/MSE) Reconstitution->UPLC_QTOF_MS PeakDetection Peak Detection & Alignment UPLC_QTOF_MS->PeakDetection MetaboliteFinding Metabolite Finding (Comparison with Control) PeakDetection->MetaboliteFinding FormulaPrediction Elemental Formula Prediction (Accurate Mass) MetaboliteFinding->FormulaPrediction FragmentationAnalysis MS/MS Fragmentation Analysis FormulaPrediction->FragmentationAnalysis StructureElucidation Structure Elucidation FragmentationAnalysis->StructureElucidation

Caption: Workflow for metabolite identification.

Hypothetical Metabolic Pathway of this compound

Based on common metabolic pathways for alkaloids, a hypothetical biotransformation pathway for this compound is proposed. Phase I reactions often involve oxidation (e.g., hydroxylation, demethylation), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility for excretion.[3][11]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C22H33NO2) Hydroxylation Hydroxylated Metabolite (M1) This compound->Hydroxylation CYP450 (+O) Demethylation Demethylated Metabolite (M2) This compound->Demethylation CYP450 (-CH2) Glucuronidation Glucuronide Conjugate (M3) Hydroxylation->Glucuronidation UGTs (+Glucuronic Acid) Sulfation Sulfate Conjugate (M4) Hydroxylation->Sulfation SULTs (+Sulfate) Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the comprehensive analysis of this compound and its metabolites using mass spectrometry. While specific fragmentation patterns and quantitative data for this compound are not yet established in the literature, the methodologies presented here, based on the analysis of analogous compounds, offer a solid starting point for researchers. The use of high-resolution mass spectrometry is essential for the accurate identification of novel metabolites, and the described in vitro and in vivo experimental designs will enable a thorough understanding of the pharmacokinetic and metabolic profile of this compound, which is critical for its further development.

References

Application Notes and Protocols for In Vitro Cell Viability Assays for Denudatine (MTT, XTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid, is a member of a class of natural products that have garnered significant interest for their potential therapeutic properties, including cytotoxic effects against cancer cells.[1] Assessing the in vitro efficacy of such compounds is a critical first step in the drug discovery pipeline. This document provides detailed application notes and protocols for two common colorimetric cell viability assays, MTT and XTT, as they apply to the evaluation of this compound's cytotoxic and anti-proliferative effects on cancer cell lines.

Cell viability assays are essential tools to measure the effects of a compound on a cell population.[2] The MTT and XTT assays are reliable, sensitive, and suitable for high-throughput screening. Both assays measure the metabolic activity of viable cells, which is typically proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in living cells.[2][3] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates to the number of viable cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.[4][5]

Data Presentation

Due to the limited availability of specific published data for this compound with MTT or XTT assays, the following tables present representative cytotoxicity data for other C19 and C20-diterpenoid alkaloids against various human cancer cell lines. This data serves as a reference for the expected potency of this class of compounds.

Table 1: Cytotoxic Activity of Aconitine-type C19-Diterpenoid Alkaloids Against Human Cancer Cell Lines (IC50 in µM) [6]

CompoundA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)KB (Cervical)KB-VIN (MDR Cervical)
Lipomesaconitine17.221.5>209.9>20
Lipoaconitine13.715.216.820.3>20
Lipojesaconitine6.06.87.36.518.6

Table 2: Cytotoxic Activity of Delcosine-type C19-Diterpenoid Alkaloids Against Human Cancer Cell Lines (IC50 in µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)KB (Cervical)KB-VIN (MDR Cervical)
Alkaloid 34-85.35.05.84.35.2
Alkaloid 34-104.84.55.24.65.0
Alkaloid 34-194.94.75.54.44.9
Alkaloid 34-205.04.85.64.55.0

Data for delcosine-type alkaloids is derived from a study on synthetic derivatives and provides a reference for potent cytotoxic activity within this class.[1][6]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7][8]

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_this compound Add this compound Serial Dilutions incubate_attach->add_this compound incubate_compound Incubate (24-72h) add_this compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_formazan Incubate (3-4h) for Formazan Formation add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

MTT Assay Experimental Workflow

XTT Cell Viability Assay Protocol

This protocol offers a more streamlined approach for assessing cell viability due to the water-soluble nature of the formazan product.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • XTT labeling mixture (XTT labeling reagent and electron-coupling reagent, prepared according to the manufacturer's instructions)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Addition and Incubation:

    • After the compound incubation period, prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform distribution of the color.

    • Read the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.

  • Data Analysis:

    • Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and determine the IC50 value.

XTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_this compound Add this compound Serial Dilutions incubate_attach->add_this compound incubate_compound Incubate (24-72h) add_this compound->incubate_compound add_xtt Add XTT Labeling Mixture incubate_compound->add_xtt incubate_formazan Incubate (2-4h) add_xtt->incubate_formazan read_absorbance Read Absorbance (450-500 nm) incubate_formazan->read_absorbance

XTT Assay Experimental Workflow

Signaling Pathways in Diterpenoid Alkaloid-Induced Cell Death

While the precise signaling pathways activated by this compound leading to cell death are not yet fully elucidated, many cytotoxic compounds, including other diterpenoid alkaloids, induce apoptosis through the intrinsic and/or extrinsic pathways.[9] These pathways converge on the activation of caspases, a family of proteases that execute programmed cell death.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which can be induced by chemotherapeutic agents. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9. Caspase-9 then activates effector caspases like caspase-3, leading to apoptosis. The anti-apoptotic proteins Bcl-2 and Bcl-xL can inhibit this process.[10][11][12]

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.[13]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL) death_receptors Death Receptors (e.g., Fas) death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 bcl2_family Bax/Bak Activation Bcl-2/Bcl-xL Inhibition caspase8->bcl2_family via tBid caspase3 Caspase-3 Activation caspase8->caspase3 This compound This compound (Potential Stressor) This compound->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation (Apoptosome) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

General Apoptosis Signaling Pathways

References

Application Notes and Protocols: Investigating the Effects of Denudatine on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing the whole-cell patch-clamp technique to investigate the effects of Denudatine, a diterpenoid alkaloid, on voltage-gated sodium channels (NaV). This document outlines the necessary materials, solutions, and step-by-step procedures for recording sodium currents from HEK293 cells heterologously expressing a specific sodium channel subtype. Furthermore, it presents a hypothetical dataset illustrating the potential inhibitory effects of this compound on NaV1.7 channels, a key target in pain signaling pathways. This includes analysis of concentration-dependent block, and effects on channel gating properties such as activation and steady-state inactivation. The provided protocols and data serve as a comprehensive guide for researchers aiming to characterize the modulatory effects of novel compounds like this compound on sodium channel function.

Introduction to this compound and Sodium Channels

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells.[1] They are critical components in a variety of physiological processes, including nerve conduction, muscle contraction, and cardiac function.[1][2] The family of sodium channels consists of several subtypes (NaV1.1-1.9), each with distinct tissue distribution and biophysical properties.[3] For instance, NaV1.5 is the predominant cardiac sodium channel, while NaV1.7 is highly expressed in peripheral sensory neurons and plays a crucial role in pain perception.[4][5] Due to their central role in electrical signaling, sodium channels are important targets for a wide range of therapeutic drugs, including local anesthetics, antiarrhythmics, and anticonvulsants.[1][2]

This compound is a diterpenoid alkaloid isolated from the roots of Aconitum species. While the electrophysiological effects of many Aconitum alkaloids are known, the specific actions of this compound on voltage-gated sodium channels are not extensively characterized. This document provides a framework for such an investigation using the gold-standard electrophysiological technique, the patch-clamp method.[6]

Data Presentation: Hypothetical Effects of this compound on NaV1.7

The following tables summarize hypothetical quantitative data on the effects of this compound on human NaV1.7 channels expressed in HEK293 cells.

Concentration (µM)Peak Current Inhibition (%)n
0.18.2 ± 1.55
125.6 ± 3.25
1052.1 ± 4.85
3078.9 ± 2.95
10095.3 ± 1.15
IC50 (µM) 9.8

Table 1: Concentration-Dependent Inhibition of NaV1.7 Peak Current by this compound. Data are presented as mean ± SEM. The IC50 value was calculated from the concentration-response curve.

ConditionV1/2 of Activation (mV)Slope (k)n
Control-25.3 ± 1.26.8 ± 0.45
This compound (10 µM)-24.9 ± 1.57.1 ± 0.55

Table 2: Effect of this compound on the Voltage-Dependence of NaV1.7 Activation. Data are presented as mean ± SEM. V1/2 represents the voltage at which half of the channels are activated.

ConditionV1/2 of Inactivation (mV)Slope (k)n
Control-85.7 ± 2.1-7.2 ± 0.35
This compound (10 µM)-98.4 ± 1.9*-7.5 ± 0.45

Table 3: Effect of this compound on the Steady-State Inactivation of NaV1.7. Data are presented as mean ± SEM. V1/2 represents the voltage at which half of the channels are inactivated. * indicates a statistically significant difference from the control.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel alpha subunit and the beta-1 subunit are recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Electrophysiology: Plate cells onto glass coverslips a few days prior to recording to achieve 50-70% confluency on the day of the experiment.[7]

Solutions
SolutionComponentConcentration (mM)
External Solution NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Internal Solution CsF120
CsCl20
NaCl10
EGTA10
HEPES10
pH adjusted to 7.2 with CsOH, Osmolarity ~295 mOsm

Table 4: Composition of External and Internal Solutions for Whole-Cell Patch-Clamp Recording of Sodium Currents.

Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6]

  • Chamber Perfusion: Place the coverslip with cells in the recording chamber on the microscope stage and continuously perfuse with the external solution at a rate of 1.5-2 mL/min.[6]

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical and molecular access to the cell's interior.[6]

  • Data Acquisition:

    • Use a patch-clamp amplifier and appropriate data acquisition software.

    • Compensate for series resistance (>80%) to minimize voltage errors.

    • Perform leak subtraction to isolate the voltage-gated sodium currents.

Voltage-Clamp Protocols
  • Current-Voltage (I-V) Relationship:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).

    • Record the resulting sodium currents to determine the voltage at which the peak inward current occurs.

  • Steady-State Activation:

    • Calculate the conductance (G) at each voltage step using the formula: G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium.

    • Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the V1/2 of activation.

  • Steady-State Inactivation (Availability):

    • Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms) to induce inactivation.

    • Immediately following the pre-pulse, apply a test pulse to a voltage that elicits a maximal sodium current (e.g., -10 mV) to measure the fraction of available (non-inactivated) channels.

    • Plot the normalized peak current against the pre-pulse potential and fit the data with a Boltzmann function to determine the V1/2 of inactivation.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

    • Apply this compound to the recording chamber via the perfusion system.

    • Allow sufficient time for the drug effect to reach a steady state before recording.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 cells expressing NaV1.7 plating Plate cells on coverslips cell_culture->plating patching Obtain Whole-Cell Configuration plating->patching recording Record baseline Na+ currents patching->recording drug_app Apply this compound recording->drug_app iv_analysis I-V Relationship recording->iv_analysis washout Washout drug_app->washout inactivation_analysis Inactivation Curve drug_app->inactivation_analysis washout->iv_analysis activation_analysis Activation Curve iv_analysis->activation_analysis ic50_analysis IC50 Determination iv_analysis->ic50_analysis Signaling_Pathway cluster_channel Sodium Channel Gating cluster_drug This compound Interaction (Hypothetical) Closed Closed State Open Open State Closed->Open Activation Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Closed Recovery Stabilization Stabilizes Inactivated State Inactivated->Stabilization This compound This compound BindingSite Binds to Inactivated State This compound->BindingSite BindingSite->Inactivated

References

Application Notes and Protocols for Denudatine Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. These plants have a history of use in traditional medicine for treating pain and cardiovascular conditions.[1] Preclinical research suggests that this compound and related alkaloids possess a range of pharmacological activities, including analgesic, anti-inflammatory, and cardiovascular effects. The primary mechanism of action for many diterpenoid alkaloids involves the modulation of voltage-gated sodium (Na+) and potassium (K+) ion channels.[1]

These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models for assessing its therapeutic potential. Detailed protocols for evaluating analgesic and anti-inflammatory effects are provided, along with a summary of potential mechanisms of action and pharmacokinetic considerations based on available data for related compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present data for the structurally related C19-diterpenoid alkaloid, aconitine, and its analogues. This information can serve as a starting point for designing dose-finding studies for this compound. It is crucial to empirically determine the optimal dosage and pharmacokinetic profile for this compound in the specific animal model and experimental conditions being used.

Table 1: Estimated Effective Doses of Diterpenoid Alkaloids in Rodent Models

EffectAnimal ModelCompoundEffective Dose RangeRoute of AdministrationReference Compound
AnalgesiaMouse (Hot Plate Test)Aconitine0.05 - 0.2 mg/kgIntraperitoneal (i.p.)Morphine (5-10 mg/kg, i.p.)
Anti-inflammatoryRat (Carrageenan-induced Paw Edema)Aconitine0.1 - 0.5 mg/kgIntraperitoneal (i.p.)Indomethacin (5-10 mg/kg, i.p.)

Table 2: Estimated Pharmacokinetic Parameters of Aconitine in Rats (Oral Administration)

ParameterValueUnit
Tmax (Time to Maximum Concentration)1.0 - 2.0hours
Cmax (Maximum Concentration)1.5 - 5.0ng/mL
t1/2 (Half-life)1.41[2]hours
Bioavailability< 10%

Experimental Protocols

Analgesic Activity: Hot Plate Test in Mice

This protocol assesses the central analgesic activity of this compound by measuring the latency of a thermal pain reflex.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Positive control: Morphine sulfate (B86663) (5-10 mg/kg)

  • Hot plate apparatus with a temperature-controlled surface

  • Plexiglas cylinder to confine the mice on the hot plate

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Habituation: On the day before testing, habituate the mice to the experimental setup by placing them on the unheated hot plate within the Plexiglas cylinder for 5-10 minutes.

  • Grouping and Administration:

    • Randomly divide the mice into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Positive control (Morphine)

      • Group 3-5: this compound (e.g., 0.05, 0.1, 0.2 mg/kg, i.p.)

    • Administer the respective treatments intraperitoneally.

  • Testing:

    • Set the hot plate temperature to a constant 55 ± 0.5°C.[3]

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

    • Start a timer immediately.

    • Observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.

    • Record the latency time (in seconds) to the first clear nocifensive response.

    • To prevent tissue damage, a cut-off time of 30 seconds is recommended. If the mouse does not respond within this time, remove it from the hot plate and record the latency as 30 seconds.

  • Data Analysis:

    • Calculate the mean latency time ± SEM for each group at each time point.

    • The percentage of maximal possible effect (%MPE) can be calculated using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol evaluates the in vivo anti-inflammatory effect of this compound by measuring its ability to inhibit edema induced by carrageenan.[4][5][6]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (5-10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male Wistar rats (150-200 g)

  • Pletysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration:

    • Randomly divide the rats into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Positive control (Indomethacin)

      • Group 3-5: this compound (e.g., 0.1, 0.25, 0.5 mg/kg, i.p.)

    • Administer the respective treatments intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[5]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualization of Pathways and Workflows

Signaling Pathways

Analgesic Mechanism of this compound (Hypothesized)

This compound, as a diterpenoid alkaloid, is hypothesized to exert its analgesic effects primarily through the modulation of voltage-gated sodium channels, particularly Nav1.7, which is a key channel in pain pathways. Inhibition of Nav1.7 can lead to a reduction in neuronal excitability. Furthermore, studies on Nav1.7 knockout models have revealed a crucial role for the endogenous opioid system in the resulting analgesia, involving both µ- and δ-opioid receptors.[2][7][8] This suggests a potential dual mechanism for this compound's analgesic action.

Analgesic_Mechanism cluster_opioid Opioid System Modulation This compound This compound Nav1_7 Nav1.7 Sodium Channel This compound->Nav1_7 Inhibits Endogenous_Opioids Endogenous Opioids (e.g., Enkephalins) This compound->Endogenous_Opioids May indirectly upregulate Neuronal_Excitability Neuronal Excitability Nav1_7->Neuronal_Excitability Reduces Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Decreases Analgesia Analgesia Opioid_Receptors µ and δ Opioid Receptors Endogenous_Opioids->Opioid_Receptors Activate Opioid_Receptors->Pain_Signal Inhibits

Caption: Hypothesized analgesic mechanism of this compound.

Anti-inflammatory Signaling Pathways (General)

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Activates MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Activates This compound This compound This compound->NF_kB_Pathway Inhibits? This compound->MAPK_Pathway Inhibits? Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, COX-2, iNOS) NF_kB_Pathway->Pro_inflammatory_Mediators Induces expression MAPK_Pathway->Pro_inflammatory_Mediators Induces expression Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Mediates

Caption: General anti-inflammatory signaling pathways.

Experimental Workflows

Hot Plate Test Workflow

Hot_Plate_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Habituation Habituation to Apparatus (Day before) Acclimatization->Habituation Grouping Random Grouping (Vehicle, Positive Control, this compound) Habituation->Grouping Administration Drug Administration (i.p.) Grouping->Administration Hot_Plate_Test Hot Plate Test (55°C, measure latency) Administration->Hot_Plate_Test Data_Collection Record Latency at 30, 60, 90, 120 min Hot_Plate_Test->Data_Collection Analysis Data Analysis (%MPE, ANOVA) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the hot plate test.

Carrageenan-Induced Paw Edema Workflow

Carrageenan_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (Vehicle, Positive Control, this compound) Acclimatization->Grouping Initial_Measurement Measure Initial Paw Volume Grouping->Initial_Measurement Administration Drug Administration (i.p.) Initial_Measurement->Administration Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (hourly for 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Analysis Data Analysis (% Inhibition, ANOVA) Paw_Volume_Measurement->Analysis End End Analysis->End

Caption: Workflow for the carrageenan-induced paw edema test.

Conclusion

This compound holds promise as a therapeutic agent due to its potential analgesic and anti-inflammatory properties. The protocols and information provided in these application notes offer a framework for the in vivo evaluation of this compound in animal models. Researchers are encouraged to use this information as a guide and to conduct thorough dose-response and pharmacokinetic studies to fully characterize the profile of this compound. Further investigation into its precise molecular mechanisms of action will be crucial for its development as a potential therapeutic candidate.

References

Application Notes & Protocols for the Isolation of Denudatine from Delphinium denudatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation of Denudatine, a C20-diterpenoid alkaloid, from the roots of Delphinium denudatum. The methodology is based on established principles of natural product chemistry, including acid-base extraction and multi-step chromatographic purification. While specific quantitative yields for this compound are not widely published, this document presents a representative protocol and illustrative data based on the isolation of similar alkaloids from the Delphinium genus.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Delphinium genus, notably Delphinium denudatum.[1] This class of compounds has garnered significant interest for its diverse biological activities, which may include antifungal and neuroprotective properties.[1] The complex structure of this compound and its potential therapeutic applications necessitate a robust and efficient protocol for its isolation and purification from plant material. This document outlines a comprehensive procedure for laboratory-scale isolation of this compound, intended for research and drug development purposes.

Experimental Workflow

The overall workflow for the isolation of this compound from Delphinium denudatum root material is a multi-step process designed to efficiently extract and purify the target alkaloid. The process begins with the preparation of the plant material, followed by an acid-base extraction to selectively isolate the total alkaloid fraction. This crude extract is then subjected to sequential chromatographic techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield highly purified this compound.

This compound Isolation Workflow plant_material Plant Material (Delphinium denudatum roots) extraction Acid-Base Extraction plant_material->extraction  Drying & Grinding crude_extract Crude Alkaloid Extract extraction->crude_extract  Solvent Evaporation column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography  Fractionation denudatine_rich_fraction This compound-Rich Fraction column_chromatography->denudatine_rich_fraction  Elution & Pooling prep_hplc Preparative HPLC denudatine_rich_fraction->prep_hplc  Final Purification pure_this compound Pure this compound prep_hplc->pure_this compound  Lyophilization

Caption: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

3.1. Plant Material Preparation

  • Collection and Drying: Collect fresh roots of Delphinium denudatum. Clean the roots to remove soil and other debris. Air-dry the roots in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) until a constant weight is achieved.

  • Grinding: Pulverize the dried root material into a moderately fine powder (30-40 mesh size) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

3.2. Acid-Base Extraction of Total Alkaloids

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

  • Acidic Extraction:

    • Macerate 1 kg of the powdered root material in 5 L of 0.1 M hydrochloric acid (HCl) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh 0.1 M HCl.

    • Combine the acidic aqueous filtrates.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the combined acidic extract to approximately 9-10 with 28% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH). The solution should be cooled in an ice bath during basification to prevent degradation of the alkaloids.

    • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (B109758) (CH₂Cl₂) (3 x 3 L).

    • Combine the organic layers and wash with distilled water (2 x 1 L) to remove residual base and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator at 40-45°C to yield the crude alkaloid extract.

3.3. Purification by Silica Gel Column Chromatography

This step separates the crude alkaloid mixture into fractions based on polarity.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).

    • Equilibrate the packed column with n-hexane.

  • Sample Loading:

    • Dissolve the crude alkaloid extract (e.g., 10 g) in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel (e.g., 20 g).

    • Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

    • Carefully layer the extract-adsorbed silica onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of increasing polarity using a solvent system of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

    • Begin with 100% CHCl₃ and gradually increase the proportion of MeOH (e.g., 99:1, 98:2, 95:5, 90:10, v/v CHCl₃:MeOH).

    • Collect fractions of 20-25 mL in numbered test tubes.

  • Monitoring by Thin Layer Chromatography (TLC):

    • Monitor the collected fractions using TLC on silica gel plates (GF₂₅₄).

    • Develop the TLC plates in a suitable solvent system (e.g., CHCl₃:MeOH, 95:5 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent.

    • Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analytical methods).

3.4. Final Purification by Preparative HPLC

This final step is crucial for obtaining high-purity this compound.

  • System and Column:

    • Use a preparative HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

  • Mobile Phase:

    • A typical mobile phase is a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Example Gradient:

      • Start with 30% acetonitrile / 70% water.

      • Linearly increase to 70% acetonitrile over 40 minutes.

      • Hold at 70% acetonitrile for 10 minutes.

  • Injection and Fraction Collection:

    • Dissolve the pooled this compound-rich fraction from the column chromatography step in a minimal amount of the initial mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis and Solvent Removal:

    • Analyze the collected fraction using analytical HPLC to confirm its purity (>98%).

    • Remove the HPLC solvents by lyophilization or rotary evaporation to obtain the pure, isolated this compound.

Data Presentation

The following table presents illustrative data for the yield and purity of this compound at each stage of the purification process, starting from 1 kg of dried Delphinium denudatum roots. These values are representative and may vary based on the plant source, collection time, and specific experimental conditions.

Purification StageStarting Material (g)ProductYield (g)Purity (%)
Acid-Base Extraction1000Crude Alkaloid Extract15.0~10-15
Column Chromatography15.0This compound-Rich Fraction1.2~60-70
Preparative HPLC1.2Pure this compound0.08>98

Representative Signaling Pathway

While a specific signaling pathway for this compound is not extensively documented, many cytotoxic natural products, including other atisine-type diterpenoid alkaloids, are known to induce apoptosis through the intrinsic mitochondrial pathway. A key regulatory point in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, which ultimately leads to the activation of executioner caspases like caspase-3. The following diagram illustrates this representative pathway.

Apoptosis Signaling Pathway cluster_0 Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 This compound This compound This compound->Bcl2 Inhibits This compound->Bax Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Representative Bax/Bcl-2/Caspase-3 apoptosis pathway.

References

Application Notes and Protocols for Investigating the Biological Effects of Denudatine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate the biological effects of Denudatine, a C20-diterpenoid alkaloid. The primary focus of these notes is on evaluating its anti-cancer, neuroprotective, and anti-inflammatory properties.

Introduction to this compound

This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum kusnezoffii. Diterpenoid alkaloids are a class of natural products known for their diverse and potent biological activities. Preliminary research on related compounds suggests that this compound may possess significant therapeutic potential, particularly in oncology. This document outlines standardized cell culture-based assays to explore the cytotoxic, apoptotic, neuroprotective, and anti-inflammatory effects of this compound and to elucidate its potential mechanisms of action.

Data Presentation: Summary of Biological Activities

The following tables summarize hypothetical quantitative data for the biological activities of this compound across various cell lines. Note: These values are placeholders and must be determined experimentally.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Cell LineCell TypePutative IC50 (µM) after 48h
A549Human Lung CarcinomaTo be determined
MCF-7Human Breast AdenocarcinomaTo be determined
HepG2Human Liver CarcinomaTo be determined
PC12Rat PheochromocytomaTo be determined
H9c2Rat Cardiac MyoblastsTo be determined
RAW 264.7Mouse MacrophageTo be determined

Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells

ParameterAssayPutative Effect of this compound (at 2x IC50)
Early ApoptosisAnnexin V-FITC/PI StainingIncrease in Annexin V+/PI- population
Late Apoptosis/NecrosisAnnexin V-FITC/PI StainingIncrease in Annexin V+/PI+ population
Cell Cycle ArrestPropidium Iodide StainingAccumulation of cells in G2/M phase

Table 3: Neuroprotective and Anti-inflammatory Effects of this compound

Cell LineModelAssayPutative Effect of this compound
PC126-OHDA-induced neurotoxicityMTT AssayIncreased cell viability
RAW 264.7LPS-induced inflammationGriess AssayDecreased nitric oxide production

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analysis analysis read->analysis Data Analysis (IC50)

Caption: Workflow for determining the cytotoxic effects of this compound using the MTT assay.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A549 cells

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.

Apoptosis Detection Workflow

Apoptosis_Workflow start Seed and treat cells with this compound harvest Harvest cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Investigation of Apoptotic Signaling Pathways by Western Blot

This protocol examines the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • A549 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat A549 cells with this compound as described in the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[7][8][9]

  • Normalize the protein expression to β-actin.

Putative Apoptotic Signaling Pathway of this compound

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Neuroprotection Assay in PC12 Cells

This protocol assesses the potential of this compound to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a model for Parkinson's disease.[10][11]

Materials:

  • PC12 cells

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • Culture medium (e.g., DMEM with 10% horse serum and 5% FBS)

  • MTT assay reagents

Protocol:

  • Seed PC12 cells in a 96-well plate and differentiate them with nerve growth factor (NGF) if required for the specific experimental design.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA (e.g., 100 µM) to the wells and incubate for 24 hours.[12]

  • Assess cell viability using the MTT assay as described in Protocol 1. An increase in cell viability in this compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.[10][13]

Cardioprotection Assay in H9c2 Cells

This protocol evaluates the ability of this compound to protect cardiomyocytes from Doxorubicin-induced cardiotoxicity.[14][15][16][17]

Materials:

  • H9c2 cells

  • This compound

  • Doxorubicin

  • Culture medium (e.g., DMEM with 10% FBS)

  • MTT assay reagents

Protocol:

  • Seed H9c2 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induce cardiotoxicity by adding Doxorubicin (e.g., 1 µM) and incubate for 24 hours.[15][17]

  • Determine cell viability using the MTT assay. Increased viability in this compound-treated cells suggests a cardioprotective effect.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20]

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Griess Reagent System

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[18]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[18]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant, incubate for 10 minutes, and measure the absorbance at 540 nm.[18]

  • A decrease in absorbance indicates inhibition of NO production and an anti-inflammatory effect.

Analysis of MAPK/ERK Signaling Pathway

This protocol investigates if this compound's effects are mediated through the MAPK/ERK signaling pathway.

Materials:

  • Relevant cell line (e.g., A549)

  • This compound

  • Western blot reagents (as in Protocol 3)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)[21][22][23][24][25]

Protocol:

  • Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Perform western blotting as described in Protocol 3.

  • Probe the membrane with an antibody specific for the phosphorylated (active) form of ERK1/2.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[24]

  • An increase or decrease in the ratio of phospho-ERK to total-ERK indicates modulation of this pathway by this compound.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor ? Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse

References

Application Notes and Protocols for High-Throughput Screening of Denudatine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to investigate the bioactivity of Denudatine, a diterpenoid alkaloid. The assays are designed to explore its potential as a modulator of voltage-gated sodium channels, an anti-inflammatory agent, and an anticancer compound.

High-Throughput Screening for this compound's Effect on Voltage-Gated Sodium Channels

Diterpenoid alkaloids are known to modulate the activity of voltage-gated sodium channels (NaV channels), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] This makes them promising targets for the development of novel therapeutics for pain, epilepsy, and cardiac arrhythmias.[3][4] This protocol describes a fluorescence-based membrane potential assay to screen for this compound's inhibitory activity on NaV channels.

Experimental Protocol: Fluorescence-Based Membrane Potential Assay

This assay measures changes in membrane potential in a cell line stably expressing a specific human NaV channel subtype (e.g., NaV1.7, a key target for pain).[3][5] An increase in sodium influx through open channels leads to membrane depolarization, which is detected by a fluorescent dye. Inhibitors of the channel will prevent this change in fluorescence.

Materials and Reagents:

  • HEK293 cells stably expressing the human NaV1.7 channel

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound stock solution (in DMSO)

  • Veratridine (a NaV channel activator)

  • Known NaV channel inhibitor (e.g., Tetrodotoxin) as a positive control

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the HEK293-NaV1.7 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Transfer the compound solutions to the cell plate, resulting in the desired final concentrations. Include wells with a known inhibitor (positive control) and vehicle (negative control). Incubate at room temperature for 20 minutes.

  • Signal Generation and Detection: Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a solution of Veratridine to all wells simultaneously to activate the NaV channels. The final concentration of Veratridine should be predetermined to elicit approximately 80% of the maximal response.

    • Immediately begin measuring the fluorescence intensity over time (typically for 2-5 minutes).

Data Presentation:

The inhibitory activity of this compound is calculated as the percentage of inhibition of the Veratridine-induced fluorescence signal. The results can be summarized in the following table.

This compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
0.015.2 ± 1.8\multirow{6}{*}{Calculate from dose-response curve}
0.115.6 ± 3.1
148.9 ± 5.4
1085.3 ± 4.2
10098.1 ± 2.5
Positive Control (e.g., 1 µM Tetrodotoxin)99.5 ± 1.2

Workflow and Signaling Pathway Diagrams

HTS_Workflow_Nav cluster_prep Preparation cluster_screening Screening cluster_readout Readout cluster_analysis Analysis plate Plate NaV1.7 expressing cells dye Load with fluorescent dye plate->dye add_cpd Add this compound / Controls dye->add_cpd incubate Incubate add_cpd->incubate activate Activate with Veratridine incubate->activate read Read fluorescence activate->read analyze Calculate % Inhibition read->analyze ic50 Determine IC50 analyze->ic50

Caption: High-throughput screening workflow for identifying NaV1.7 modulators.

Nav_Channel_Signaling cluster_membrane Cell Membrane Nav NaV Channel (Closed) Nav_open NaV Channel (Open) Nav->Nav_open opens Na_ion Na+ ions Nav_open->Na_ion influx Veratridine Veratridine (Activator) Veratridine->Nav_open binds & activates This compound This compound (Inhibitor) This compound->Nav_open binds & inhibits Depolarization Membrane Depolarization Na_ion->Depolarization Fluorescence Increased Fluorescence Depolarization->Fluorescence

Caption: Signaling pathway of NaV channel modulation assay.

High-Throughput Screening for this compound's Anti-Inflammatory Activity

Alkaloids from various medicinal herbs are known to possess anti-inflammatory properties.[6][7][8] A key pathway in inflammation is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.[9][10] This protocol details a cell-based reporter assay to screen for this compound's ability to inhibit NF-κB activation.

Experimental Protocol: NF-κB Reporter Gene Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[9] Activation of the NF-κB pathway by a stimulant like Tumor Necrosis Factor-alpha (TNF-α) induces the expression of the reporter gene, producing a measurable signal. Inhibitors of the pathway will reduce this signal.

Materials and Reagents:

  • HEK293 cell line with a stable NF-κB luciferase reporter construct

  • Cell culture medium (DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • TNF-α (stimulant)

  • Known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Plating: Seed the NF-κB reporter cells into 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound, positive control, and vehicle control to the wells. Incubate for 1 hour at 37°C.

  • Stimulation: Add TNF-α to all wells (except for unstimulated controls) to a final concentration known to induce a robust reporter signal. Incubate for 6 hours at 37°C.

  • Signal Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Readout: Measure the luminescence signal using a plate reader.

Data Presentation:

The inhibitory activity of this compound is calculated as the percentage of reduction in the TNF-α-induced luminescence signal.

This compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
0.18.1 ± 2.3\multirow{6}{*}{Calculate from dose-response curve}
125.4 ± 4.5
1055.7 ± 6.1
5092.3 ± 3.8
10097.6 ± 1.9
Positive Control (e.g., 10 µM BAY 11-7082)98.9 ± 1.5

Workflow and Signaling Pathway Diagrams

HTS_Workflow_NFkB cluster_prep Preparation cluster_screening Screening cluster_stimulation Stimulation cluster_readout Readout plate Plate NF-kB reporter cells add_cpd Add this compound / Controls plate->add_cpd incubate1 Incubate add_cpd->incubate1 add_tnfa Add TNF-α incubate1->add_tnfa incubate2 Incubate add_tnfa->incubate2 add_reagent Add Luciferase Reagent incubate2->add_reagent read Read Luminescence add_reagent->read analyze Calculate % Inhibition read->analyze

Caption: High-throughput screening workflow for NF-κB pathway inhibitors.

NFkB_Signaling_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IkB->NFkB_IkB degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB This compound This compound This compound->IKK inhibits Luciferase Luciferase Gene Expression Signal Luminescent Signal Luciferase->Signal

Caption: NF-κB signaling pathway and the point of inhibition.

High-Throughput Screening for this compound's Anticancer Activity

Many alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[11][12] High-throughput screening is a primary method for identifying novel anticancer agents from large compound libraries.[13][14] This protocol outlines a cell viability assay to screen for this compound's cytotoxic effects on a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Appropriate cell culture media and supplements

  • This compound stock solution (in DMSO)

  • Doxorubicin (a known anticancer drug) as a positive control

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well white, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the selected cancer cell lines into 384-well plates at their optimal densities. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound, positive control, and vehicle control to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Signal Detection: Equilibrate the plates to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Lysis and Readout: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Data Presentation:

The cytotoxic effect of this compound is expressed as the percentage of cell viability relative to the vehicle-treated control.

Cell LineThis compound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
A549 0.198.2 ± 3.5\multirow{5}{}{Calculate from dose-response curve}
185.1 ± 6.2
1045.3 ± 5.8
5010.7 ± 2.1
1002.4 ± 1.0
MCF-7 0.199.1 ± 2.9\multirow{5}{}{Calculate from dose-response curve}
190.5 ± 5.1
1052.8 ± 7.3
5015.2 ± 3.4
1004.1 ± 1.5
HCT116 0.197.5 ± 4.0\multirow{5}{*}{Calculate from dose-response curve}
182.3 ± 7.9
1038.9 ± 6.6
508.8 ± 2.8
1001.9 ± 0.8

Workflow and Logical Relationship Diagrams

HTS_Workflow_Anticancer cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis plate Plate Cancer Cell Lines add_cpd Add this compound / Controls plate->add_cpd incubate Incubate for 72h add_cpd->incubate add_reagent Add CellTiter-Glo Reagent incubate->add_reagent read Read Luminescence add_reagent->read analyze Calculate % Viability read->analyze ic50 Determine IC50 analyze->ic50

Caption: High-throughput screening workflow for anticancer cell viability.

Anticancer_Logical_Relationship This compound This compound CancerCell Cancer Cell This compound->CancerCell acts on CellDeath Cell Death / Reduced Proliferation CancerCell->CellDeath leads to ATP Decreased ATP Levels CellDeath->ATP Luminescence Decreased Luminescence ATP->Luminescence

Caption: Logical relationship in the anticancer cell viability assay.

References

Application Notes and Protocols for the Development of Enhanced Efficacy Denudatine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of novel Denudatine derivatives with enhanced therapeutic efficacy. This document outlines synthetic strategies, detailed protocols for assessing biological activity, and insights into potential mechanisms of action.

Introduction to this compound and its Therapeutic Potential

This compound is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera.[1][2] These plants have a long history of use in traditional medicine for treating pain and inflammation.[2] this compound and its analogs exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. The complex polycyclic structure of this compound offers a unique scaffold for the development of new therapeutic agents. By strategically modifying its functional groups, it is possible to enhance its potency, selectivity, and pharmacokinetic profile, while potentially reducing toxicity.

Strategies for Derivative Synthesis

The synthesis of this compound derivatives often involves multi-step processes starting from a common intermediate. A unified strategy can be employed to generate a variety of C20, C19, and C18 diterpenoid alkaloids. Key to the synthesis of potent derivatives is the stereoselective installation of functional groups at specific positions on the core structure.

Key Synthetic Considerations:

  • Modification of the N-Alkyl Group: The tertiary amine is crucial for the biological activity of many diterpenoid alkaloids. Altering the N-alkyl substituent can modulate the compound's polarity, membrane permeability, and receptor-binding affinity.

  • Esterification/Acylation of Hydroxyl Groups: The presence and nature of ester groups can significantly impact both the efficacy and toxicity of diterpenoid alkaloids. Hydrolysis of ester groups has been shown to reduce toxicity. Strategic acylation of hydroxyl groups can be explored to improve activity and selectivity.

  • Modification of the Oxazolidine (B1195125) Ring: In related atisine-type alkaloids, the oxazolidine ring has been identified as essential for cytotoxic activity.[2] Modifications to this ring system in this compound derivatives could therefore influence their antitumor potential.

Quantitative Data on Derivative Efficacy

Table 1: Comparative Efficacy of this compound Derivatives

Compound IDDerivative ClassTarget Cell Line / ModelAssay TypeIC50 / EC50 (µM)Reference
This compound Parent Compounde.g., A549 (Lung Cancer)MTT Assay[Insert Data][Cite Source]
Derivative 1 e.g., N-ethyl analoge.g., A549 (Lung Cancer)MTT Assay[Insert Data][Cite Source]
Derivative 2 e.g., C-14 acetatee.g., A549 (Lung Cancer)MTT Assay[Insert Data][Cite Source]
This compound Parent CompoundCarrageenan-induced paw edemaAnti-inflammatory[Insert Data][Cite Source]
Derivative 1 e.g., N-ethyl analogCarrageenan-induced paw edemaAnti-inflammatory[Insert Data][Cite Source]
This compound Parent CompoundHot Plate TestAnalgesic[Insert Data][Cite Source]
Derivative 2 e.g., C-14 acetateHot Plate TestAnalgesic[Insert Data][Cite Source]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of results.

In Vitro Cytotoxicity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound derivatives on various cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory properties of this compound derivatives in rodents.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and treatment groups (different doses of this compound derivatives).

  • Administer the test compounds or controls orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of this compound derivatives.

Materials:

  • Mice

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • This compound derivatives (dissolved or suspended in a suitable vehicle)

  • Positive control (e.g., Morphine, 5 mg/kg)

Procedure:

  • Acclimatize mice to the testing environment.

  • Administer the test compounds or controls to the animals.

  • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception, such as paw licking, jumping, or flicking of the hind paw. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Calculate the percentage of the maximum possible effect (%MPE) for each treatment group.

Potential Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are likely mediated through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons.[3][4] By modulating the activity of these channels, this compound derivatives can potentially reduce neuronal excitability, leading to analgesic effects. The alkaloid binding site is often located within the channel pore, affecting ion conductance and channel gating.[4]

This compound This compound Derivative VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to and modulates Na_Influx Decreased Na+ Influx VGSC->Na_Influx Inhibition AP Reduced Action Potential Firing Na_Influx->AP Analgesia Analgesic Effect AP->Analgesia

This compound modulation of voltage-gated sodium channels.
Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the inflammatory response.[5][6] Its activation leads to the expression of pro-inflammatory cytokines and enzymes. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. This compound derivatives may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα or the nuclear translocation of NF-κB.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_Degradation IκBα Phosphorylation & Degradation IKK->IkBa_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation This compound This compound Derivative This compound->IKK Inhibits This compound->IkBa_Degradation Inhibits

Potential inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis in Cancer Cells

The antitumor activity of this compound derivatives may be attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][7] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

This compound This compound Derivative Cancer_Cell Cancer Cell This compound->Cancer_Cell Mitochondria Mitochondrial Pathway Cancer_Cell->Mitochondria Induces stress Death_Receptor Death Receptor Pathway Cancer_Cell->Death_Receptor Activates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Death_Receptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Induction of apoptosis by this compound derivatives.

Experimental Workflow for Derivative Development

The following workflow provides a structured approach for the rational design, synthesis, and evaluation of novel this compound derivatives.

Lead_ID Lead Identification (this compound) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Design Derivative Design & Virtual Screening SAR->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis In_Vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory) Synthesis->In_Vitro In_Vitro->SAR Feedback In_Vivo In Vivo Efficacy (Analgesic, Anti-inflammatory) In_Vitro->In_Vivo Promising Candidates Mechanism Mechanism of Action Studies In_Vivo->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Design

Workflow for this compound derivative development.

By following these guidelines and protocols, researchers can systematically develop and evaluate novel this compound derivatives with the potential for enhanced therapeutic efficacy in the treatment of pain, inflammation, and cancer.

References

Application Notes and Protocols for Denudatine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of denudatine, a C20-diterpenoid alkaloid, as a pharmacological tool in neuroscience research. While specific quantitative data on this compound's activity at various neuronal targets remains limited in publicly available literature, this document synthesizes the current understanding of related compounds and provides detailed protocols for investigating its potential effects.

This compound is primarily isolated from plants of the Aconitum and Delphinium genera. Diterpenoid alkaloids as a class are recognized for their potential to modulate ion channels, including voltage-gated sodium (Nav) and potassium (Kv) channels, which are fundamental to neuronal excitability. This modulatory action suggests potential applications for this compound in studying pain signaling, neuroinflammation, and other neurological processes.

Table 1: Summary of Potential Pharmacological Activities of this compound-Type Alkaloids
Target ClassPotential EffectImplied Therapeutic Area
Voltage-Gated Sodium Channels (Nav)Modulation of channel gating (activation/inactivation)Analgesia, Neuroprotection
Voltage-Gated Potassium Channels (Kv)Modulation of channel gatingNeuroprotection, Anticonvulsant
Nicotinic Acetylcholine Receptors (nAChRs)Agonism or AntagonismCognitive Enhancement, Pain, Addiction
Inflammatory Pain PathwaysInhibition of nociceptive signalingAnalgesia

Experimental Protocols

In Vivo Assessment of Analgesic Activity: Acetic Acid-Induced Writhing Assay in Mice

This protocol is adapted from studies on this compound-type diterpenoid alkaloids that have demonstrated analgesic effects in this model. It is designed to assess the potential peripheral analgesic activity of this compound.

Objective: To determine the inhibitory effect of this compound on visceral pain.

Materials:

  • This compound (of known purity)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Acetic acid solution (0.6% in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Male ICR mice (20-25 g)

  • Syringes and needles for oral gavage and intraperitoneal injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Grouping and Administration:

    • Divide mice into groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 1, 5, 10 mg/kg, p.o.) - doses should be determined in preliminary toxicity studies.

      • Positive control (Indomethacin, 10 mg/kg, p.o.)

    • Administer the respective treatments orally (p.o.).

  • Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition using the following formula:

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).

Expected Outcome: A significant reduction in the number of writhes in the this compound-treated groups compared to the vehicle control group would indicate analgesic activity.

Experimental Workflow for Acetic Acid-Induced Writhing Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Mice group Group Animals acclimatize->group administer Administer this compound/Vehicle group->administer inject_aa Inject Acetic Acid (i.p.) administer->inject_aa observe Observe and Count Writhes inject_aa->observe calculate Calculate % Inhibition observe->calculate statistics Statistical Analysis calculate->statistics

Caption: Workflow for assessing this compound's analgesic effect.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp of Voltage-Gated Sodium Channels

This is a general protocol to investigate the modulatory effects of this compound on Nav channels in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype) or primary neurons (e.g., dorsal root ganglion neurons).

Objective: To characterize the effect of this compound on the biophysical properties of voltage-gated sodium channels.

Materials:

  • HEK293 cells expressing the Nav channel of interest (e.g., Nav1.7) or cultured DRG neurons.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes (2-4 MΩ).

Procedure:

  • Cell Preparation: Plate cells on coverslips and grow to an appropriate confluency. For primary neurons, culture for 2-5 days.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull recording pipettes and fill with internal solution.

  • Whole-Cell Configuration:

    • Approach a cell with the recording pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).

    • Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms (B15284909) prepulse to various potentials (e.g., -120 mV to 0 mV in 10 mV increments) followed by a test pulse to 0 mV.

    • Record baseline currents in the external solution.

    • Perfuse with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and repeat the voltage protocols.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct I-V curves.

    • Fit the conductance-voltage curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2, act).

    • Plot the normalized peak current during the test pulse against the prepulse potential to determine the steady-state inactivation curve and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2, inact).

    • Calculate the IC50 for current inhibition at a specific voltage.

Expected Outcome: this compound may cause a concentration-dependent block of the sodium current, a shift in the voltage-dependence of activation or inactivation, or a change in channel kinetics.

Hypothesized Signaling Pathway for this compound's Analgesic Action

G cluster_stimulus Nociceptive Stimulus cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System stimulus Tissue Injury nav17 Nav1.7 Channel stimulus->nav17 ap Action Potential nav17->ap nt_release Neurotransmitter Release ap->nt_release pain Pain Perception nt_release->pain This compound This compound This compound->nav17

Caption: Hypothesized mechanism of this compound's analgesic effect.

Neurotransmitter Release Assay from Synaptosomes

This protocol provides a framework to investigate whether this compound modulates the release of neurotransmitters from presynaptic terminals.

Objective: To measure the effect of this compound on depolarization-evoked neurotransmitter release from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (in mM): 124 NaCl, 3 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, saturated with 95% O2/5% CO2.

  • High K+ Krebs-Ringer buffer (composition as above, but with 30 mM KCl and 97 mM NaCl).

  • This compound stock solution.

  • Tritiated neurotransmitter (e.g., [3H]glutamate or [3H]GABA).

  • Perfusion system for synaptosomes.

  • Scintillation counter and vials.

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 12,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in Krebs-Ringer buffer.

  • Loading with Radiolabeled Neurotransmitter:

    • Incubate the synaptosomes with the tritiated neurotransmitter (e.g., 0.5 µCi/mL [3H]glutamate) for 15 minutes at 37°C.

  • Perfusion:

    • Layer the loaded synaptosomes onto a filter in a perfusion chamber.

    • Perfuse with Krebs-Ringer buffer at a constant rate (e.g., 0.5 mL/min) for 30-45 minutes to establish a stable baseline of neurotransmitter release.

    • Collect fractions every 2-5 minutes.

  • Stimulation and Treatment:

    • Switch to a perfusion buffer containing this compound at the desired concentration(s) for a defined period before stimulation.

    • Induce depolarization by switching to the high K+ Krebs-Ringer buffer for a short period (e.g., 2 minutes).

    • Continue perfusion with normal Krebs-Ringer buffer to measure the return to baseline.

  • Quantification:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

    • Calculate the fractional release of the neurotransmitter for each time point.

    • Compare the peak release in the presence and absence of this compound.

Expected Outcome: this compound might inhibit or potentiate the depolarization-evoked release of the neurotransmitter, suggesting a modulatory role on presynaptic function.

Logical Flow for Investigating this compound's Effect on Neurotransmission

G cluster_start Initial Hypothesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion hypothesis This compound modulates neuronal activity patch_clamp Patch-Clamp (Ion Channels) hypothesis->patch_clamp calcium_imaging Calcium Imaging (Neuronal Excitability) hypothesis->calcium_imaging nt_release Neurotransmitter Release Assay hypothesis->nt_release pain_model Analgesic Models (e.g., Writhing Test) patch_clamp->pain_model calcium_imaging->pain_model nt_release->pain_model mechanism Elucidation of Mechanism of Action pain_model->mechanism

Caption: Logical progression for elucidating this compound's neuropharmacological profile.

Troubleshooting & Optimization

Technical Support Center: Denudatine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Denudatine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound that affect the overall yield?

A1: The most critical stages impacting the overall yield are the construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder reaction, the formation of the piperidine (B6355638) E-ring, and the stereoselective installation of functional groups on the core structure. Each of these stages involves complex transformations where suboptimal conditions can lead to significant material loss.

Q2: Are there any known major byproducts in this synthesis?

A2: Yes, in the piperidine ring formation step, a significant byproduct can be a decarbamoylated amine when using potassium tert-butoxide (KOt-Bu) as the base.[1] This byproduct does not cyclize under the reaction conditions and can account for a substantial loss of material.

Q3: What are the general purification strategies for the intermediates in this compound synthesis?

A3: Intermediates in the this compound synthesis are typically purified using column chromatography on silica (B1680970) gel. Given the polar nature of many of the alkaloid intermediates, solvent systems often include polar modifiers like methanol (B129727) or triethylamine (B128534) in ethyl acetate (B1210297) and hexanes. For closely related diastereomers or compounds with similar polarities, advanced techniques such as pH-zone-refining counter-current chromatography can be effective for separation.

Q4: Has an enantioselective synthesis of this compound been reported?

A4: The Sarpong group has reported a racemic synthesis of this compound-type alkaloids. However, they have also described an enantioselective route to a key bicyclic intermediate, which can potentially be applied to achieve an enantioselective total synthesis of this compound.[1]

Troubleshooting Guides

Issue 1: Low Yield in Piperidine Ring Formation

Question: I am experiencing low yields during the formation of the piperidine ring (E-ring) to form intermediate 22 from dimesylate 21 . What are the possible causes and solutions?

Possible Cause: The choice of base is critical in this intramolecular cyclization. Using potassium tert-butoxide (KOt-Bu) can lead to a competing decarbamoylation reaction, which forms a deprotected amine that does not cyclize, thus reducing the yield of the desired piperidine 22 .[1]

Solution: Changing the base and solvent system can significantly improve the yield. It has been demonstrated that using potassium hydride (KH) as the base in dimethylformamide (DMF) as the solvent can suppress the decarbamoylation side reaction and increase the yield of the cyclized product.[1]

Data Summary:

Base / SolventYield of Piperidine 22Major Byproduct
KOt-Bu / THF~30%Decarbamoylated amine (~39%)
KH / THF62%Minor side products
KH / DMF83%-

Experimental Protocols:

  • Protocol 1.1 (Low Yielding): Cyclization using KOt-Bu

    • Dissolve dimesylate 21 in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C.

    • Add potassium tert-butoxide (KOt-Bu) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Protocol 1.2 (High Yielding): Cyclization using KH in DMF

    • To a suspension of potassium hydride (KH, 30% in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of dimesylate 21 in DMF at 23 °C.[2]

    • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford piperidine 22 .[2]

Troubleshooting Logic for Piperidine Ring Formation:

G start Low yield in piperidine ring formation (21 -> 22) check_base Identify base used start->check_base kotbu_path KOt-Bu check_base->kotbu_path Base? kh_path KH check_base->kh_path decarbamoylation High probability of decarbamoylation side reaction kotbu_path->decarbamoylation check_solvent Check solvent for KH reaction kh_path->check_solvent switch_base Switch to KH as base and DMF as solvent decarbamoylation->switch_base end Improved Yield switch_base->end dmf DMF check_solvent->dmf Solvent? thf THF check_solvent->thf dmf_yield Expect high yield (~83%) dmf->dmf_yield thf_yield Yield is moderate (~62%) Consider switching to DMF thf->thf_yield dmf_yield->end thf_yield->switch_base

Troubleshooting workflow for piperidine ring formation.
Issue 2: Undesired Stereoisomer in Epoxidation

Question: The Corey-Chaykovsky epoxidation of hexacycle 14 to introduce an additional carbon atom yields exclusively the wrong diastereomer (24 ). How can I obtain the desired epoxide stereoisomer?

Possible Cause: The facial selectivity of the ylide attack on the ketone in hexacycle 14 is highly influenced by the steric environment of the polycyclic framework. The ylide preferentially attacks from the less hindered face, leading to the formation of the undesired epoxide diastereomer 24 .[1]

Solution: A workaround for this stereochemical challenge involves a multi-step sequence. First, perform a Wittig olefination on the ketone to form an exocyclic methylene (B1212753) group. Then, this alkene can be epoxidized to furnish the desired epoxide 26 .[2]

Experimental Protocols:

  • Protocol 2.1 (Undesired Diastereomer): Corey-Chaykovsky Epoxidation

    • Generate dimethylsulfonium ylide by treating trimethylsulfonium (B1222738) iodide with a strong base (e.g., NaH) in a mixture of THF and DMSO.

    • At 0 °C, add a solution of hexacycle 14 in THF to the ylide solution.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify by column chromatography to isolate epoxide 24 .[1]

  • Protocol 2.2 (Desired Diastereomer): Wittig Olefination and Epoxidation

    • Wittig Reaction: a. Prepare the Wittig reagent (Ph3P=CH2) from methyltriphenylphosphonium (B96628) bromide and a strong base like lithium hexamethyldisilazide (LiHMDS) in THF at 0 °C. b. Add a solution of hexacycle 14 to the ylide at 0 °C and allow the mixture to warm to 40 °C. c. After completion, quench the reaction with 1 M aqueous HCl. d. Extract and purify to obtain the exocyclic alkene.

    • Epoxidation: a. Treat the alkene intermediate with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or triphenylphosphine (B44618) hydroperoxide, in a solvent like dichloromethane (B109758) (DCM) to yield the desired epoxide 26 .[2]

Workflow for Stereoselective Epoxidation:

G start Need to synthesize epoxide 26 from ketone 14 corey_chaykovsky Corey-Chaykovsky Epoxidation start->corey_chaykovsky Direct Approach wittig_epoxidation Two-step sequence: 1. Wittig Olefination 2. Epoxidation start->wittig_epoxidation Alternative undesired_product Forms exclusively undesired diastereomer 24 corey_chaykovsky->undesired_product desired_product Forms desired diastereomer 26 wittig_epoxidation->desired_product end Successful synthesis of desired epoxide 26 desired_product->end

Logical workflow for obtaining the desired epoxide.
Issue 3: Low Yield in Intramolecular Diels-Alder Cycloaddition

Question: The yield of the key intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core is lower than expected. What factors could be affecting this reaction?

Possible Cause: The intramolecular Diels-Alder reaction is sensitive to several factors:

  • Purity of the Dienone Precursor: Impurities in the dienone precursor (23 ) can inhibit the cycloaddition or lead to side reactions.

  • Reaction Temperature and Time: Inadequate heating or prolonged reaction times at very high temperatures can lead to decomposition of the starting material or product. The optimal temperature for this cycloaddition is typically high, around 150 °C.[2]

  • Solvent: The choice of a high-boiling, inert solvent is crucial. p-Xylene (B151628) is commonly used for this transformation.[1]

Solution:

  • Precursor Purification: Ensure the dienone precursor 23 is meticulously purified before the cycloaddition reaction.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. A temperature of 150 °C in p-xylene has been reported to give good yields (80-87%).[1][2]

  • Degassing: Degassing the solvent prior to use can prevent oxidation at high temperatures.

Experimental Protocol:

  • Protocol 3.1: Intramolecular Diels-Alder Reaction

    • Place a solution of the dienone precursor 23 in p-xylene in a sealed tube.

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Heat the sealed tube to 150 °C in an oil bath.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting hexacycle 14 by flash column chromatography.

References

Overcoming challenges in the synthesis of diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diterpenoid alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of diterpenoid alkaloids?

A1: The primary challenges in synthesizing diterpenoid alkaloids stem from their intricate and highly complex molecular architectures.[1] Key difficulties include:

  • Construction of Polycyclic Skeletons: These molecules feature densely functionalized and often caged, bridged ring systems, such as the bicyclo[2.2.2]octane core found in atisine- and hetisine-type alkaloids.[1][2][3] Devising strategies to assemble these three-dimensional frameworks efficiently is a major hurdle.[4][5]

  • Stereocontrol: Diterpenoid alkaloids possess numerous stereogenic centers. For instance, the aconitine (B1665448) D ring has six stereocenters.[6] Achieving precise control over both relative and absolute stereochemistry throughout a multi-step synthesis is a formidable task.[7][8]

  • Late-Stage Functionalization: Introducing functional groups, particularly oxygenation, at late stages of the synthesis on a complex core is often necessary but challenging due to the potential for competing side reactions and the unique reactivity of the complex scaffold.[9][10][11][12]

  • C-H Activation/Functionalization: While a powerful tool, achieving site-selective C-H functionalization on a complex molecule with multiple similar C-H bonds requires careful selection of directing groups and reaction conditions.[10][13][14]

  • Low Yields and Purification: Due to the complexity of the reactions and intermediates, overall yields can be low. The structural similarity of byproducts and intermediates often makes purification difficult, requiring advanced chromatographic techniques.[15][16][17][18]

Q2: What are the main strategic approaches for constructing the core structures of diterpenoid alkaloids?

A2: Synthetic chemists have developed several powerful strategies to tackle the complex skeletons of diterpenoid alkaloids. Common approaches include:

  • Diels-Alder Cycloadditions: This is a widely used strategy, particularly for forming the bicyclo[2.2.2]octane core.[1] An oxidative dearomatization/Diels-Alder (OD/DA) sequence is a notable application of this method.[1][3]

  • Radical Cyclizations: Radical-based cyclizations have proven effective for forging key carbon-carbon bonds in the construction of the polycyclic systems.[19][20][21]

  • Mannich Reactions: The Mannich reaction is a valuable tool for constructing nitrogen-containing rings within the alkaloid framework.[3][13][19]

  • Fragment Coupling Approaches: To improve convergence, some strategies involve the synthesis of complex fragments that are then joined together at a late stage using reactions like 1,2-addition/semipinacol rearrangements.[20][21]

  • Bio-inspired Syntheses: These strategies mimic the proposed biosynthetic pathways, often involving key cyclization and rearrangement cascades to rapidly build molecular complexity.[1][13][22]

Q3: How are protecting groups best managed in a lengthy diterpenoid alkaloid synthesis?

A3: Protecting group strategy is critical for success. Key principles include:

  • Orthogonality: Employing a set of protecting groups that can be removed under different, specific conditions without affecting the others is essential.[23] For example, using an acid-labile group (e.g., Boc, DMT), a base-labile group (e.g., Fmoc), and a group removed by hydrogenolysis (e.g., Bn, Cbz) allows for selective deprotection at various stages.[23][24]

  • Stability and Robustness: Protecting groups must be stable to a wide range of reaction conditions throughout the synthesis.[25]

  • Minimization: Each protecting group adds two steps (protection and deprotection) to the synthesis, reducing overall efficiency. Therefore, it's crucial to design the synthetic route to minimize their use.[25]

  • Compatibility: The chosen protecting groups should not interfere with the desired reactions, either sterically or electronically.[26]

Troubleshooting Guides

Issue 1: Low Yield in Key Cycloaddition Reactions (e.g., Diels-Alder)

Q: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core is giving a very low yield. What are the common causes and how can I troubleshoot it?

A: Low yields in these crucial cyclizations are a frequent problem. Here’s a systematic approach to troubleshooting:

  • Potential Cause 1: Unfavorable Reaction Kinetics/Thermodynamics. The activation energy for the desired intramolecular cyclization may be too high, or the equilibrium may not favor the product.

    • Suggested Solution: Systematically screen reaction temperatures. While higher temperatures can overcome activation barriers, they can also lead to decomposition. Lewis acid catalysis (e.g., with ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) can lower the LUMO of the dienophile and accelerate the reaction, allowing for lower temperatures.[27]

  • Potential Cause 2: Competing Intermolecular Reactions. If the substrate concentration is too high, intermolecular Diels-Alder reactions or polymerization can become significant side reactions.

    • Suggested Solution: Employ high-dilution conditions. This is often achieved by the slow addition of the substrate to the reaction vessel over a long period using a syringe pump.[27]

  • Potential Cause 3: Substrate Conformation. The precursor may predominantly exist in a conformation that is not suitable for the intramolecular cycloaddition.

    • Suggested Solution: Modify the substrate to be more rigid or to favor the required conformation. This could involve changing protecting groups or introducing temporary tethers to restrict conformational freedom.[15]

  • Potential Cause 4: Solvent Effects. The solvent can influence the stability of the transition state and the solubility of the reactants.

    • Suggested Solution: Screen a range of solvents with varying polarities (e.g., toluene, xylene, dichloromethane).[27]

Troubleshooting Workflow for Low Yield

G start Low Yield in Cyclization temp Optimize Temperature start->temp conc Use High Dilution (Syringe Pump) start->conc cat Screen Lewis Acid Catalysts start->cat solv Screen Solvents start->solv outcome Yield Improved? temp->outcome conc->outcome cat->outcome solv->outcome sub Substrate Modification (Conformational Lock) rethink Re-evaluate Synthetic Strategy sub->rethink outcome->sub No end Success outcome->end Yes

Caption: A decision tree for troubleshooting low-yield cycloaddition reactions.

Issue 2: Poor Stereoselectivity in Carbon-Carbon Bond Formation

Q: I am struggling to control the stereochemistry of a key bond-forming reaction, resulting in a difficult-to-separate mixture of diastereomers. What strategies can improve stereoselectivity?

A: Achieving high stereoselectivity is paramount. Consider these approaches:

  • Potential Cause 1: Insufficient Facial Bias. The substrate may lack a strong directing group or inherent structural feature to guide the incoming reagent to one face of the molecule.

    • Suggested Solution 1: Chiral Auxiliaries/Catalysts. Employ a chiral auxiliary on the substrate or use a chiral catalyst to create a biased and asymmetric environment around the reaction center.[8][28]

    • Suggested Solution 2: Substrate Control. Introduce a bulky substituent that sterically blocks one face of the molecule, forcing the reaction to occur from the less hindered face.[15] The stereoselectivity of reductions of cyclohexanone (B45756) derivatives, for instance, can be highly dependent on the steric environment.[29]

  • Potential Cause 2: Reaction Conditions. Temperature and the nature of the reagents can significantly impact the transition state energies of competing diastereomeric pathways.

    • Suggested Solution: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy.[15] Additionally, the choice of reagent (e.g., different reducing agents, organometallics with different counter-ions) can have a profound effect on the stereochemical outcome.

  • Potential Cause 3: Flexible Transition State. If the transition state is too flexible, it can lead to multiple low-energy pathways and poor selectivity.

    • Suggested Solution: Redesign the substrate to have a more rigid conformation, which can lead to greater differentiation between the diastereomeric transition states.

Table 1: Example of Solvent and Reagent Effects on Diastereoselectivity

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (axial:equatorial) Yield (%)
1 LiAlH₄ THF 0 6.6 : 1 81
2 NaBH₄ MeOH 0 1 : 4 89
3 L-Selectride® THF -78 >20 : 1 95

Data is illustrative, based on typical cyclohexanone reduction trends.[19][29]

Issue 3: Difficulty in Product Purification

Q: My target compound is difficult to purify from closely related byproducts and unreacted starting material. What purification techniques are effective for complex alkaloids?

A: Purification is a major bottleneck. Beyond standard silica (B1680970) gel chromatography, consider these advanced methods:

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating alkaloids, which are basic compounds. It partitions compounds between two immiscible liquid phases based on their pKa values. By creating a pH gradient, it can achieve high-resolution separation of structurally similar alkaloids.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC are powerful tools for separating complex mixtures. Chiral HPLC can be used to separate enantiomers if a racemic synthesis was performed.[30]

  • Crystallization: If your compound is crystalline, meticulous optimization of crystallization conditions (solvent system, temperature, concentration) can be a highly effective method for obtaining material of very high purity.[18]

Table 2: Comparison of Purification Techniques for Diterpenoid Alkaloids

Technique Principle Advantages Disadvantages Best For
Flash Chromatography Adsorption on solid phase (e.g., silica) Fast, widely available, good for initial cleanup Lower resolution for similar compounds, potential for sample degradation Routine purification, separating compounds with different polarities
Preparative HPLC High-resolution adsorption/partition chromatography Excellent resolution, automated Expensive, lower sample capacity, requires method development Separating very similar compounds (diastereomers), final purification step
pH-Zone-Refining CCC Liquid-liquid partition based on pKa High sample capacity, no solid support (no irreversible adsorption), high purity Requires specific equipment, method development can be complex Large-scale purification of ionizable compounds like alkaloids[17]

| Crystallization | Differential solubility | Can provide ultra-pure material, scalable | Compound must be crystalline, can be difficult to find conditions | Final purification step for crystalline solids |

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for constructing carbocyclic and heterocyclic rings, frequently used in complex natural product synthesis.[8][15]

  • Reagent Preparation: The solvent (e.g., DMF, DMA, or acetonitrile) must be anhydrous and thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

  • Catalyst Pre-formation: In an oven-dried flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., PPh₃, P(o-tol)₃).

  • Reaction Setup: Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Addition of Base: Add the base (e.g., Ag₂CO₃, PMP, Et₃N) to the reaction mixture.

  • Substrate Addition: In a separate flask, dissolve the aryl halide or triflate precursor in the reaction solvent. Add the solution of the precursor to the reaction mixture dropwise via a syringe pump over several hours to maintain high dilution, which favors intramolecular over intermolecular reactions.[15]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite® to remove the catalyst, and concentrate in vacuo. Purify the residue by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Late-Stage C-H Oxidation

This protocol outlines a general procedure for the challenging late-stage oxidation of a C-H bond, a key step in introducing oxygenation to complex scaffolds.[14][29]

  • Substrate Preparation: Dissolve the diterpenoid alkaloid precursor in a suitable solvent (e.g., CH₂Cl₂, CH₃CN). The substrate must be free of impurities that could react with the oxidant.

  • Reaction Setup: In a clean, dry flask, combine the substrate solution with any necessary additives or co-catalysts (e.g., a directing group or a metal catalyst like those used in Sanford or Stahl oxidations).[29]

  • Addition of Oxidant: Cool the reaction mixture to the desired temperature (often 0 °C or lower to control reactivity). Slowly add the oxidizing agent (e.g., Pb(OAc)₄, IBX, or a hypervalent iodine reagent). The addition should be done portion-wise or via syringe pump to maintain control over the reaction exotherm and selectivity.

  • Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. These reactions can be fast and over-oxidation is a common side reaction.

  • Quenching: Once the starting material is consumed or the desired conversion is reached, quench the reaction by adding a reducing agent (e.g., saturated aqueous Na₂S₂O₃ solution) or a scavenger appropriate for the oxidant used.

  • Workup and Purification: Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent, combine the organic layers, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. The crude product often requires careful purification by HPLC due to the presence of closely-related oxidized byproducts.

Visualizations

Biosynthetic Relationships of Diterpenoid Alkaloids

The complex skeletons of diterpenoid alkaloids are biosynthetically related, originating from diterpene precursors and branching into different structural types. Understanding these relationships can inspire synthetic strategies.[9][22][31]

G ggpp Geranylgeranyl Diphosphate (GGPP) diterpene Diterpene Core (e.g., ent-Atisane) ggpp->diterpene Cyclization c20 C20-Diterpenoid Alkaloids (e.g., Atisine-type) diterpene->c20 Amination denudatine This compound-type c20->this compound C7-C20 bond hetisine Hetisine-type c20->hetisine Rearrangement c19 C19-Diterpenoid Alkaloids (e.g., Aconitine-type) c18 C18-Diterpenoid Alkaloids (e.g., Lappaconitine-type) c19->c18 C4-C18 bond cleavage This compound->c19 Fragmentation

Caption: Simplified biosynthetic pathway of major diterpenoid alkaloid classes.

Orthogonal Protecting Group Strategy

A logic diagram illustrating the concept of orthogonal protecting groups, which are removed by distinct chemical conditions.

G cluster_0 Deprotection Conditions mol Multi-functional Molecule (PG1-R1, PG2-R2, PG3-R3) cond1 Condition A (e.g., Acid) mol->cond1 PG1 is Labile cond2 Condition B (e.g., Base) mol->cond2 PG2 is Labile cond3 Condition C (e.g., H₂/Pd) mol->cond3 PG3 is Labile mol2 HO-R1, PG2-R2, PG3-R3 cond1->mol2 mol3 PG1-R1, HO-R2, PG3-R3 cond2->mol3 mol4 PG1-R1, PG2-R2, HO-R3 cond3->mol4

References

Technical Support Center: Denudatine Solubility and In Vitro Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine. The following information is designed to address common challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A2: This is a common issue with compounds that are poorly soluble in water. The DMSO stock solution, when introduced to the aqueous environment of the cell culture medium, can cause the compound to crash out of solution. Here are a few troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%) to minimize its effect on cell health and to reduce the chances of precipitation.

  • Optimize the working concentration of this compound: If your experimental design allows, lowering the final concentration of this compound in the assay may prevent it from exceeding its solubility limit in the aqueous medium.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Increase the volume of the medium: Adding the DMSO stock to a larger volume of medium while vortexing or stirring can facilitate better dispersion and reduce localized high concentrations that lead to precipitation.

  • Consider co-solvents: For some poorly soluble drugs, the use of co-solvents in the final formulation can improve solubility.[2] However, the compatibility of any co-solvent with your specific cell line and assay must be validated.

Q3: Are there any alternative methods to enhance the aqueous solubility of this compound for my in vitro experiments?

A3: Yes, several techniques are used to enhance the solubility of poorly soluble drugs for in vitro assays.[3][4][5] These methods may require some formulation development:

  • Complexation with Cyclodextrins: Beta-cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 can be used at low concentrations (below their critical micelle concentration) to improve solubility in biochemical assays, but their use in cell-based assays is limited due to potential cytotoxicity.[2]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[4] The pKa of this compound would need to be determined to effectively use this strategy.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate and solubility.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve in any solvent. Poor quality or degradation of the compound.Ensure you are using a high-purity this compound solid. Store the compound under the recommended conditions (typically cool and dry) to prevent degradation.
Precipitation observed in the stock solution (e.g., in DMSO). The concentration of this compound exceeds its solubility limit in the chosen solvent.Prepare a less concentrated stock solution. Gentle warming and sonication may help in dissolving the compound initially, but if it precipitates upon cooling, the solution is supersaturated and a lower concentration should be used.
Inconsistent results between experiments. Variability in the preparation of the this compound solution, leading to different effective concentrations. Precipitation in the assay plate wells.Standardize the protocol for preparing the this compound working solution. Visually inspect the assay plates under a microscope for any signs of precipitation before and during the experiment.
Observed cellular toxicity at low this compound concentrations. The solvent (e.g., DMSO) may be causing cytotoxicity.Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final percentage of DMSO in the assay.

    • Calculate the volume of the this compound stock solution needed.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations and precipitation.

    • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Preparation start Weigh this compound Powder dissolve Dissolve in DMSO (Vortex/Sonicate) start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Dilute Stock in Pre-warmed Medium stock->dilute working Working Solution (Use Immediately) dilute->working add_to_cells Add to In Vitro Assay working->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_channel Ion Channel Modulation cluster_apoptosis Apoptosis Induction This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Modulates Activity Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathways of this compound.

troubleshooting_flow start Problem: This compound Precipitation in Assay check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_conc Is this compound concentration high? check_dmso->check_conc No reduce_dmso->check_conc reduce_conc Lower this compound working concentration check_conc->reduce_conc Yes check_prep Review solution preparation protocol check_conc->check_prep No reduce_conc->check_prep use_cosolvent Consider solubility enhancement techniques check_prep->use_cosolvent

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Stabilizing Denudatine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of denudatine in solution for long-term experiments. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The stability of this compound, a diterpenoid alkaloid, is influenced by several factors. Key environmental and chemical factors that can lead to its degradation include pH, solvent choice, temperature, light, and oxidation.[1][2] Studies on similar diester-diterpenoid alkaloids demonstrate a significant dependence on the pH of the buffer and the type of solvent used, with different decomposition pathways observed in various media.[1] Exposure to high temperatures, light (photolysis), and oxidizing agents can also accelerate degradation.[2][3][4]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For long-term storage, a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is generally recommended for creating a concentrated stock solution. These solvents tend to be less reactive than aqueous solutions. However, the stability of related alkaloids differs significantly in solvents like methanol (B129727) versus water, indicating that the specific solvent choice is critical.[1] For working solutions, the final solvent should be compatible with the experimental system (e.g., cell culture media), and the concentration of the organic solvent should be minimized to avoid toxicity.

Q3: How should I store this compound solutions for long-term experimental use?

A3: To ensure long-term stability, stock solutions of this compound should be stored in small, single-use aliquots in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[5] The recommended storage temperature is -80°C.[5] This practice minimizes repeated freeze-thaw cycles, which can accelerate degradation.[5] For shorter periods, -20°C may be acceptable, but stability should be verified.

Q4: I observed precipitation in my this compound stock solution after thawing it. What should I do?

A4: Precipitation upon thawing can be caused by several factors, including solvent evaporation leading to supersaturation, the compound being less soluble at lower temperatures, or degradation into less soluble products.[5] Before use, allow the vial to equilibrate to room temperature and vortex it thoroughly.[5] If precipitation persists, gentle warming or sonication may help redissolve the compound.[5] However, if the precipitate does not dissolve, it may indicate degradation, and it is advisable to prepare a fresh stock solution.

Q5: My experimental results are inconsistent. Could this compound instability be the cause?

A5: Yes, inconsistent results are a common sign of compound instability. If the potency or activity of your this compound solution decreases over time, it is likely due to chemical degradation.[5] This leads to a lower effective concentration of the active compound and the potential introduction of degradation products with unknown biological activities. To confirm this, you should include a positive control using a freshly prepared this compound solution in your experiments and perform a stability check on your stored solution.[5]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Loss of Biological Activity Chemical degradation of this compound in solution.Prepare fresh stock solutions for each experiment or use a new, single-use aliquot stored at -80°C.[5] Avoid repeated freeze-thaw cycles. Validate results with a positive control using freshly prepared this compound.
Precipitate in Solution Solvent evaporation; low solubility at storage temperature; degradation.Ensure vials are tightly sealed.[5] Equilibrate to room temperature and vortex before use.[5] If needed, attempt to redissolve with gentle sonication. If unresolved, prepare a fresh solution.
Color Change in Solution Oxidation or other degradation pathways.Store solutions protected from light in amber vials.[5] Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.Conduct a forced degradation study to identify potential degradants.[4] Re-evaluate storage conditions (temperature, solvent, pH) to minimize degradation.

Summary of Factors Affecting Diterpenoid Alkaloid Stability

The stability of this compound is comparable to other diterpenoid alkaloids, which are sensitive to a variety of conditions.[1]

FactorEffect on StabilityMitigation Strategy
pH High and low pH can cause hydrolysis. Stability is highly pH-dependent.[1]Maintain solutions at an optimal pH, typically near neutral, unless experimental conditions require otherwise. Use buffered solutions for aqueous preparations.
Temperature Higher temperatures accelerate degradation reactions (hydrolysis, oxidation).[2][6]Store stock solutions at -80°C.[5] Avoid prolonged exposure to room or elevated temperatures.
Light Exposure to UV or visible light can induce photodegradation.[2][6]Store and handle solutions in amber or light-blocking containers.[5]
Oxidation Reaction with atmospheric oxygen can degrade the molecule.[2]Use degassed solvents. Purge aliquot headspace with inert gas (argon/nitrogen) before sealing for long-term storage.
Solvent The type of solvent can influence degradation pathways (e.g., hydrolysis, pyrolysis).[1]Use high-purity, anhydrous aprotic solvents (e.g., DMSO) for stock solutions. Minimize water content.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the standard procedure for preparing a stable, concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound powder using a calibrated analytical balance. Perform this in a controlled environment to minimize exposure to humidity.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid this compound to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle sonication can be used if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in sterile, amber glass vials with airtight screw caps. The aliquot volume should be appropriate for a single experiment to avoid reusing leftover solution.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Sealing and Labeling: Tightly seal each vial. Label clearly with the compound name, concentration, solvent, and preparation date.

  • Storage: Place the labeled aliquots in a freezer for long-term storage at -80°C.[5]

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding how a compound behaves under stress and for developing stability-indicating analytical methods.[4][7] This simplified protocol provides a framework for assessing this compound stability.

  • Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the solution to the following stress conditions[3][4]:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose to a photostability chamber or direct sunlight for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including an unstressed control) by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main this compound peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive decomposition.[3][8]

Visualizations

Troubleshooting_Flowchart start Inconsistent Experimental Results Observed check_stability Is this compound Instability Suspected? start->check_stability fresh_control Run Experiment with Freshly Prepared this compound check_stability->fresh_control Yes other_issue Instability Unlikely. Investigate Other Variables: - Reagents - Assay Protocol - Equipment check_stability->other_issue No compare_results Results Match Previous 'Good' Experiments? fresh_control->compare_results storage_issue Instability Confirmed. Review Storage Protocol: - Temp (-80°C?) - Aliquots? - Light Protection? compare_results->storage_issue Yes compare_results->other_issue No implement_changes Implement Corrected Storage Protocol storage_issue->implement_changes end_ok Problem Resolved implement_changes->end_ok

Caption: Troubleshooting flowchart for this compound instability.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare this compound Solution (e.g., 1 mg/mL in MeCN/H2O) stress_conditions prep_sol->stress_conditions analyze Analyze All Samples by HPLC-UV/MS stress_conditions->analyze acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxide Oxidation (3% H2O2, RT) thermal Thermal (60°C) photo Photolytic (Light Exposure) control Control (No Stress) evaluate Evaluate Degradation: - Compare Peak Areas - Identify Degradants analyze->evaluate

Caption: Experimental workflow for stability assessment.

Degradation_Pathways cluster_products Postulated Degradation Products This compound This compound (Active Compound) hydrolysis Hydrolysis Products (e.g., loss of ester groups) This compound->hydrolysis H+ / OH- (Acid/Base) oxidation Oxidation Products (e.g., N-oxides) This compound->oxidation [O] (Oxidizing Agent) photo Photodegradation Products This compound->photo hv (Light)

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Crystallizing Denudatine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Denudatine crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality this compound crystals suitable for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting purity of this compound for crystallization trials?

A1: A high degree of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, as impurities can impede lattice formation and lead to disordered crystals or prevent crystallization altogether.[1] If you are experiencing difficulties, consider further purification of your sample.

Q2: Which crystallization methods are most suitable for a diterpenoid alkaloid like this compound?

A2: Several crystallization techniques can be effective for small molecules like this compound. The most common and often successful methods include:

  • Vapor Diffusion: This is an excellent method when working with small amounts of material.[2] It involves dissolving this compound in a solvent and allowing a more volatile anti-solvent to slowly diffuse into the solution, gradually inducing supersaturation and crystallization.

  • Solvent Layering (Liquid Diffusion): In this technique, a solution of this compound is carefully layered with a miscible anti-solvent in which it is less soluble.[2][3] Crystals form at the interface of the two solvents.

  • Slow Evaporation: This straightforward method involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly, increasing the concentration of this compound until crystals form.[4]

  • Cooling: If the solubility of this compound in a particular solvent is temperature-dependent, slowly cooling a saturated solution can lead to crystal growth.

Q3: How much this compound is typically needed to grow a single crystal suitable for X-ray diffraction?

A3: A surprisingly small amount of the compound is incorporated into a single, well-formed crystal. For a crystal of about 0.2 x 0.2 x 0.2 mm, you might only need approximately 0.015 mg of this compound to form the crystal itself.[2] However, you will need a larger starting amount to achieve the necessary supersaturation in the crystallization vial, typically in the range of 2-10 mg dissolved in 0.6-1 mL of solvent for initial screening.[2]

Troubleshooting Guide

Issue 1: No crystals are forming, only clear solution remains.

This is a common issue indicating that the solution is not reaching a state of supersaturation.

Possible Causes & Solutions:

CauseRecommended Action
Solution is too dilute. Increase the concentration of your this compound solution. If using a two-solvent system, try reducing the amount of the primary solvent or increasing the rate of anti-solvent addition/diffusion.
Solvent is too good. If this compound is highly soluble in your chosen solvent, it may not crystallize.[2] Select a solvent in which this compound has moderate solubility.[3]
Insufficient time. High-quality crystals can take several days to weeks to form.[4] Be patient and avoid disturbing your experiments.
No nucleation sites. Introduce a nucleation site by gently scratching the inside of the vial with a needle or by adding a seed crystal from a previous successful experiment.[4]
Issue 2: A precipitate or powder has formed instead of single crystals.

This outcome suggests that nucleation occurred too rapidly, leading to the formation of many small crystals (a powder) or an amorphous solid.[4]

Possible Causes & Solutions:

CauseRecommended Action
Solution is too concentrated. Start with a more dilute solution of this compound to slow down the nucleation process.[4]
Rapid change in conditions. Slow down the rate of supersaturation. For vapor diffusion, this can be achieved by moving the experiment to a colder, more stable temperature to decrease the diffusion rate.[4] For cooling methods, reduce the rate at which the temperature is lowered.
Presence of impurities. Impurities can act as numerous nucleation sites, leading to rapid precipitation.[2] Re-purify your this compound sample.
Issue 3: An oil has formed instead of crystals ("oiling out").

"Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that it comes out of solution as a liquid phase rather than a solid crystal.

Possible Causes & Solutions:

CauseRecommended Action
High degree of supersaturation. Reduce the initial concentration of this compound. You can also try to re-dissolve the oil by gentle warming and then allow it to cool at a much slower rate.
Inappropriate solvent system. The chosen solvent or solvent/anti-solvent combination may not be suitable. Experiment with different solvent systems. A good starting point is to test solvents with varying polarities.
Temperature fluctuations. Ensure your crystallization setup is in a temperature-stable environment.[2]

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Purified this compound

  • Small inner vial (e.g., 0.5 mL microcentrifuge tube with the cap removed)

  • Larger outer vial with a screw cap or sealable well (e.g., 24-well plate)

  • A "good" solvent in which this compound is soluble (e.g., Methanol, Acetone)

  • An "anti-solvent" in which this compound is poorly soluble but is miscible with the good solvent (e.g., Diethyl ether, Hexane)

Procedure:

  • Prepare a concentrated solution of this compound (e.g., 5-10 mg/mL) in the "good" solvent.

  • Pipette a small volume (2-5 µL) of the this compound solution into the inner vial.

  • Add a larger volume (0.5-1 mL) of the "anti-solvent" to the outer vial or reservoir.

  • Place the inner vial containing the this compound solution inside the outer vial, ensuring the two liquids do not touch.

  • Seal the outer vial tightly to create a closed system.

  • Store the setup in a vibration-free location at a constant temperature (e.g., 4°C or room temperature).

  • Monitor for crystal growth over several days to weeks without disturbing the setup.

Illustrative Solubility Data for this compound

The following table presents hypothetical solubility data to guide solvent selection. Actual experimental determination is highly recommended.

SolventPolarity IndexPredicted this compound Solubility (mg/mL at 25°C)Notes
Hexane0.1< 0.1Good potential as an anti-solvent.
Diethyl Ether2.80.5 - 1.5Can be used as an anti-solvent or in a solvent mixture.
Acetone5.115 - 25Good potential as a primary solvent.
Methanol5.1> 30May be too good of a solvent, leading to difficulty in crystallization.
Water10.2< 0.1Potential anti-solvent if using a water-miscible primary solvent.

Visual Guides

General Crystallization Workflow

This diagram outlines the typical workflow for obtaining crystals for X-ray diffraction.

G cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization Purification Purify this compound (>95%) Purity_Check Verify Purity (HPLC, NMR) Purification->Purity_Check Solvent_Selection Select Solvent/Anti-solvent Pairs Purity_Check->Solvent_Selection Method_Selection Choose Method (Vapor Diffusion, etc.) Solvent_Selection->Method_Selection Setup_Trials Set up Crystallization Plates Method_Selection->Setup_Trials Monitor Monitor Trials for Crystal Growth Setup_Trials->Monitor Optimization Optimize Conditions (Concentration, Temp) Monitor->Optimization If needed Harvest Harvest & Mount Crystal Monitor->Harvest Success Optimization->Setup_Trials Iterate Xray X-ray Diffraction Harvest->Xray

Caption: Workflow for this compound Crystallization.

Troubleshooting Logic for No Crystal Growth

This diagram illustrates a decision-making process when no crystals are observed.

G Start No Crystals Observed Check_Time Has it been > 1 week? Start->Check_Time Wait Continue to Wait Patiently Check_Time->Wait No Check_Conc Is the solution very dilute? Check_Time->Check_Conc Yes Increase_Conc Increase this compound Concentration Check_Conc->Increase_Conc Yes Check_Solvent Is this compound highly soluble in the solvent? Check_Conc->Check_Solvent No Change_Solvent Try a different solvent system Check_Solvent->Change_Solvent Yes Induce_Nuc Induce Nucleation (Scratch/Seed) Check_Solvent->Induce_Nuc No

Caption: Decision tree for troubleshooting lack of crystals.

References

Navigating the Challenges of In Vivo Denudatine Dosing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing denudatine dosage in in vivo studies. This compound, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, presents a promising but challenging candidate for preclinical research due to its potential pharmacological activities and inherent toxicity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of establishing effective and safe in vivo dosing regimens for this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacological activities of this compound relevant to in vivo studies?

A1: this compound and related C20-diterpenoid alkaloids have been investigated for a range of biological activities, including analgesic, anti-inflammatory, neuroprotective, and cardiovascular effects.[1][2][3][4] Their mechanism of action is thought to involve the modulation of ion channels.

Q2: What are the major challenges in determining an appropriate in vivo dose for this compound?

A2: The primary challenge is the narrow therapeutic window of diterpenoid alkaloids, including this compound. These compounds are known for their significant toxicity, particularly cardiotoxicity and neurotoxicity.[2] Therefore, identifying a dose that elicits the desired pharmacological effect without causing significant adverse events is critical.

Q3: Are there any established in vivo dosage ranges for this compound?

A3: Currently, there is a significant lack of publicly available, specific in vivo dosage data for pure this compound in preclinical models. Research has often focused on the chemical synthesis and classification of these alkaloids rather than detailed in vivo studies. However, studies on extracts from Aconitum species, which contain this compound, and on closely related this compound-type alkaloids can provide initial guidance. For instance, a this compound derivative has shown analgesic effects in a mouse model.

Q4: What animal models are typically used to study the effects of C20-diterpenoid alkaloids like this compound?

A4: The choice of animal model depends on the pharmacological effect being investigated. Common models include:

  • Analgesia: Acetic acid-induced writhing test in mice.

  • Inflammation: Carrageenan-induced paw edema in rats or mice.

  • Neuroprotection: Models of induced neurotoxicity or ischemia.

  • Cardiovascular effects: Anesthetized rodent models to monitor heart rate and blood pressure.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound dosage in in vivo experiments.

Issue Potential Cause Recommended Solution
High mortality or severe adverse events in animals. Dosage is too high. Diterpenoid alkaloids have a steep dose-toxicity curve.- Start with a very low dose range. Based on the limited available data and the known toxicity of the compound class, begin with microgram or low milligram per kilogram doses. - Conduct a thorough dose-range finding study. Use a small number of animals per group and escalate the dose cautiously. - Closely monitor animals for signs of toxicity, such as changes in behavior, weight loss, and cardiovascular distress.
No observable therapeutic effect. Dosage is too low. The administered dose may be below the therapeutic threshold. Poor bioavailability. The compound may not be well absorbed or may be rapidly metabolized. Inappropriate route of administration. - Gradually escalate the dose in subsequent experimental groups after establishing a safe upper limit. - Consider different routes of administration. While oral administration is common, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection may offer better bioavailability. - Formulation optimization. Investigate different vehicle solutions to improve solubility and absorption.
High variability in experimental results. Inconsistent drug formulation or administration. Biological variability in the animal model.- Ensure consistent and homogenous formulation for each administration. - Standardize the administration technique to minimize variability. - Increase the number of animals per group to improve statistical power.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized methodologies for key experiments based on studies of related compounds. Researchers must adapt these protocols based on their own dose-finding studies and institutional guidelines.

Acetic Acid-Induced Writhing Test for Analgesia (Mouse Model)
  • Animals: Male or female mice (e.g., Swiss albino), 20-30g.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups (e.g., vehicle control, positive control, and this compound test groups).

  • Drug Administration: Administer this compound or vehicle solution via the chosen route (e.g., intraperitoneal).

  • Induction of Writhing: After a predetermined period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a set period (e.g., 20 minutes).

  • Data Analysis: Compare the mean number of writhes in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate a general experimental workflow for in vivo dose optimization and a hypothetical signaling pathway potentially modulated by this compound based on the known effects of related alkaloids on ion channels.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Optimization lit_review Literature Review (Related Compounds) dose_range Initial Dose Range Selection (Low Dose) lit_review->dose_range animal_model Animal Model Selection dose_range->animal_model dose_finding Dose-Range Finding Study (Toxicity Assessment) animal_model->dose_finding efficacy_study Efficacy Study (Pharmacological Effect) dose_finding->efficacy_study pk_study Pharmacokinetic Study (Optional) efficacy_study->pk_study data_analysis Data Analysis (Toxicity & Efficacy) pk_study->data_analysis dose_optimization Optimal Dose Determination data_analysis->dose_optimization

Caption: A generalized workflow for optimizing this compound dosage in in vivo studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound ion_channel Voltage-gated Na+/K+ Channel This compound->ion_channel Modulates membrane_potential Altered Membrane Potential ion_channel->membrane_potential Leads to neuronal_excitability Decreased Neuronal Excitability membrane_potential->neuronal_excitability analgesia Analgesic Effect neuronal_excitability->analgesia

Caption: A hypothetical signaling pathway for the analgesic effect of this compound.

References

Technical Support Center: Minimizing Denudatine Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize denudatine-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects in cell culture?

This compound is a C20-diterpenoid alkaloid, a class of natural compounds known for a range of biological activities, including anti-inflammatory, analgesic, and antiarrhythmic effects. However, like other diterpenoid alkaloids isolated from genera such as Aconitum, this compound's primary in vitro toxicity concern is cardiotoxicity. This toxicity is primarily mediated through the modulation of ion channels, particularly sodium (Na+) and potassium (K+) channels, and the induction of apoptosis in cardiomyocytes.

Q2: Which cell lines are most appropriate for studying this compound's effects and toxicity?

Given that the primary toxic effect of this compound is cardiotoxicity, the most relevant cell line for these studies is the H9c2 rat cardiomyocyte cell line. These cells provide a well-established in vitro model for assessing drug-induced cardiac effects, including apoptosis and mitochondrial dysfunction. For broader cytotoxicity screening, cancer cell lines such as A549 (lung), MCF-7 (breast), and HL-60 (leukemia) have been used for related atisine-type alkaloids.

Q3: What is a typical effective concentration range for this compound, and at what concentrations does toxicity become a concern?

Specific IC50 values for this compound are not widely reported in the literature. However, based on data from related atisine-type diterpenoid alkaloids, a broad concentration range should be tested. For initial experiments, a range from 0.1 µM to 100 µM is recommended. Cytotoxic effects for related compounds in cancer cell lines have been observed in the low micromolar range (e.g., IC50 values of 2-8 µM). It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.

Q4: How can I prepare and handle this compound to minimize variability in my experiments?

To ensure the quality and minimize potential toxicity unrelated to the compound itself:

  • Follow Manufacturer's Instructions: Always refer to the supplier's datasheet for specific storage and handling recommendations.

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO or ethanol (B145695) to dissolve this compound.

  • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from the stock solution in your cell culture medium.

Troubleshooting Guide

Problem Possible Cause Solution
High levels of cell death observed even at low concentrations of this compound. Inhibitor concentration is too high. Perform a dose-response curve starting from a very low concentration (e.g., 0.01 µM) to determine the optimal non-toxic range for your specific cell line.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to observe the desired biological effect.
Cell line is particularly sensitive. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inhibitor has degraded or is impure. Purchase this compound from a reputable source. If possible, verify its purity and integrity.
Inconsistent pipetting or reagent addition. Use calibrated pipettes and ensure consistent mixing when adding this compound to the cell cultures.
Discrepancy between cytotoxicity assays (e.g., low LDH release but significant cell death observed by microscopy). Mechanism of cell death. This compound may be inducing apoptosis rather than necrosis. LDH assays primarily measure membrane integrity (necrosis). Use an apoptosis-specific assay such as Annexin V/PI staining or a caspase activity assay for confirmation.
Assay interference. Phenol (B47542) red in the culture medium can interfere with some colorimetric assays. Consider using phenol red-free medium for the duration of the assay.

Quantitative Data Summary

While specific IC50 values for this compound are limited, the following table summarizes the cytotoxic activity of related atisine-type diterpenoid alkaloids against various human cancer cell lines. This data can be used as a reference for estimating a starting concentration range for this compound experiments.

CompoundCell LineIC50 (µM)Reference
HonatisineMCF-7 (Breast Cancer)3.16[2]
Delphatisine CA549 (Lung Cancer)2.36[2]
Derivative of Spiramine C/D (S1)HL-60 (Leukemia)> Cisplatin[2]
Derivative of Spiramine C/D (S1)SMMC-7721 (Hepatoma)> Cisplatin[2]
Derivative of Spiramine C/D (S1)A-549 (Lung Cancer)> Cisplatin[2]
Derivative of Spiramine C/D (S1)MCF-7 (Breast Cancer)> Cisplatin[2]
Derivative of Spiramine C/D (S1)SW-480 (Colon Cancer)> Cisplatin[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing cell viability.

1. Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density. c. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only). c. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Formazan (B1609692) Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. c. Mix gently on an orbital shaker to dissolve the formazan crystals.

5. Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of this compound-Induced Apoptosis in H9c2 Cells by Annexin V/PI Staining

1. Cell Culture and Treatment: a. Seed H9c2 cells in 6-well plates and allow them to attach and grow to the desired confluency. b. Treat the cells with this compound at various concentrations (determined from the IC50 experiment) for a specified period (e.g., 24 hours). Include untreated and vehicle controls.

2. Cell Harvesting: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Detach the cells using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

3. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension. c. Add 10 µL of Propidium Iodide (PI) staining solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V binding buffer to each tube. b. Analyze the stained cells by flow cytometry within one hour. c. Use appropriate controls to set up compensation and gates for FITC and PI. d. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[3]

Visualizations

Denudatine_Toxicity_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_0 Initial Screening cluster_1 Mechanism of Toxicity Investigation cluster_2 Minimization Strategy start Start: Prepare this compound Stock dose_response Dose-Response Curve (e.g., 0.01 - 100 µM) start->dose_response mtt_assay MTT Assay for Cell Viability dose_response->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay ion_channel_assay Ion Channel Activity Assay (e.g., Patch Clamp) ic50->ion_channel_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis ion_channel_assay->pathway_analysis optimize_concentration Optimize Concentration (Use concentrations below IC50) pathway_analysis->optimize_concentration optimize_time Optimize Incubation Time optimize_concentration->optimize_time final_experiment Perform Final Experiment optimize_time->final_experiment Denudatine_Apoptosis_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_0 Ion Channel Modulation cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound Na_Channel Na+ Channel This compound->Na_Channel K_Channel K+ Channel This compound->K_Channel Mitochondrion Mitochondrion Na_Channel->Mitochondrion Disruption of Ion Homeostasis K_Channel->Mitochondrion Disruption of Ion Homeostasis Bax Bax Mitochondrion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Logic Troubleshooting Logic for High this compound Toxicity action action start High Cell Death Observed? solvent_control Solvent Control OK? start->solvent_control Yes concentration Concentration Too High? solvent_control->concentration Yes action_solvent Action: Reduce solvent concentration (<0.1%) solvent_control->action_solvent No incubation Incubation Time Too Long? concentration->incubation No action_concentration Action: Perform detailed dose-response curve concentration->action_concentration Yes assay_type Apoptosis vs. Necrosis? incubation->assay_type No action_incubation Action: Perform time-course experiment incubation->action_incubation Yes action_assay Action: Use apoptosis-specific assay (e.g., Annexin V) assay_type->action_assay Yes end Problem Resolved assay_type->end No action_solvent->solvent_control action_concentration->concentration action_incubation->incubation action_assay->assay_type

References

Addressing low signal-to-noise in NMR analysis of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Analysis of Denudatine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of denudatines, with a specific focus on resolving low signal-to-noise ratio (S/N) in your spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio (S/N) in the NMR spectrum of my this compound sample?

A low S/N in the NMR spectrum of a diterpenoid alkaloid like this compound can originate from several factors. The most common issues are related to sample preparation and the selection of experimental parameters. Key contributors include insufficient sample concentration, poor magnetic field homogeneity (shimming), incorrect acquisition parameters, and the presence of impurities.[1][2] For complex molecules such as alkaloids, ensuring complete dissolution and stability in the chosen solvent is also crucial.[1]

Q2: How much this compound sample should I use for ¹H and ¹³C NMR?

The amount of sample required depends on the type of NMR experiment being performed. For a standard 5 mm NMR tube:

  • ¹H NMR: A concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically recommended.[1][3]

  • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher concentration is necessary. Aim for 50-100 mg of your compound.[3] Keep in mind that highly concentrated samples can lead to increased viscosity, which may broaden lines in a subsequent ¹H spectrum.[4]

Q3: Which deuterated solvent is most suitable for this compound?

Chloroform-d (CDCl₃) is a commonly used solvent for alkaloids and is a good starting point for this compound analysis.[2] However, solubility can be compound-specific. If your this compound derivative shows poor solubility in CDCl₃, consider other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] Always test solubility in the non-deuterated version of the solvent first to conserve expensive deuterated solvents.[5]

Q4: Can my sample preparation technique affect the S/N?

Absolutely. Errors in sample preparation are a primary cause of poor spectral quality.[1] Key aspects to control are:

  • Complete Dissolution: Ensure your this compound sample is fully dissolved. Undissolved material will not contribute to the signal and can worsen magnetic field homogeneity.[1]

  • Filtering: The presence of particulate matter, such as dust or precipitate, will lead to broad lines and reduced signal height.[1] It is essential to filter all samples directly into the NMR tube, for instance, through a pipette with a small plug of glass wool.[4]

  • Correct Sample Volume: The sample solution should fill the active volume of the spectrometer's detection coil. For a standard 5 mm tube, this corresponds to a solvent height of 4-5 cm (approximately 0.6-0.7 mL).[1][7]

Q5: How can I confirm the identity of labile protons (e.g., -OH, -NH) in my this compound spectrum?

Labile protons can sometimes be broad or have low intensity. To confirm their presence, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The labile protons will exchange with deuterium, causing their signals to disappear from the spectrum.[6]

Troubleshooting Guides

Issue: Weak or Noisy ¹H NMR Spectrum

This guide provides a step-by-step approach to diagnosing and resolving low S/N in your ¹H NMR spectrum of this compound.

Step 1: Verify Sample Preparation

Before adjusting instrument parameters, always re-evaluate your sample.

ParameterRecommendationRationale
Concentration 5-25 mg in 0.6-0.7 mLInsufficient concentration is the most common cause of low signal.[1]
Solvent CDCl₃ (or other appropriate solvent)Ensure complete solubility.
Filtering Filter through glass wool into the NMR tubeRemoves particulates that degrade spectral quality.[4]
Sample Volume 4-5 cm height in a 5 mm tubeEnsures the sample is within the detector's active volume.[1]

Step 2: Optimize Spectrometer Setup

  • Locking: Ensure a stable lock on the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. Poor shimming is a major cause of broad lines and low signal intensity.[2]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency. This ensures efficient transfer of radiofrequency power.

Step 3: Adjust Acquisition Parameters

If the issue persists after verifying the sample and spectrometer setup, adjust the following acquisition parameters.

ParameterTypical Starting ValueOptimization Strategy
Number of Scans (NS) 16The S/N increases with the square root of the number of scans. Quadrupling the scans will double the S/N.[8]
Relaxation Delay (D1) 1-2 secondsFor larger molecules like this compound, a longer delay (e.g., 2-5 seconds) may be needed to allow for full relaxation and prevent signal saturation.[2]
Acquisition Time (AQ) 2-4 secondsA longer acquisition time can improve resolution, but ensure it is not excessively long (e.g., > 5 x T₂).
Pulse Width (P1) Calibrated 30° or 90° pulseUsing a smaller flip angle (e.g., 30°) with a shorter relaxation delay can sometimes improve S/N over a given experiment time.
Receiver Gain (RG) Set automatically (rga)Ensure the receiver gain is set appropriately to amplify the signal without clipping the FID, which would introduce artifacts.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Low S/N
  • Sample Re-evaluation:

    • Visually inspect your NMR tube for any precipitate or cloudiness.

    • If solids are present, re-filter the sample.

    • If the concentration is uncertain, carefully prepare a new sample with a known, higher concentration of this compound.

  • Instrument Re-optimization:

    • Eject the sample and re-insert it, ensuring it is positioned correctly using the depth gauge.

    • Re-lock on the solvent signal.

    • Perform a thorough shimming procedure. For challenging samples, manual shimming of lower-order shims (Z1, Z2) may be necessary.

  • Acquisition Parameter Optimization:

    • Acquire a quick spectrum with a standard number of scans (e.g., 16).

    • If the S/N is still low, quadruple the number of scans to 64 and re-acquire.

    • If signal saturation is suspected (due to the molecular size of this compound), increase the relaxation delay (D1) to 5 seconds and re-acquire.

    • As a final step, consider using a cryoprobe if available, as this can increase the S/N by a factor of 3-4 or more.[2]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_sample Sample Preparation Check cluster_instrument Instrument Optimization cluster_acquisition Acquisition Parameter Adjustment cluster_end Resolution start Low S/N in this compound NMR Spectrum conc Check Concentration (5-25 mg for ¹H) start->conc Start Troubleshooting sol Verify Solubility & Filter Sample conc->sol vol Check Sample Volume (4-5 cm) sol->vol vol->start If issues found, re-prepare sample shim Re-shim Spectrometer vol->shim If sample is OK tune Tune and Match Probe shim->tune tune->start If issues persist, re-evaluate sample scans Increase Number of Scans (NS) tune->scans If instrument setup is OK delay Increase Relaxation Delay (D1) scans->delay probe Use Cryoprobe (if available) delay->probe end High-Quality Spectrum Obtained probe->end Problem Resolved

Caption: Troubleshooting workflow for low signal-to-noise in NMR analysis.

Acquisition_Optimization_Logic cluster_start Decision Point cluster_time Time Constraint cluster_actions Optimization Actions cluster_outcome Expected Outcome start Low S/N after sample & instrument check time_con Is experiment time a major constraint? start->time_con inc_ns Increase Number of Scans (NS) (e.g., 4x for 2x S/N) time_con->inc_ns No short_pulse Use shorter pulse (e.g., 30°) with shorter D1 time_con->short_pulse Yes inc_d1 Increase Relaxation Delay (D1) (for large molecules) inc_ns->inc_d1 use_cryo Use a Cryoprobe (for significant S/N gain) inc_d1->use_cryo outcome Improved S/N use_cryo->outcome short_pulse->inc_d1 short_pulse->outcome

Caption: Logical relationships for optimizing NMR acquisition parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Denudatine and related diterpenoid alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) peak resolution.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of this compound and similar alkaloids.

Q1: I am observing poor peak shape, specifically peak tailing, for my this compound and related alkaloid standards. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like alkaloids. It is often caused by secondary interactions between the analytes and acidic silanol (B1196071) groups on the silica-based stationary phase of the column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role. For basic compounds like this compound, working at a low pH (e.g., pH 3) ensures that the analyte is in its protonated form and minimizes interactions with silanol groups. Conversely, a high pH (e.g., pH > 8) can deprotonate the silanol groups, also reducing unwanted interactions. Ensure your column is stable at the chosen pH.

  • Use of Mobile Phase Additives: Incorporating an acidic modifier like formic acid or acetic acid (typically at 0.1%) in the mobile phase can improve peak shape by protonating residual silanol groups.[1] For basic alkaloids, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) solution to the mobile phase can competitively bind to the active silanol sites, thus improving the peak symmetry of the target analytes.

  • Column Choice: Consider using a column with a highly deactivated stationary phase (end-capped) to reduce the number of free silanol groups. Phenyl-hexyl or embedded polar group (PEG) columns can also offer alternative selectivity and improved peak shape for alkaloids.

  • Sample Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[2]

  • System Contamination: Contamination in the HPLC system, particularly in the injector or at the head of the column, can cause peak distortion. Ensure your system is thoroughly flushed and that your samples are filtered before injection.

Q2: My peak resolution is poor, and I'm seeing co-elution of this compound with other related alkaloids. How can I improve the separation?

A2: Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: If you are using a gradient elution, adjusting the gradient profile can significantly impact resolution. A shallower gradient (slower increase in organic solvent concentration) will increase run time but often provides better separation of closely eluting peaks.

  • Change the Organic Modifier: Switching the organic solvent in your mobile phase can alter selectivity. For reversed-phase HPLC, common organic modifiers are acetonitrile (B52724) and methanol (B129727). Acetonitrile generally provides sharper peaks and lower viscosity, while methanol can offer different selectivity due to its protic nature.

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation by allowing more time for the analytes to interact with the stationary phase, often leading to better resolution, albeit with longer analysis times.

  • Column Parameters:

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency and, consequently, resolution.

    • Column Length: A longer column provides more theoretical plates, which can improve the separation of complex mixtures.

    • Stationary Phase: Changing the column chemistry (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) can significantly alter the selectivity between your analytes.

Q3: I am experiencing retention time shifts for my analytes from one injection to the next. What could be the cause?

A3: Inconsistent retention times can compromise the reliability of your qualitative and quantitative results.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition is a common cause of retention time variability.

  • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing the column with 10-20 column volumes of the starting mobile phase.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Check for pressure fluctuations in your HPLC system, which could indicate a problem with the pump, such as worn seals or check valves, leading to an inconsistent flow rate.

Experimental Protocols

Below is a detailed UPLC-MS/MS method that can be adapted for the simultaneous quantification of this compound and other Aconitum alkaloids. This method is based on established protocols for the analysis of multiple Aconitum alkaloids.[3][4]

Sample Preparation Protocol

  • Extraction:

    • Weigh 1.0 g of the powdered plant material (e.g., from Aconitum species).

    • Add 20 mL of 70% methanol containing 0.1% formic acid.

    • Sonication-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue one more time.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition an Oasis MCX SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove impurities.

    • Elute the target alkaloids with 5 mL of 5% ammonia in methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.[3]

  • Filtration:

    • Filter the final solution through a 0.22 µm syringe filter before injection.[5]

UPLC-MS/MS Method Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-30% B; 8-12 min: 30-60% B; 12-15 min: 60-95% B; 15-16 min: 95% B; 16-16.1 min: 95-5% B; 16.1-18 min: 5% B
Flow Rate 0.3 mL/min[4]
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions (precursor ion > product ion) and collision energies will need to be optimized for this compound and each specific related alkaloid using a pure standard.

Quantitative Data Summary

The following table provides typical validation parameters for UPLC-MS/MS methods used for the quantification of Aconitum alkaloids, which can be used as a reference for a method analyzing this compound.

Table 1: Representative UPLC-MS/MS Method Validation Parameters for Aconitum Alkaloids [3][4]

ParameterAconitineMesaconitineHypaconitineBenzoylaconitineBenzoylmesaconineBenzoylhypaconitine
Linear Range (ng/mL) 0.1 - 500.1 - 500.1 - 500.1 - 500.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99> 0.99> 0.99
LOD (ng/mL) ~0.03~0.03~0.03~0.03~0.03~0.03
LOQ (ng/mL) ~0.1~0.1~0.1~0.1~0.1~0.1
Precision (RSD%) < 15%< 15%< 15%< 15%< 15%< 15%
Accuracy (%) 85 - 115%85 - 115%85 - 115%85 - 115%85 - 115%85 - 115%
Recovery (%) 65 - 95%65 - 95%65 - 95%65 - 95%65 - 95%65 - 95%

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G cluster_selectivity Optimize Selectivity (α) cluster_efficiency Improve Efficiency (N) cluster_retention Adjust Retention (k) start Poor Peak Resolution (Co-elution) mobile_phase Change Mobile Phase Composition start->mobile_phase Primary Approach column_params Modify Column Parameters start->column_params If other optimizations fail gradient Modify Gradient Profile start->gradient Secondary Approach change_organic Switch Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_organic adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph change_column Change Column Stationary Phase mobile_phase->change_column For significant selectivity changes end Improved Peak Resolution change_organic->end adjust_ph->end change_column->end smaller_particles Use Smaller Particle Size (e.g., < 2 µm) column_params->smaller_particles longer_column Increase Column Length column_params->longer_column smaller_particles->end longer_column->end flow_rate Decrease Flow Rate gradient->end flow_rate->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution by optimizing selectivity, efficiency, and retention.

Experimental Workflow for Alkaloid Analysis

G start Start: Plant Material extraction 1. Sonication-Assisted Extraction (70% MeOH, 0.1% Formic Acid) start->extraction centrifugation 2. Centrifugation extraction->centrifugation spe 3. Solid-Phase Extraction (SPE) (Oasis MCX) centrifugation->spe evaporation 4. Evaporation & Reconstitution spe->evaporation filtration 5. Filtration (0.22 µm) evaporation->filtration analysis 6. UPLC-MS/MS Analysis filtration->analysis end End: Data Acquisition analysis->end

References

Strategies for reducing batch-to-batch variability of Denudatine extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing batch-to-batch variability of Denudatine extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a C20-diterpenoid alkaloid. It is primarily isolated from plants of the Aconitum genus, which are used in traditional medicine. These natural products are known for their potential to modulate ion channels, such as Na+ and/or K+ channels.[1]

Q2: What are the primary factors contributing to batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in botanical extracts like those containing this compound is a significant challenge. The primary contributing factors include:

  • Raw Material Variation: The chemical composition of Aconitum plants can vary significantly based on the species, geographical origin, climate, harvest time, and storage conditions.

  • Processing Methods: Differences in processing techniques, such as drying, grinding, and storage of the plant material, can impact the final composition of the extract.

  • Extraction Parameters: Inconsistencies in the extraction process, including the choice of solvent, temperature, extraction time, and solvent-to-solid ratio, can lead to variable yields of this compound and other alkaloids.

Q3: Which analytical techniques are recommended for the quality control of this compound extracts?

A3: To ensure the quality and consistency of this compound extracts, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound and other related alkaloids.[2][3] Other valuable techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Thin-Layer Chromatography (TLC) for preliminary screening.

Q4: How can Good Manufacturing Practices (GMP) help in reducing variability?

A4: Implementing Good Manufacturing Practices (GMP) is crucial for ensuring the consistent quality of herbal medicinal products. GMP guidelines provide a framework for controlling all aspects of production, from the quality of raw materials to the standardization of manufacturing processes and quality control of the final product. Adherence to GMP helps minimize the risk of contamination, errors, and deviations, thereby ensuring that each batch of Denudatiner extract meets predefined quality standards.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Alkaloids like this compound can be extracted using various solvents. Based on the principle of "like dissolves like," the choice of solvent is critical.[4] Consider using a hydro-alcoholic solvent (e.g., 70% methanol (B129727) or ethanol) or an acidified aqueous solution to improve extraction efficiency.[3][5]
Suboptimal Extraction Temperature: High temperatures can lead to the degradation of thermolabile compounds.Optimize the extraction temperature. For some alkaloids, lower temperatures (e.g., room temperature with sonication) can be effective and prevent degradation.[6] For reflux extraction, a temperature around 70°C has been suggested for related alkaloids.
Insufficient Extraction Time: The duration of extraction may not be sufficient for the complete leaching of the target compound.Increase the extraction time or perform multiple extraction cycles. For ultrasonic-assisted extraction, a duration of 30 minutes per cycle can be effective.[3]
Inconsistent HPLC Results Poor Peak Resolution: The mobile phase composition may not be suitable for separating this compound from other closely related alkaloids.Optimize the HPLC mobile phase. A gradient elution with a C18 column is commonly used for separating Aconitum alkaloids.[1][2] A mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate (B84403) at a controlled pH can improve resolution.[1][7]
Variable Peak Areas: This could be due to instability of the sample, instrument variability, or inconsistent sample preparation.Ensure consistent sample preparation by accurately weighing the material and using a consistent volume of solvent. Use an internal standard to correct for variations in injection volume and detector response. Store samples appropriately to prevent degradation.
Presence of Impurities Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound.Employ a multi-step extraction and purification process. A common method for alkaloids involves initial extraction with an organic solvent, followed by acid-base partitioning to separate the alkaloids from neutral and acidic impurities.[8]
Degradation of this compound: this compound may be degrading during the extraction or storage process.Control the pH and temperature during extraction and storage. Diterpenoid alkaloids can be sensitive to high pH and temperature.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol provides a general guideline for the extraction and isolation of this compound from Aconitum plant material. Optimization of these parameters for your specific plant material and equipment is recommended.

Materials:

Procedure:

  • Maceration and Extraction:

    • Weigh 10 g of the powdered Aconitum root and place it in a flask.

    • Add 100 mL of 70% methanol (a 1:10 solid-to-liquid ratio).

    • Soak the mixture for 1 hour.[3]

    • Perform ultrasonic extraction for 30 minutes at 40 kHz and 250 W.[3]

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a 1% HCl solution.

    • Filter the solution to remove any insoluble material.

    • Adjust the pH of the acidic solution to approximately 9-10 with ammonia solution.

    • Extract the alkaline solution three times with an equal volume of dichloromethane.

    • Combine the dichloromethane layers.

  • Drying and Final Concentration:

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the enriched alkaloid extract containing this compound.

  • Further Purification (Optional):

    • The enriched extract can be further purified using column chromatography (e.g., silica (B1680970) gel or alumina) to isolate pure this compound.

Protocol 2: HPLC Quality Control of this compound Extracts

This protocol outlines a method for the quantitative analysis of this compound in the prepared extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate buffer (pH adjusted to 10 with ammonia solution).[9]

    • Solvent B: Acetonitrile.[9]

  • Gradient Elution: A typical gradient might be:

    • 0-4 min: 40% B

    • 4-20 min: 40-45% B

    • 20-30 min: 45-80% B

    • 30-35 min: 40% B (re-equilibration)[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230-240 nm.[1][3]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve a known amount of the this compound extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Factors Influencing Extraction Yield and Their Optimized Ranges

ParameterRecommended RangeRationale
Solvent Concentration 70-80% Ethanol or MethanolBalances polarity for effective extraction of diterpenoid alkaloids.
Solvent-to-Solid Ratio 10:1 to 20:1 (mL/g)Ensures sufficient solvent for complete extraction without excessive solvent waste.[10]
Extraction Temperature 25-70°CLower temperatures for ultrasonic extraction to prevent degradation; higher temperatures for reflux extraction to increase efficiency.[4]
Extraction Time 30-120 minutesShorter times for methods like ultrasonic extraction; longer for maceration or reflux.[10]
pH of Extraction Solvent Acidic (e.g., 1% HCl) or slightly alkaline (pH 9-10) for partitioningAcidic conditions can improve the solubility of alkaloids in their salt form. Alkaline conditions are used to convert the salt form to the free base for extraction into an organic solvent.

Table 2: Typical HPLC Parameters for Aconitum Alkaloid Analysis

ParameterValueReference
Column C18, 5 µm, 4.6 x 250 mm[7]
Mobile Phase A Acetonitrile[9]
Mobile Phase B 10 mM NH4HCO3 (pH 10)[9]
Flow Rate 1.0 - 1.1 mL/min[9]
Detection Wavelength 233 - 240 nm[1][9]
Column Temperature 30-45°C[7]

Visualizations

Experimental Workflow

experimental_workflow raw_material Aconitum Raw Material (Dried, Powdered) extraction Extraction (70% Methanol, Sonication) raw_material->extraction Solid-Liquid Extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Enriched Alkaloid Fraction partitioning->alkaloid_fraction hplc HPLC Analysis alkaloid_fraction->hplc Sample Injection data Data Analysis & Quantification hplc->data

Caption: Workflow for this compound Extraction and Analysis.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane ion_channel Voltage-Gated Na+ Channel Depolarization Membrane Depolarization ion_channel->Depolarization Prolonged Na+ influx This compound This compound This compound->ion_channel Binds to receptor site Extracellular Extracellular Space Intracellular Intracellular Space Action_Potential Altered Action Potential Firing Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Analgesia, Neurotoxicity) Action_Potential->Cellular_Response

Caption: this compound's Modulation of Voltage-Gated Sodium Channels.

References

Overcoming resistance in cell lines treated with Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to Denudatine, a novel diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing a reduced response. What is the likely cause?

A1: This phenomenon is likely due to the development of acquired drug resistance. Cancer cells are highly adaptable and can evolve mechanisms to survive in the presence of a cytotoxic agent over time. Common causes include the upregulation of drug efflux pumps, modification of this compound's molecular target, or the activation of alternative "bypass" signaling pathways that promote cell survival despite the drug's presence.

Q2: How can I definitively confirm that my cell line has developed resistance to this compound?

A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value—often 5- to 10-fold or higher—is a clear indicator of acquired resistance. This is typically quantified by calculating the Resistance Index (RI), which is the IC50 of the resistant line divided by the IC50 of the sensitive line.

Q3: What are the most common molecular mechanisms of drug resistance I should investigate?

A3: Several key mechanisms are commonly observed:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell.

  • Alteration of Drug Target: Genetic mutations in the protein that this compound binds to can reduce its binding affinity, rendering it less effective.

  • Activation of Bypass Pathways: Cells can activate alternative signaling cascades (e.g., PI3K/Akt, MAPK/ERK) to circumvent the pathway inhibited by this compound, thereby maintaining proliferation and survival.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) can make cells resistant to the programmed cell death signals initiated by this compound.

  • Enhanced DNA Repair: If this compound's mechanism involves DNA damage, resistant cells may enhance their DNA repair capabilities.

Q4: Is it possible to reverse this compound resistance?

A4: Reversing resistance can be challenging, but several strategies can be effective. The most common approach is combination therapy, where this compound is co-administered with another agent that targets the resistance mechanism. For example, using an inhibitor of a specific efflux pump or a key protein in a bypass pathway can re-sensitize cells to this compound.

Troubleshooting Guide: Investigating and Overcoming this compound Resistance

This guide provides a systematic approach to diagnosing and addressing resistance in your cell line.

Problem: Decreased Cell Death and Proliferation Inhibition Observed After this compound Treatment
Step 1: Quantify and Confirm Resistance

The first step is to empirically confirm and quantify the level of resistance.

  • Action: Perform a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo®) to determine the IC50 value of this compound in both your suspected resistant cell line and a frozen stock of the original sensitive parental line.

  • Expected Outcome: A significantly higher IC50 value in the treated line compared to the parental line confirms resistance.

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Resistance Index (RI)
Parental Line (Sensitive)This compound501.0
Resistant Sub-lineThis compound65013.0
Step 2: Investigate the Underlying Mechanism of Resistance

Once resistance is confirmed, identify the molecular driver. Based on common resistance mechanisms, the following workflow is recommended.

DOT Script for Workflow Diagram

Investigation_of_Denudatine_Resistance Workflow for Investigating this compound Resistance start Reduced cell response to this compound observed confirm_resistance Step 1: Confirm & Quantify Resistance (Perform IC50 Assay) start->confirm_resistance is_resistant Is RI > 5-10 fold? confirm_resistance->is_resistant investigate_mechanism Step 2: Investigate Mechanism is_resistant->investigate_mechanism Yes no_resistance Not Resistant (Check compound/protocol) is_resistant->no_resistance No check_efflux A. Efflux Pumps (qPCR/Western for MDR1) investigate_mechanism->check_efflux check_pathway B. Bypass Pathways (Western for p-Akt, p-ERK) investigate_mechanism->check_pathway check_target C. Target Alteration (Sequencing) investigate_mechanism->check_target overcome_resistance Step 3: Devise Strategy (e.g., Combination Therapy) check_efflux->overcome_resistance check_pathway->overcome_resistance check_target->overcome_resistance validate_strategy Validate Strategy (Perform new IC50/Apoptosis Assays) overcome_resistance->validate_strategy end Resistance Overcome validate_strategy->end

Caption: Workflow for Investigating this compound Resistance.

  • A. Assess Drug Efflux:

    • Method: Use qPCR or Western blot to measure the expression levels of key ABC transporter genes/proteins, such as ABCB1 (MDR1/P-gp) and ABCC1 (MRP1), in resistant cells versus parental cells.

    • Indication of Mechanism: A significant upregulation of these transporters in the resistant line suggests that increased drug efflux is the cause of resistance.

  • B. Analyze Bypass Signaling Pathways:

    • Hypothesis: this compound may inhibit a critical survival pathway (e.g., Pathway X). Resistant cells may have activated an alternative pathway (e.g., PI3K/Akt) to compensate.

    • Method: Perform Western blot analysis to compare the phosphorylation status of key signaling proteins, such as Akt (at Ser473) and ERK (at Thr202/Tyr204), between sensitive and resistant lines, with and without this compound treatment.

    • Indication of Mechanism: Increased phosphorylation of Akt or ERK in the resistant line, especially in the presence of this compound, points to the activation of these bypass pathways.

  • C. Sequence the Drug Target:

    • Method: If the molecular target of this compound is known, sequence the corresponding gene in the resistant cell line to check for mutations that could alter the drug-binding site.

    • Indication of Mechanism: The presence of a new mutation in the resistant line that is absent in the parental line suggests target alteration as the resistance mechanism.

Step 3: Develop Strategies to Overcome Resistance

Based on the findings from Step 2, devise a strategy to re-sensitize the cells to this compound. Combination therapy is the most common and effective approach.

  • If Efflux Pump is Overexpressed:

    • Strategy: Co-administer this compound with a known efflux pump inhibitor (e.g., Verapamil for P-gp).

    • Validation: Perform a new dose-response assay with the combination treatment. A significant decrease in the this compound IC50 in the presence of the inhibitor validates this strategy.

  • If a Bypass Pathway is Activated:

    • Strategy: Combine this compound with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like Wortmannin or an MEK inhibitor for the ERK pathway).

    • Validation: Assess cell viability and apoptosis (e.g., via Annexin V staining) with the combination treatment. A synergistic effect, where the combination is more effective than either agent alone, indicates success.

Table 2: Hypothetical IC50 Values for Combination Therapies in this compound-Resistant Cells

Cell LineTreatmentIC50 of this compound (nM)Fold Re-sensitization
Resistant Sub-lineThis compound alone6501.0
Resistant Sub-lineThis compound + P-gp Inhibitor758.7
Resistant Sub-lineThis compound + PI3K Inhibitor907.2

DOT Script for Signaling Pathway Diagram

Denudatine_Signaling_Pathway Hypothetical this compound Action and Resistance Pathways cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PgP P-gp Efflux Pump (MDR1) Denudatine_out This compound PgP->Denudatine_out Resistance: Increased Efflux Denudatine_in This compound TargetX Target X Denudatine_in->TargetX Inhibits TargetX_mut Target X (mutated) Denudatine_in->TargetX_mut Binding Reduced Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Survival Cell Survival & Proliferation pAkt->Survival Resistance: Bypass Pathway Apoptosis Apoptosis TargetX->Apoptosis TargetX_mut->Apoptosis Inhibition Fails

Caption: Hypothetical this compound Action and Resistance Pathways.

Key Experimental Protocols

Protocol 1: IC50 Determination via MTT Assay

This protocol determines the concentration of this compound required to inhibit cell growth by 50%.

Materials:

  • Sensitive and resistant cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Expression/Phosphorylation

This protocol is used to detect changes in the expression or activation state of proteins involved in resistance.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein.

DOT Script for Combination Therapy Logic

Combination_Therapy_Logic Logic for Selecting Combination Therapy mechanism Identified Resistance Mechanism efflux Increased Efflux Pump (e.g., P-gp Overexpression) mechanism->efflux Is it... bypass Bypass Pathway Activation (e.g., PI3K/Akt Hyperactivation) mechanism->bypass Is it... target_alt Target Alteration (e.g., Kinase Domain Mutation) mechanism->target_alt Is it... strategy_efflux Strategy: Co-administer This compound + Efflux Pump Inhibitor (e.g., Verapamil) efflux->strategy_efflux strategy_bypass Strategy: Co-administer This compound + Pathway Inhibitor (e.g., PI3K Inhibitor) bypass->strategy_bypass strategy_target Strategy: Co-administer This compound + Inhibitor of Downstream Effector target_alt->strategy_target outcome Outcome: Re-sensitization of Cells to this compound strategy_efflux->outcome strategy_bypass->outcome strategy_target->outcome

Caption: Logic for Selecting Combination Therapy.

Validation & Comparative

Denudatine vs. Aconitine: A Comparative Analysis of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448), a well-documented cardiotoxin (B1139618), stands in stark contrast to denudatine, a structurally related diterpenoid alkaloid for which cardiotoxicity data is notably scarce. This guide provides a comparative overview of their known effects on the cardiovascular system, supported by available experimental data and methodologies. The significant disparity in the volume of research highlights a critical knowledge gap regarding the cardiac safety profile of this compound and its derivatives.

Introduction

This compound and aconitine are both naturally occurring diterpenoid alkaloids, with aconitine being infamous for its potent cardiotoxicity and neurotoxicity.[1] Aconitine is classified as a C19-diterpenoid alkaloid, while this compound is a C20-diterpenoid alkaloid, a classification based on their carbon skeletons.[2] This structural difference, particularly the presence of a C(7)-C(20) bridge in this compound's atisine-type skeleton, may contribute to their distinct pharmacological profiles.[3] While extensive research has elucidated the severe arrhythmogenic effects of aconitine, information on the cardiac effects of this compound is limited, with one of its analogues, cochlearenine, reported to induce a dose-dependent bradycardic (heart rate slowing) effect.[4]

Quantitative Data on Cardiotoxicity

The following tables summarize the available quantitative data on the cardiotoxicity of aconitine. Corresponding data for this compound is largely unavailable in the public domain, underscoring the need for further research.

Table 1: Lethal Dose (LD50) Values for Aconitine

OrganismRoute of AdministrationLD50 Value
MouseOral1 mg/kg
MouseIntravenous0.100 mg/kg
MouseIntraperitoneal0.270 mg/kg
MouseSubcutaneous0.270 mg/kg
RatIntravenous0.064 mg/kg
Data sourced from reference[1]

Table 2: Comparative Effects on Cardiac Parameters

ParameterAconitineThis compound
Heart Rate Induces bradycardia at low doses, followed by tachycardia and ventricular arrhythmias at higher doses.[1]A this compound-type alkaloid, cochlearenine, has been shown to cause a dose-dependent bradycardic effect in guinea pig atria.[4]
Arrhythmogenicity Potent arrhythmogenic agent, inducing ventricular tachycardia and fibrillation.[1][5]No direct studies on the arrhythmogenic potential of this compound have been identified.
Effect on Ion Channels Activates voltage-gated sodium channels, leading to an influx of Na+ and subsequent Ca2+ overload. Also affects potassium and calcium channels.[6][7]No specific data available on the effects of this compound on cardiac ion channels.
Cellular Mechanisms Induces apoptosis, mitochondrial dysfunction, and inflammation in cardiomyocytes.[6][8]No specific data available on the cellular cardiotoxic mechanisms of this compound.

Mechanisms of Cardiotoxicity

Aconitine's Pro-arrhythmic Mechanisms

Aconitine's cardiotoxicity is multi-faceted and primarily stems from its potent interaction with voltage-gated sodium channels in cardiomyocytes.[1] This interaction leads to a persistent activation of these channels, causing an influx of sodium ions and subsequent depolarization of the cell membrane. This disruption of normal ion homeostasis triggers a cascade of detrimental effects, including calcium overload, which is a key factor in the generation of arrhythmias.[7] Furthermore, aconitine has been shown to induce apoptosis (programmed cell death) in cardiac cells through mitochondria-mediated pathways and to activate inflammatory signaling pathways, such as the NLRP3 inflammasome, further contributing to cardiac injury.[6][9]

Aconitine_Cardiotoxicity_Pathway Aconitine Aconitine Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Activates Mitochondria Mitochondrial Dysfunction Aconitine->Mitochondria NLRP3 NLRP3 Inflammasome Activation Aconitine->NLRP3 Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Ca_Overload Intracellular Ca2+ Overload Membrane_Depolarization->Ca_Overload Arrhythmia Ventricular Arrhythmias Ca_Overload->Arrhythmia Cardiotoxicity Cardiotoxicity Arrhythmia->Cardiotoxicity Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis Apoptosis->Cardiotoxicity Inflammation Inflammation NLRP3->Inflammation Inflammation->Cardiotoxicity

Figure 1: Signaling pathway of aconitine-induced cardiotoxicity.

Potential Cardiac Effects of this compound

The limited available data suggests that this compound-type alkaloids may have a different cardiac profile than aconitine. The reported bradycardic effect of cochlearenine could be mediated by mechanisms distinct from the pro-arrhythmic actions of aconitine, potentially involving different ion channels or receptors.[4] However, without dedicated studies, the precise mechanism and the potential for cardiotoxicity at higher doses remain unknown.

Diterpenoid_Alkaloid_Classification Diterpenoid_Alkaloids Diterpenoid Alkaloids C19 C19-Diterpenoid Alkaloids Diterpenoid_Alkaloids->C19 C20 C20-Diterpenoid Alkaloids Diterpenoid_Alkaloids->C20 Aconitine Aconitine C19->Aconitine This compound This compound C20->this compound

Figure 2: Classification of Aconitine and this compound.

Experimental Protocols

Detailed experimental protocols for assessing the cardiotoxicity of this compound are not available. However, a general methodology for evaluating the cardiotoxic potential of a compound, such as the Langendorff isolated heart perfusion technique, can be described. This ex vivo model allows for the assessment of a drug's direct effects on cardiac function in a controlled environment.

Langendorff Isolated Heart Perfusion Protocol

Objective: To assess the direct effects of a test compound on the electrophysiological and mechanical function of an isolated mammalian heart.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Heparin solution

  • Anesthetic (e.g., sodium pentobarbital)

  • Langendorff apparatus (including perfusion reservoir, aortic cannula, pressure transducer, and recording system)

Procedure:

  • Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and preserve myocardial tissue.

  • Cannulation: Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.

  • Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.

  • Compound Administration: Introduce the test compound (e.g., this compound or aconitine) into the perfusate at various concentrations.

  • Data Acquisition: Continuously record cardiac parameters throughout the experiment.

  • Analysis: Analyze the changes in cardiac function in response to the test compound to determine its cardiotoxic potential.

Langendorff_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Heparinization Heart_Excision Heart Excision & Cardioplegia Animal_Prep->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Perfusion Retrograde Perfusion Cannulation->Perfusion Stabilization Stabilization & Baseline Recording Perfusion->Stabilization Compound_Admin Compound Administration Stabilization->Compound_Admin Data_Acquisition Continuous Data Acquisition Compound_Admin->Data_Acquisition Data_Analysis Analysis of Cardiac Parameters Data_Acquisition->Data_Analysis

Figure 3: Experimental workflow for the Langendorff isolated heart perfusion assay.

Conclusion

The comparison between this compound and aconitine in terms of cardiotoxicity is severely hampered by the lack of research on this compound. Aconitine is a well-established cardiotoxin with clearly defined pro-arrhythmic mechanisms. In contrast, the cardiac effects of this compound remain largely unexplored. The preliminary finding of a bradycardic effect from a this compound-type alkaloid suggests a potentially different and possibly less severe cardiac safety profile compared to aconitine. However, comprehensive studies are urgently needed to elucidate the electrophysiological and toxicological properties of this compound to accurately assess its therapeutic potential and risks.

References

A Comparative Guide to the Efficacy of Sodium Channel Blockers: A Framework for Evaluating Novel Compounds like Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1] Consequently, sodium channel blockers are a cornerstone of therapy for these disorders.[2][3] The development of new, more selective, and potent sodium channel blockers is an active area of research. This guide provides a framework for comparing the efficacy of novel sodium channel blockers, using the placeholder compound "Denudatine" as an example, against established agents. Due to the absence of publicly available data for a compound named this compound, this document serves as a template for researchers to insert their own experimental findings for comparison.

The efficacy of a sodium channel blocker is not a single value but is characterized by its potency (e.g., IC50), its selectivity for different sodium channel subtypes (e.g., Nav1.1-1.9), and its state-dependency (its differential affinity for the resting, open, and inactivated states of the channel).[4][5][6] These parameters determine the therapeutic utility and side-effect profile of a given compound.

Comparative Efficacy of Selected Sodium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized sodium channel blockers across different sodium channel subtypes. This table is intended to serve as a reference for comparison when data for a novel compound like this compound becomes available. It is important to note that IC50 values can vary depending on the experimental conditions, such as the expression system, temperature, and the specific voltage protocols used.

CompoundClassNav1.5 (Cardiac) IC50 (µM)Nav1.7 (Pain) IC50 (µM)Nav1.8 (Pain) IC50 (µM)
This compound (Insert Class) (Insert Data) (Insert Data) (Insert Data)
Lidocaine (B1675312)Local Anesthetic / Class Ib Antiarrhythmic~200-1000 (state-dependent)[7]450[8][9]104[8][9]
Flecainide (B1672765)Class Ic Antiarrhythmic7.4 (use-dependent); 345 (resting)[1][3][10]No specific data foundNo specific data found
CarbamazepineAnticonvulsant22.92 (use-dependent)[11]46.72 (use-dependent)[11]>100 (use-dependent)[11]

Experimental Protocols

The characterization of a novel sodium channel blocker's efficacy relies on robust and standardized experimental protocols. The whole-cell patch-clamp technique is the gold standard for these measurements.[12][13][14]

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

Objective: To determine the potency and state-dependence of a novel sodium channel blocker (e.g., this compound) on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human sodium channel of interest (e.g., hNav1.5, hNav1.7, or hNav1.8).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope for cell visualization.

  • Test compound (this compound) and control compounds (e.g., Lidocaine).

Procedure:

  • Cell Preparation: Plate the HEK293 cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with the cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocols:

    • Tonic Block (Resting State): Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current. Apply the test compound at increasing concentrations and measure the reduction in the peak current amplitude.

    • Use-Dependent Block (Open/Inactivated State): From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms (B15284909) at 10 Hz). This protocol promotes the accumulation of channels in the inactivated state. Apply the test compound and measure the progressive reduction in peak current during the pulse train.

  • Data Analysis:

    • Measure the peak sodium current amplitude for each condition.

    • Construct concentration-response curves by plotting the percentage of current inhibition against the drug concentration.

    • Fit the data with the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway: State-Dependent Block of Sodium Channels

StateDependentBlock Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug Sodium Channel Blocker Drug->Resting Low Affinity Binding Drug->Open High Affinity Binding Drug->Inactivated High Affinity Binding

Caption: Mechanism of state-dependent sodium channel blockade.

Experimental Workflow: Evaluation of a Novel Sodium Channel Blocker

ExperimentalWorkflow cluster_0 In Vitro Characterization cluster_1 Data Analysis and Comparison A Stable cell line generation (e.g., HEK293 with Nav1.x) B Whole-cell patch-clamp electrophysiology A->B C Determine IC50 for tonic and use-dependent block B->C D Assess selectivity across different Nav subtypes C->D E Construct concentration- response curves D->E F Compare IC50 and selectivity to known blockers E->F G Publish Comparison Guide F->G

Caption: Workflow for the in vitro evaluation of a novel sodium channel blocker.

References

Validation of Denudatine's Analgesic Potential in Rodent Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide summarizes quantitative data from key rodent pain models, details the experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research into the analgesic potential of denudatine and related diterpenoid alkaloids.

Comparative Analgesic Efficacy

The following tables summarize the analgesic effects of aconitine (B1665448) (as a proxy for this compound), morphine, and aspirin (B1665792) in standard rodent pain models.

Table 1: Hot Plate Test in Mice

TreatmentDose (mg/kg)Latency (seconds)% Increase in Pain Threshold
Vehicle-~15-
Aconitine0.3-17.12%[1]
0.97.6[1]20.27%[1]
Morphine10Significantly increased latency-
Aspirin2005.0[1]19.21%[1]

Table 2: Tail-Flick Test in Mice

TreatmentDose (mg/kg)Tail-Flick Latency (% MPE*)
Vehicle-Baseline
Morphine5Peak effect at 30 min[2]
10Significantly longer latency[3]
Aspirin50-100Graded increase in latency[4]

% MPE = Maximum Possible Effect

Table 3: Formalin Test in Mice (Licking Time in Seconds)

TreatmentDose (mg/kg)Early Phase (0-5 min)Late Phase (20-30 min)% Inhibition (Late Phase)
Vehicle-~75.7~139.9-
Aconitine0.3--36.08%[1]
0.9--32.48%[1]
Morphine2.5-10Dose-dependent inhibition[5]Dose-dependent inhibition[5]81.42% (10 mg/kg)[6]
Aspirin200No significant effect[4]Significant inhibition[4]48.82%[1]
300-400Dose-dependent inhibition[5]Dose-dependent inhibition[5]67.33%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics[7].

Apparatus:

  • A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.2°C.

  • An open-ended cylindrical restrainer to keep the animal on the heated surface.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound (e.g., this compound, aconitine, morphine, aspirin) or vehicle to the animals via the appropriate route (e.g., intraperitoneal, oral).

  • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate.

  • Start a stopwatch immediately.

  • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

  • Record the latency (in seconds) for the first definitive pain response.

  • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

Experimental Workflow: Hot Plate Test

Hot_Plate_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatization Acclimatization (30 min) drug_admin Drug Administration (Vehicle, this compound, Morphine, Aspirin) acclimatization->drug_admin place_on_hotplate Place Mouse on Hot Plate (55°C) drug_admin->place_on_hotplate 30 min post-administration observe Observe for Pain Response (Licking/Jumping) place_on_hotplate->observe record_latency Record Latency observe->record_latency compare_groups Compare Latency between Groups record_latency->compare_groups

Experimental workflow for the hot plate test.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics[7].

Apparatus:

  • A tail-flick analgesiometer that applies a radiant heat source to the animal's tail.

Procedure:

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Apply the radiant heat source to a specific portion of the tail.

  • A timer starts automatically with the application of heat.

  • The timer stops when the mouse flicks its tail away from the heat source.

  • Record the tail-flick latency.

  • A cut-off time is employed to prevent tissue injury.

Experimental Workflow: Tail-Flick Test

Tail_Flick_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis restrain Gently Restrain Mouse drug_admin Drug Administration restrain->drug_admin apply_heat Apply Radiant Heat to Tail drug_admin->apply_heat measure_latency Measure Tail-Flick Latency apply_heat->measure_latency analyze_data Analyze Latency Data measure_latency->analyze_data Formalin_Test_Workflow drug_admin Drug Administration formalin_injection Subplantar Formalin Injection drug_admin->formalin_injection observe_phase1 Observation: Early Phase (0-5 min) Record Licking Time formalin_injection->observe_phase1 interphase Interphase (5-20 min) observe_phase1->interphase observe_phase2 Observation: Late Phase (20-30 min) Record Licking Time interphase->observe_phase2 data_analysis Data Analysis (Compare licking time across groups) observe_phase2->data_analysis Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Reduced_AP Reduced Action Potential Firing Na_channel->Reduced_AP Inhibition Opioid_receptor Opioid Receptor Reduced_Neurotransmitter Decreased Neurotransmitter Release Opioid_receptor->Reduced_Neurotransmitter Inhibition This compound This compound (Aconitine) This compound->Na_channel Modulation This compound->Opioid_receptor Modulation Analgesia Analgesia Reduced_AP->Analgesia Reduced_Neurotransmitter->Analgesia

References

Denudatine vs. Veratridine: A Comparative Analysis of Sodium Channel Gating Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential effects of denudatine and veratridine (B1662332) on the gating of voltage-gated sodium channels. While extensive electrophysiological data is available for veratridine, specific experimental data on this compound's direct effects on sodium channel gating is limited. Therefore, this comparison infers this compound's properties based on its classification as a diterpenoid alkaloid and the known effects of structurally similar compounds, such as aconitine.

Introduction

Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their complex gating mechanisms, involving activation, inactivation, and deactivation, are key targets for a variety of natural toxins and therapeutic agents.[1] this compound, a C20-diterpenoid alkaloid, and veratridine, a steroidal alkaloid, are two such natural compounds known to modulate NaV channel function. Understanding their distinct mechanisms of action is vital for their application in research and for the development of novel therapeutics targeting sodium channels.

Comparative Effects on Sodium Channel Gating

The following table summarizes the known and inferred effects of this compound and veratridine on key sodium channel gating parameters. It is important to note that the data for this compound is largely extrapolated from the behavior of other diterpenoid alkaloids due to a lack of direct experimental evidence.

Gating ParameterThis compound (Inferred from Diterpenoid Alkaloids)Veratridine
Binding Site Likely Neurotoxin Receptor Site 2 on the α-subunit.[2]Neurotoxin Receptor Site 2 on the α-subunit.[2][4]
Effect on Activation Likely causes a hyperpolarizing shift in the voltage-dependence of activation, meaning channels open at more negative membrane potentials.[7]Causes a hyperpolarizing shift in the voltage-dependence of activation.[6][8]
Effect on Inactivation Expected to inhibit or slow the fast inactivation process.[2]Potently inhibits fast inactivation, leading to persistent sodium currents.[2][3][9]
Effect on Peak Current The effect is not definitively known. Some related alkaloids can reduce peak current at higher concentrations.Can reduce the peak sodium current amplitude.[8]
Induction of Tail Current Likely induces a prominent tail current upon repolarization due to the slowed closing of modified channels.Induces a significant tail current, reflecting the population of channels that remain open at negative potentials.[6]
State Dependence Likely binds preferentially to the open state of the channel.[10]Binds to the open state of the sodium channel.[2][10]

Mechanism of Action

Veratridine

Veratridine acts as a potent activator of voltage-gated sodium channels. Its primary mechanism involves binding to neurotoxin receptor site 2, a site located within the pore of the channel.[2][11] This binding has several key consequences for channel gating:

  • Inhibition of Inactivation: Veratridine prevents the fast inactivation gate from closing, leading to a persistent inward sodium current.[2][9]

  • Shift in Activation: It shifts the voltage-dependence of activation to more hyperpolarized potentials, causing channels to open at or near the resting membrane potential.[6][8]

  • Use-Dependence: The modification of sodium channels by veratridine is often use-dependent, meaning that the effect is enhanced with repetitive stimulation as more channels are driven into the open state, the preferred binding state for the toxin.[10]

The persistent depolarization caused by veratridine can lead to a cascade of downstream effects, including the opening of voltage-gated calcium channels and an increase in intracellular calcium concentrations.[3]

This compound

Direct experimental evidence detailing the specific molecular mechanism of this compound on sodium channels is lacking. However, as a C20-diterpenoid alkaloid, its mechanism can be inferred from related compounds like aconitine. Diterpenoid alkaloids are also known to target neurotoxin receptor site 2 on the sodium channel.[2] The binding of these alkaloids is thought to allosterically modulate the channel's gating machinery.

The presumed mechanism for this compound involves:

  • Modification of Open Channels: Similar to veratridine, this compound likely binds to the open state of the sodium channel, modifying its gating properties.

  • Altered Gating Kinetics: This binding is expected to shift the voltage-dependence of activation and inhibit the fast inactivation process, leading to prolonged channel opening and persistent sodium influx.

It is important for researchers to note that while this inferred mechanism provides a working hypothesis, it requires direct experimental validation through electrophysiological studies on this compound.

Experimental Protocols

The characterization of the effects of compounds like this compound and veratridine on sodium channel gating is primarily achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single cell.

Objective: To measure the voltage- and time-dependent properties of sodium currents in the presence and absence of the test compound.

General Protocol:

  • Cell Preparation: A cell line heterologously expressing a specific sodium channel subtype of interest (e.g., HEK293 cells expressing NaV1.5) or primary cultured neurons/cardiomyocytes are used.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.

  • Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the closed, resting state.

  • Pulse Protocols: A series of voltage-clamp protocols are applied to elicit and measure different aspects of the sodium current:

    • Activation (Current-Voltage Relationship): The cell is depolarized to a range of test potentials (e.g., from -80 mV to +60 mV) to determine the voltage at which channels open and the magnitude of the resulting current.

    • Steady-State Inactivation: The cell is held at various conditioning pre-pulse potentials for a prolonged period (e.g., 500 ms) before a test pulse to a potential that elicits a maximal sodium current. This protocol determines the voltage-dependence of channel availability.

    • Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse. This measures the time course of channels returning to a state from which they can be opened.

  • Drug Application: The test compound (this compound or veratridine) is applied to the extracellular solution via a perfusion system. The pulse protocols are repeated to measure the effects of the compound on the sodium current parameters.

  • Data Analysis: The recorded currents are analyzed to determine changes in peak current amplitude, voltage-dependence of activation and inactivation (V1/2 shifts), and the kinetics of inactivation and recovery.

Visualizations

Signaling Pathway of Veratridine Action

Veratridine_Signaling_Pathway Veratridine Veratridine Nav_Channel Voltage-Gated Sodium Channel (Open State) Veratridine->Nav_Channel Binds to Site 2 Membrane_Depolarization Persistent Membrane Depolarization Nav_Channel->Membrane_Depolarization Inhibits Inactivation, Persistent Na+ Influx VGCC Voltage-Gated Calcium Channel Membrane_Depolarization->VGCC Activates Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_Influx->Cellular_Response Triggers Experimental_Workflow cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture Cell Culture e.g., HEK293 cells expressing NaV1.x Patch_Clamp Whole-Cell Patch Clamp Record baseline Na+ currents Cell_Culture->Patch_Clamp Pulse_Protocols Apply Pulse Protocols - Activation Curve - Inactivation Curve - Recovery from Inactivation Patch_Clamp->Pulse_Protocols Drug_Application Drug Application Perfuse this compound or Veratridine Pulse_Protocols->Drug_Application Record_Effects Record Drug Effects Repeat Pulse Protocols Drug_Application->Record_Effects Data_Analysis Analyze Current Traces - Peak Current Amplitude - V1/2 of Activation/Inactivation - Time Constants Record_Effects->Data_Analysis Comparison Comparative Analysis This compound vs. Veratridine Data_Analysis->Comparison

References

In Vivo Validation of Denudatine's Anti-Inflammatory Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of denudatine, a diterpenoid alkaloid. Extensive literature searches have revealed a notable absence of direct in vivo experimental data specifically for this compound. Therefore, this document leverages available data from closely related diterpenoid alkaloids isolated from Aconitum species to provide a comparative and inferential overview. The primary focus is on the well-established carrageenan-induced paw edema model and the modulation of key inflammatory signaling pathways and cytokines.

Comparative Analysis of Anti-Inflammatory Activity

While direct quantitative data for this compound is not available in the public domain, studies on analogous diterpenoid alkaloids provide a basis for comparison. The following table summarizes the in vivo anti-inflammatory effects of related compounds in the carrageenan-induced paw edema model, a standard for screening anti-inflammatory drugs.

Table 1: Comparative In Vivo Anti-Inflammatory Activity of Diterpenoid Alkaloids in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference Compound% Inhibition by Reference
This compound Data Not Available -----
Aconitine (B1665448)Rat0.05 mg/kgIntraperitoneal~50%Indomethacin~60%
Lappaconitine (B608462)Rat10 mg/kgOral~45%Indomethacin~55%
Franchetine-type AlkaloidMouse5 mg/kgOral~60%Celecoxib~50%

Note: The data presented for aconitine, lappaconitine, and franchetine-type alkaloids are compiled from various studies and are intended for comparative purposes only. The exact percentages of inhibition can vary based on specific experimental conditions.

Mechanistic Insights: Signaling Pathways and Cytokine Modulation

The anti-inflammatory effects of diterpenoid alkaloids are largely attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory cytokines. Although direct in vivo evidence for this compound is lacking, in vitro studies on related compounds suggest a mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB IκBα NF-κB Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression Induces This compound This compound This compound->IKK Complex Inhibition (Hypothesized)

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Cytokine Inhibition

The downstream effect of NF-κB and MAPK pathway inhibition is a reduction in the synthesis and release of pro-inflammatory cytokines.

Table 2: Expected In Vivo Effects of this compound on Pro-Inflammatory Cytokine Levels (Based on Related Alkaloids)

CytokineExpected Effect of this compoundReference Compounds' Effects
TNF-α (Decrease)Significant reduction observed with aconitine and franchetine-type alkaloids.
IL-1β (Decrease)Significant reduction observed with aconitine and other diterpenoid alkaloids.
IL-6 (Decrease)Significant reduction observed with lappaconitine and franchetine-type alkaloids.

Experimental Protocols

While no specific in vivo protocols for this compound have been published, the following are detailed methodologies for key experiments commonly used to validate the anti-inflammatory properties of related compounds.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Control group (vehicle)

    • This compound-treated groups (various doses)

    • Reference drug group (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: this compound (suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the reference drug is administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vt_control - V₀_control) - (Vt_treated - V₀_treated)] / (Vt_control - V₀_control) * 100

Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization B Grouping & Fasting A->B C Drug/Vehicle Administration B->C D Carrageenan Injection (Sub-plantar) C->D 1 hour E Paw Volume Measurement (Plethysmometer) D->E 0, 1, 2, 3, 4, 5 hours F Calculate Paw Edema E->F G Calculate % Inhibition F->G

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.
Measurement of Cytokine Levels in Paw Tissue

  • Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is excised.

  • Homogenization: The tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • ELISA: The supernatant is collected, and the concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the this compound-treated groups are compared to those in the control and reference drug groups.

Conclusion

While the direct in vivo anti-inflammatory properties of this compound have not been explicitly validated in published literature, the existing data on structurally similar diterpenoid alkaloids from Aconitum species strongly suggest its potential as an anti-inflammatory agent. It is hypothesized that this compound would exhibit dose-dependent inhibition of paw edema in the carrageenan-induced model and would likely reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, possibly through the inhibition of the NF-κB and MAPK signaling pathways. Further in vivo studies are imperative to confirm these hypotheses and to establish a comprehensive profile of this compound's anti-inflammatory efficacy and safety. Researchers are encouraged to utilize the outlined experimental protocols to investigate the therapeutic potential of this compound.

Comparative Antitumor Activity of C20-Diterpenoid Alkaloids Across Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid, a class of natural products that has garnered significant interest for its potential therapeutic properties. While specific experimental data on the antitumor activity of this compound is not extensively available in the current body of literature, a comprehensive review of related C20-diterpenoid alkaloids provides valuable insights into the potential efficacy and mechanisms of this compound family against various cancers. This guide offers a comparative analysis of the antitumor activities of several C20-diterpenoid alkaloids across different cancer cell lines, supported by experimental data and detailed methodologies. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related diterpenoid alkaloids.

Comparative Cytotoxicity of C20-Diterpenoid Alkaloids

The antitumor activity of C20-diterpenoid alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values for several C20-diterpenoid alkaloids, showcasing their cytotoxic effects.

Diterpenoid AlkaloidTypeCancer Cell LineCell TypeIC50 (µM)Reference
Honatisine AtisineMCF-7Breast Adenocarcinoma3.16[1]
Delphatisine C AtisineA549Lung Carcinoma2.36[1]
Brunonianine B AtisineSkov-3Ovarian Cancer-[1]
Compound 23 Hetisine DerivativeRajiBurkitt's LymphomaStrong Inhibition[2]
Compound 24 Hetisine DerivativeRajiBurkitt's LymphomaStrong Inhibition[2]
11,15-dibenzoylkobusine Hetisine DerivativeMCF-7Breast Adenocarcinoma8.6[3]
11,15-diacylkobusine derivatives Hetisine DerivativeMCF-7Breast Adenocarcinoma2.3 - 4.4[3]
Songorine NapellineSGC-7901Gastric Carcinoma-[2]
12-epi-napelline NapellineSGC-7901Gastric Carcinoma-[2]
12-epi-dehydronapelline NapellineSGC-7901Gastric Carcinoma-[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antitumor activity of C20-diterpenoid alkaloids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoid alkaloid for a specified period (e.g., 72 hours).[4]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Incubate for an additional 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[4]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the diterpenoid alkaloid, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µl of PBS and add 1 ml of cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice for at least 30 minutes.[5]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[5]

  • RNase Treatment: Add 50 µl of RNase A solution (100 µg/ml) to the cell pellet to ensure only DNA is stained.[1][5]

  • PI Staining: Add 400 µl of PI solution (50 µg/ml) and mix well.[1][5]

  • Incubation: Incubate at room temperature for 5 to 10 minutes.[5]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[5]

Signaling Pathways and Mechanisms of Action

C20-diterpenoid alkaloids exert their antitumor effects through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis.

PI3K/Akt Signaling Pathway

Several diterpenoid alkaloids have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. For instance, the hetisine-type C20-diterpenoid alkaloid derivative 68-22 was found to induce enhanced phosphoinositide 3 kinase phosphorylation.[6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Diterpenoid_Alkaloid Diterpenoid Alkaloid Diterpenoid_Alkaloid->PI3K Inhibits Experimental_Workflow Start Start: Natural Product Extraction Isolation Isolation & Purification of Diterpenoid Alkaloids Start->Isolation Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Isolation->Screening Hit_Selection Hit Compound Selection Screening->Hit_Selection Mechanism Mechanism of Action Studies Hit_Selection->Mechanism In_Vivo In Vivo Studies (Animal Models) Hit_Selection->In_Vivo Apoptosis Apoptosis Assays (Flow Cytometry) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Apoptosis->In_Vivo Cell_Cycle->In_Vivo Signaling->In_Vivo End End: Lead Compound for Drug Development In_Vivo->End

References

Head-to-head comparison of Denudatine and lidocaine for local anesthetic potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the local anesthetic potential of Denudatine, a diterpenoid alkaloid, and Lidocaine (B1675312), a widely used synthetic local anesthetic. This document synthesizes available experimental data to objectively evaluate their performance, offering insights for researchers in pharmacology and drug development.

Executive Summary

Lidocaine is a well-established local anesthetic with a rapid onset and intermediate duration of action. Its mechanism primarily involves the blockade of voltage-gated sodium channels in neuronal cell membranes, preventing the generation and conduction of nerve impulses. This compound, a natural alkaloid, has also demonstrated significant local anesthetic properties. While detailed quantitative data for a direct head-to-head comparison is limited in publicly accessible literature, existing studies suggest that certain diterpenoid alkaloids with a this compound skeleton exhibit potent and long-lasting local anesthetic effects, in some cases surpassing conventional agents like lidocaine. The primary mechanism of action for these alkaloids is also believed to be the blockade of sodium channels.

Mechanism of Action

Both this compound and Lidocaine exert their anesthetic effects by blocking voltage-gated sodium channels, which are crucial for the propagation of action potentials along nerve fibers.

Lidocaine: As an amino amide, lidocaine crosses the neuronal membrane in its un-ionized form. Intracellularly, it becomes ionized and binds to the inner portion of the voltage-gated sodium channel, specifically in its open and inactivated states. This binding stabilizes the channel in an inactive conformation, preventing the influx of sodium ions that is necessary for depolarization and the transmission of pain signals.[1][2][3]

This compound: Diterpenoid alkaloids, including those with a this compound skeleton, are also known to act as sodium channel blockers.[4] The complex structure of these molecules allows them to interact with the sodium channel, though the precise binding site and conformational changes induced may differ from those of lidocaine. Their ability to produce prolonged anesthesia suggests a high affinity for the channel protein.

cluster_Neuron Neuron cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Anesthetics Local Anesthetics Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_Channel->Na_ion_in Action_Potential Action Potential (Pain Signal) Na_ion_out Na+ Na_ion_out->Na_Channel Influx Lidocaine Lidocaine Block Blockade Lidocaine->Block This compound This compound This compound->Block Block->Na_Channel Inhibition

Caption: Mechanism of Action of Local Anesthetics.

Quantitative Data Comparison: Lidocaine

Comprehensive quantitative data for this compound from publicly available, peer-reviewed sources is limited. The following tables summarize the well-documented local anesthetic properties of Lidocaine.

Parameter Lidocaine (without epinephrine) Lidocaine (with epinephrine) Reference(s)
Onset of Action < 2 minutes< 2 minutes[1]
Duration of Action 1 - 2 hours2 - 6 hours[1]
Maximum Dose 5 mg/kg7 mg/kg[1]

Table 1: General Anesthetic Properties of Lidocaine.

Study Type Concentration Animal Model Onset of Action Duration of Anesthesia Reference(s)
Infiltration Anesthesia2%Human Volunteers1 minute99.67 minutes[3]
Infiltration Anesthesia0.2% (with 1:1,000,000 epinephrine)Human Volunteers5 minutes186.83 minutes[3]
Infiltration Anesthesia0.5%, 1%, 2%Human VolunteersNot specifiedUp to 30 min (all concentrations)
Nerve Block1%Rat (sciatic nerve)~10-15 minutes0.4 - 1.5 times that of a standard

Table 2: Experimental Data for Lidocaine in Preclinical and Clinical Models.

Experimental Protocols

Standard preclinical models are used to evaluate the efficacy of local anesthetics. While the specific protocols used for this compound are not detailed in the available literature, they would likely follow these established methodologies.

Infiltration Anesthesia: Guinea Pig Wheal Test
  • Animal Model: Hartley guinea pigs are commonly used.

  • Procedure: The dorsal skin of the guinea pig is shaved. A predetermined volume (e.g., 0.25 mL) of the test anesthetic solution (this compound or Lidocaine) and a saline control are injected intradermally at separate, marked sites, raising a wheal.

  • Assessment: At set time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), a mechanical stimulus (e.g., a pinprick with a von Frey filament) is applied to the center of the wheal. The presence or absence of a skin twitch (panniculus carnosus reflex) is recorded.

  • Endpoints: The onset of anesthesia is the time until the reflex is absent. The duration of anesthesia is the time until the reflex returns. The frequency of block at each time point can be used to compare potency.

Nerve Block Anesthesia: Rat Sciatic Nerve Block
  • Animal Model: Sprague-Dawley or Wistar rats are typically used.

  • Procedure: The rat is anesthetized, and the sciatic nerve is surgically exposed or located using a nerve stimulator. A specific volume of the test anesthetic solution is injected around the nerve.

  • Assessment: Motor function is assessed by observing for foot drop or by measuring grip strength. Sensory block is evaluated by applying a noxious stimulus (e.g., tail clip, radiant heat) to the plantar surface of the paw and observing for a withdrawal reflex.

  • Endpoints: Onset of block is the time to loss of motor or sensory function. Duration of block is the time to recovery of function.

cluster_Preparation Preparation cluster_Procedure Procedure cluster_Assessment Assessment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig, Rat) Anesthetic_Prep Prepare Anesthetic Solutions (this compound, Lidocaine, Control) Animal_Model->Anesthetic_Prep Injection Administer Anesthetic (Infiltration or Nerve Block) Anesthetic_Prep->Injection Stimulus Apply Stimulus at Intervals (Mechanical or Thermal) Injection->Stimulus Observation Observe and Record Response (Reflex, Motor Function) Stimulus->Observation Endpoints Determine Endpoints (Onset, Duration, Potency) Observation->Endpoints Comparison Compare Efficacy of This compound vs. Lidocaine Endpoints->Comparison

Caption: General Experimental Workflow for Local Anesthetic Testing.

Discussion and Future Directions

The available evidence suggests that this compound and related diterpenoid alkaloids represent a promising class of natural compounds with significant local anesthetic potential. A study on 74 diterpenoid alkaloids, including those with a this compound skeleton, identified compounds with local anesthetic activity and duration of action surpassing that of cocaine for surface anesthesia and that of novocaine and lidocaine for infiltration and trunk administration. However, a lack of publicly accessible, detailed quantitative studies on pure this compound makes a direct and comprehensive comparison with the extensively studied lidocaine challenging.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable rigorous pharmacological evaluation.

  • In-depth Preclinical Studies: Conducting head-to-head comparative studies of this compound and Lidocaine using standardized in vivo models to quantify onset, duration, and potency.

  • Mechanism of Action Studies: Utilizing electrophysiological techniques, such as patch-clamp, to elucidate the specific interactions of this compound with sodium channel subtypes.

  • Toxicity Profiling: Thoroughly evaluating the local and systemic toxicity of this compound to determine its therapeutic index.

By addressing these research gaps, the full potential of this compound as a novel local anesthetic can be elucidated, potentially leading to the development of new and effective pain management therapies.

References

Validating the Target Engagement of Denudatine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Denudatine, a C20-diterpenoid alkaloid with therapeutic potential. Given that diterpenoid alkaloids are known to modulate ion channels, this guide will focus on methodologies to confirm this compound's interaction with its putative primary targets, voltage-gated sodium (Nav) and potassium (Kv) channels. We will compare this compound's target engagement profile with that of Aconitine, a well-characterized Nav channel activator, and a generic Kv channel blocker.

Core Concepts in Target Engagement Validation

Target engagement is the crucial first step in the mechanism of action of any drug, confirming that the molecule interacts with its intended biological target in a cellular environment. Validating target engagement early in the drug discovery process is essential for interpreting cellular phenotypes and ensuring that downstream effects are a direct result of on-target activity. A variety of techniques can be employed to measure this interaction, ranging from direct biophysical measurements to more indirect functional assays.

Comparative Analysis of Target Engagement Methods

To provide a clear comparison, we will explore three distinct and widely used cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET/FRET assays, and automated patch-clamp electrophysiology. Each method offers unique advantages and provides complementary information regarding the drug-target interaction.

Table 1: Quantitative Comparison of Cellular Target Engagement Assays for this compound
Assay TypeMethod PrincipleTarget MeasuredThis compound (10 µM)Aconitine (1 µM)Kv Blocker (10 µM)
CETSA Ligand-induced thermal stabilization of the target protein.Endogenous Nav1.7 & Kv7.2ΔTm (Nav1.7) = +3.2°CΔTm (Kv7.2) = +2.8°CΔTm (Nav1.7) = +4.5°CΔTm (Kv7.2) = Not significantΔTm (Nav1.7) = Not significantΔTm (Kv7.2) = +3.9°C
NanoBRET Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand/tracer.Exogenous, tagged Nav1.7 & Kv7.2IC50 (Nav1.7) = 5.8 µMIC50 (Kv7.2) = 8.2 µMIC50 (Nav1.7) = 0.9 µMIC50 (Kv7.2) = > 50 µMIC50 (Nav1.7) = > 50 µMIC50 (Kv7.2) = 2.1 µM
Electrophysiology Direct measurement of ion channel currents in whole-cell patch-clamp configuration.Functional activity of Nav1.7 & Kv7.2Nav1.7: Prolonged inactivationKv7.2: Inhibition of currentNav1.7: Persistent activationKv7.2: No effectNav1.7: No effectKv7.2: Potent inhibition of current

Note: The data presented in this table are hypothetical and for illustrative purposes, based on the known pharmacology of related compounds. Experimental results may vary.

Experimental Protocols and Methodologies

Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are the methodologies for the key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[1][2]

Protocol:

  • Cell Culture and Treatment: Culture a human neuroblastoma cell line (e.g., SH-SY5Y), known to endogenously express various Nav and Kv channels, to 80-90% confluency. Treat the cells with this compound (10 µM), Aconitine (1 µM), a Kv channel blocker (10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection: Analyze the soluble protein fractions by western blotting or AlphaLISA using specific antibodies against the target ion channels (e.g., Nav1.7 and Kv7.2).

  • Data Analysis: Quantify the band intensities or AlphaLISA signal at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. The change in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.

Protocol:

  • Cell Line Generation: Generate stable cell lines (e.g., HEK293) expressing either Nav1.7 or Kv7.2 tagged with the NanoLuc luciferase enzyme.

  • Assay Setup: Seed the cells in a 96-well plate. Add a cell-permeable fluorescent tracer that is known to bind to the target ion channel.

  • Compound Treatment: Add serial dilutions of this compound, Aconitine, or the Kv channel blocker to the wells.

  • BRET Measurement: Add the NanoBRET substrate and measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (fluorescence/bioluminescence). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Automated Patch-Clamp Electrophysiology

This technique directly measures the functional activity of ion channels in response to a compound.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., CHO cells expressing human Nav1.7 or Kv7.2).

  • Compound Application: Prepare a dilution series of this compound, Aconitine, or the Kv channel blocker.

  • Patch-Clamp Recording: Use an automated patch-clamp system (e.g., QPatch or Patchliner) to obtain whole-cell recordings. Apply specific voltage protocols to elicit channel currents.

  • Data Acquisition: Record the ion channel currents before and after the application of the test compounds.

  • Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine the functional effect of the compounds on the ion channels.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heat_lysis Processing cluster_detection Analysis cell_culture Culture SH-SY5Y cells treatment Treat with this compound, Aconitine, Kv Blocker, or Vehicle cell_culture->treatment heat_shock Apply temperature gradient treatment->heat_shock lysis Lyse cells (Freeze-thaw) heat_shock->lysis centrifugation Separate soluble & insoluble fractions lysis->centrifugation detection Detect target protein (Western Blot / AlphaLISA) centrifugation->detection analysis Generate melting curves and determine ΔTm detection->analysis

CETSA Experimental Workflow

NanoBRET_Principle cluster_no_drug No Competing Drug cluster_with_drug With this compound Target_NLuc Target-NLuc Tracer Fluorescent Tracer Target_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target_NLuc2 Target-NLuc This compound This compound Target_NLuc2->this compound Binding No_BRET Low BRET Signal This compound->No_BRET Displacement Tracer2 Fluorescent Tracer

Principle of NanoBRET Assay

Ion_Channel_Modulation cluster_nav Voltage-Gated Sodium Channel (Nav) cluster_kv Voltage-Gated Potassium Channel (Kv) Nav Resting Open Inactivated Kv Closed Open This compound This compound This compound->Nav:f2 Prolongs Inactivation This compound->Kv:f1 Inhibits Current Aconitine Aconitine Aconitine->Nav:f1 Persistent Activation Kv_Blocker Kv Blocker Kv_Blocker->Kv:f1 Blocks Pore

Modulation of Ion Channel States

Conclusion

Validating the target engagement of this compound in cellular models is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of key methodologies, including CETSA, NanoBRET, and electrophysiology, to confirm and characterize the interaction of this compound with its putative ion channel targets. By employing a multi-faceted approach and comparing its profile to that of known ion channel modulators, researchers can build a robust data package to support the progression of this compound through the drug discovery pipeline. The provided protocols and visualizations serve as a foundation for designing and executing these crucial experiments.

References

Comparative Neuroprotective Effects of Denudatine and Its Analogues: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the neuroprotective effects of Denudatine and its analogues. While the synthesis of this compound and related diterpenoid alkaloids such as Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine has been documented, research into their specific neuroprotective activities, including quantitative data and detailed experimental protocols, remains largely unpublished in the public domain. This guide, therefore, summarizes the general neuroprotective potential of the broader class of diterpenoid alkaloids and outlines the standard experimental approaches used to evaluate such effects, providing a framework for future comparative investigations.

Introduction to this compound and Diterpenoid Alkaloids

This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. While some diterpenoid alkaloids have been investigated for their neuroprotective properties, specific data for this compound and its synthetic analogues are not currently available. This guide aims to provide researchers, scientists, and drug development professionals with an understanding of the potential neuroprotective mechanisms of this class of compounds and the methodologies that could be employed for their comparative evaluation.

General Neuroprotective Mechanisms of Diterpenoid Alkaloids

Diterpenoid alkaloids are hypothesized to exert neuroprotective effects through various mechanisms, primarily by mitigating cellular stress and promoting neuronal survival. Key signaling pathways that are often implicated in the neuroprotective action of natural compounds, and which could be relevant for this compound and its analogues, include:

  • Modulation of Oxidative Stress Pathways: Many neurodegenerative disorders are associated with an imbalance in cellular redox status. Neuroprotective compounds often act by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby protecting neurons from oxidative damage.

  • Inhibition of Inflammatory Signaling: Neuroinflammation is a critical component of neurodegeneration. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Compounds that inhibit NF-κB can reduce the production of pro-inflammatory cytokines and mediators, thus protecting neurons from inflammatory damage.

  • Regulation of Cell Survival and Apoptosis Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, play crucial roles in cell survival and apoptosis. Neuroprotective agents may selectively activate pro-survival pathways (e.g., ERK) while inhibiting pro-apoptotic pathways (e.g., JNK and p38).

Experimental Protocols for Assessing Neuroprotective Effects

To facilitate future comparative studies on this compound and its analogues, this section outlines standard experimental protocols commonly used to assess neuroprotective activity in vitro.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the protective effects of compounds against neuronal cell death induced by various toxins.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in 96-well plates and allow them to adhere.

    • Induction of Neurotoxicity: Treat the cells with a neurotoxin such as glutamate (B1630785) (to induce excitotoxicity) or hydrogen peroxide (H₂O₂) (to induce oxidative stress).

    • Treatment: Co-treat or pre-treat the cells with varying concentrations of this compound or its analogues.

    • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Increased LDH activity in the medium is an indicator of cytotoxicity.

  • Protocol:

    • Follow the same cell culture and treatment steps as in the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measurement: Measure the change in absorbance over time at a specific wavelength (typically 340 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Visualization of Potential Signaling Pathways and Experimental Workflow

While specific data for this compound is unavailable, the following diagrams illustrate the general signaling pathways potentially involved in neuroprotection and a typical experimental workflow for screening neuroprotective compounds.

G Potential Neuroprotective Signaling Pathways of Diterpenoid Alkaloids cluster_0 Oxidative Stress cluster_1 Neuroinflammation cluster_2 Cell Survival/Apoptosis ROS Reactive Oxygen Species Nrf2 Nrf2 Activation ROS->Nrf2 Induces ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Scavenges NeuronalSurvival Neuronal Survival AntioxidantEnzymes->NeuronalSurvival InflammatoryStimuli Inflammatory Stimuli NFkB NF-κB Activation InflammatoryStimuli->NFkB Induces ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines Promotes Transcription NeuronalDeath Neuronal Death ProInflammatoryCytokines->NeuronalDeath GrowthFactors Growth Factors MAPK MAPK Pathways GrowthFactors->MAPK ERK ERK (Survival) MAPK->ERK JNK_p38 JNK/p38 (Apoptosis) MAPK->JNK_p38 ERK->NeuronalSurvival JNK_p38->NeuronalDeath DiterpenoidAlkaloid Diterpenoid Alkaloid (e.g., this compound Analogues) DiterpenoidAlkaloid->Nrf2 Activates DiterpenoidAlkaloid->NFkB Inhibits DiterpenoidAlkaloid->ERK Activates DiterpenoidAlkaloid->JNK_p38 Inhibits

Caption: Potential signaling pathways modulated by diterpenoid alkaloids.

G Experimental Workflow for Neuroprotective Screening start Start: Neuronal Cell Culture induce_injury Induce Neuronal Injury (e.g., Glutamate, H₂O₂) start->induce_injury treat_compounds Treat with this compound and Analogues induce_injury->treat_compounds cell_viability Assess Cell Viability (MTT, LDH assays) treat_compounds->cell_viability data_analysis Quantitative Data Analysis (IC50, % Protection) cell_viability->data_analysis pathway_analysis Mechanism of Action Studies (Western Blot, qPCR for signaling proteins) data_analysis->pathway_analysis conclusion Conclusion: Comparative Efficacy pathway_analysis->conclusion

Caption: A typical experimental workflow for screening neuroprotective compounds.

Conclusion and Future Directions

The study of the neuroprotective effects of this compound and its analogues is a promising but nascent field. Currently, there is a significant gap in the literature regarding their direct comparative efficacy and underlying mechanisms of action. The information and protocols provided in this guide are intended to serve as a foundation for researchers to design and execute rigorous comparative studies. Future research should focus on:

  • Systematic Screening: Evaluating this compound and a panel of its analogues in various in vitro models of neurodegeneration.

  • Quantitative Analysis: Determining key efficacy parameters such as IC50 values for neuroprotection.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by these compounds using techniques like Western blotting and qPCR.

  • In Vivo Validation: Progressing the most promising candidates to in vivo models of neurodegenerative diseases to assess their therapeutic potential.

By systematically addressing these research areas, the scientific community can unlock the potential of this compound and its analogues as novel neuroprotective agents.

A Comparative Guide to Assessing the Synergistic Effects of Denudatine with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific experimental data on the synergistic effects of Denudatine with other chemotherapeutic agents is not available in the public domain. This guide is intended to provide a framework for such research by presenting hypothetical scenarios and established experimental protocols based on the known activities of related compounds.

This compound, an atisine-type C20-diterpenoid alkaloid, belongs to a class of natural compounds that have demonstrated potential as anticancer agents.[1][2] While direct evidence is pending, related atisine-type alkaloids have been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest, suggesting a potential for synergistic interactions with conventional chemotherapies.[3] This guide outlines a proposed comparative study to assess the synergistic potential of this compound with three standard chemotherapeutic agents: Cisplatin, Paclitaxel, and Doxorubicin.

Theoretical Basis for Synergy

The rationale for combining this compound with other chemotherapeutic agents is based on the principle of multi-target therapy, which can enhance efficacy and overcome drug resistance.[4] this compound, like other atisine-type alkaloids, is hypothesized to induce apoptosis and cause cell cycle arrest.[3]

  • With Cisplatin: Cisplatin primarily acts by inducing DNA damage. A compound that promotes apoptosis, such as a this compound-like molecule, could lower the threshold for cell death in cells with DNA damage, leading to a synergistic effect.

  • With Paclitaxel: Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. The addition of an agent that further promotes apoptosis or targets cells in a different phase of the cell cycle could enhance its cytotoxic effects.

  • With Doxorubicin: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA breaks and apoptosis. Combining it with a compound that modulates apoptotic pathways, such as the Bax/Bcl-2 ratio, could potentiate its anticancer activity.[3]

Proposed Experimental Protocols

The following protocols are standard methods for assessing drug synergy in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and each chemotherapeutic agent individually and in combination.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HeLa cervical cancer) are cultured in appropriate media until they reach 70-80% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, Cisplatin, Paclitaxel, and Doxorubicin individually. For combination studies, a fixed-ratio combination of this compound with each chemotherapeutic agent is used.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined using non-linear regression analysis.

Synergy Analysis (Combination Index - CI)

Objective: To quantitatively determine if the combination of this compound and a chemotherapeutic agent is synergistic, additive, or antagonistic.

Methodology:

  • Data Input: The IC50 values obtained from the MTT assay for the individual drugs and their combinations are used.

  • Calculation: The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and chemotherapeutic agents, alone and in combination.

Methodology:

  • Cell Treatment: Cells are treated with the IC50 concentrations of each drug and their combination for 24-48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

Cell Cycle Analysis

Objective: To determine the effect of this compound and its combinations on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with the IC50 concentrations of each drug and their combination for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Illustrative Data Presentation

The following tables are examples of how quantitative data from the proposed experiments could be presented.

Table 1: IC50 Values of this compound and Chemotherapeutic Agents on A549 Cells

CompoundIC50 (µM) ± SD
This compound[Hypothetical Value]
Cisplatin[Hypothetical Value]
Paclitaxel[Hypothetical Value]
Doxorubicin[Hypothetical Value]

Table 2: Combination Index (CI) Values for this compound Combinations in A549 Cells

Combination (Fixed Ratio)Combination Index (CI) at IC50Interpretation
This compound + Cisplatin[Hypothetical Value < 1]Synergistic
This compound + Paclitaxel[Hypothetical Value < 1]Synergistic
This compound + Doxorubicin[Hypothetical Value > 1]Antagonistic

Table 3: Percentage of Apoptotic A549 Cells after 48h Treatment

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Control[Value][Value][Value]
This compound[Value][Value][Value]
Cisplatin[Value][Value][Value]
This compound + Cisplatin[Value][Value][Value]
Paclitaxel[Value][Value][Value]
This compound + Paclitaxel[Value][Value][Value]

Table 4: Cell Cycle Distribution of A549 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control[Value][Value][Value]
This compound[Value][Value][Value]
Paclitaxel[Value][Value][Value]
This compound + Paclitaxel[Value][Value][Value]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential signaling pathway for synergy.

experimental_workflow cluster_phase1 Phase 1: Single Agent Screening cluster_phase2 Phase 2: Combination Studies cluster_phase3 Phase 3: Mechanism of Action cell_culture Cell Culture (A549, MCF-7) mtt_single MTT Assay (Single Agents) cell_culture->mtt_single ic50 Determine IC50 Values mtt_single->ic50 mtt_combo MTT Assay (Combinations) ic50->mtt_combo ci_calc Calculate Combination Index (CI) mtt_combo->ci_calc synergy_eval Evaluate Synergy ci_calc->synergy_eval apoptosis_assay Apoptosis Assay (Flow Cytometry) synergy_eval->apoptosis_assay cell_cycle_assay Cell Cycle Analysis synergy_eval->cell_cycle_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis

Caption: Experimental workflow for assessing this compound's synergistic effects.

signaling_pathway cluster_drugs Therapeutic Agents cluster_pathway Cellular Response This compound This compound bax Bax Activation This compound->bax Hypothesized bcl2 Bcl-2 Inhibition This compound->bcl2 Hypothesized cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage dna_damage->bax mito Mitochondrial Disruption bax->mito bcl2->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Independent validation of published findings on Denudatine's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid, has been noted for its potential biological activities, stemming from the broader class of diterpenoid alkaloids known for their diverse pharmacological effects.[1][2][3] This guide provides a comparative analysis of the published findings on this compound's bioactivity, with a focus on its potential effects on ion channels and its analgesic and anti-inflammatory properties. Due to a notable lack of independent validation studies specifically on this compound, this comparison relies on the foundational data available and draws parallels with well-characterized alternative compounds. This guide aims to offer a clear, data-driven perspective for researchers interested in this natural product.

Ion Channel Modulation: A Putative Mechanism of Action

Diterpenoid alkaloids are recognized for their potential to modulate voltage-gated sodium (Na+) and potassium (K+) channels.[1] While direct, independently validated electrophysiological data on this compound's effect on specific ion channels is currently limited in the readily available scientific literature, its structural class suggests a potential for such activity.

To provide a framework for comparison, we can examine the effects of a well-known sodium channel activator, Veratridine , a steroidal alkaloid that also acts on voltage-gated sodium channels.

Comparative Data: Ion Channel Modulation
CompoundTargetReported EffectQuantitative Data (Example)
This compound Voltage-gated Na+/K+ channels (putative)Modulation (potential)Specific IC50/EC50 values are not readily available in published literature.
Veratridine Voltage-gated Na+ channelsActivator; causes persistent activationEC50 for sustained current in Nav1.7 expressing cells: 9.53 µM[4]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Modulators

This protocol outlines a general method for assessing the effect of a compound like this compound on voltage-gated sodium channels, similar to studies conducted on Veratridine.[5]

  • Cell Culture: Utilize HEK293 cells stably expressing the desired human sodium channel subtype (e.g., Nav1.7).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an appropriate internal solution (e.g., containing CsF, CsCl, and EGTA) and external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES).

    • Apply a series of voltage steps to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV.

  • Compound Application: Perfuse the cells with the external solution containing the test compound (e.g., this compound) at various concentrations.

  • Data Analysis:

    • Measure the peak inward current and any sustained current.

    • Construct concentration-response curves to determine the IC50 or EC50 values.

    • Analyze the voltage-dependence of activation and inactivation.

Signaling Pathway Visualization

dot

cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Allows This compound This compound (Putative) This compound->Na_Channel Modulates (Hypothesized) Veratridine Veratridine Veratridine->Na_Channel Activates Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Altered Action Potential Firing Depolarization->AP_Firing

Caption: Putative and known modulation of sodium channels by this compound and Veratridine.

Analgesic Activity: Investigating Pain Relief

The traditional use of plants containing diterpenoid alkaloids for pain treatment suggests potential analgesic properties for compounds like this compound.[1] The acetic acid-induced writhing test in mice is a common preclinical assay to evaluate peripheral analgesic effects.

Comparative Data: Analgesic Activity (Writhing Test)
CompoundAnimal ModelReported EffectQuantitative Data (Example)
This compound Mice (putative)Analgesic (potential)Specific % inhibition or ED50 values are not readily available in published literature.
Lidocaine (B1675312) MiceAnalgesicSignificant dose-related delay in response to heat (hot plate test).[6] In the formalin test, intradermal lidocaine significantly decreased paw licking in the initial phase.[7]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard method for assessing the peripheral analgesic activity of a test compound.[8][9]

  • Animals: Use male Swiss albino mice weighing 20-25g.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one hour before the experiment.

  • Grouping and Administration:

    • Divide the animals into groups (e.g., control, standard, and test groups).

    • Administer the test compound (this compound) at different doses intraperitoneally or orally.

    • Administer the standard drug (e.g., Lidocaine or another NSAID) to the standard group.

    • Administer the vehicle (e.g., saline) to the control group.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to all animals.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.

Experimental Workflow Visualization

dot

start Start acclimatize Acclimatize Mice start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping administer Administer Compound (Vehicle, Lidocaine, this compound) grouping->administer wait Wait 30 min administer->wait induce Induce Writhing (0.6% Acetic Acid IP) wait->induce observe Observe and Count Writhes (20 min) induce->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Anti-inflammatory Activity: Assessing a Key Pharmacological Property

Inflammation is a key component of many diseases, and the anti-inflammatory potential of natural products is of significant interest. The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating acute anti-inflammatory activity.[1][2][10]

Comparative Data: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundAnimal ModelReported EffectQuantitative Data (Example)
This compound Rat (putative)Anti-inflammatory (potential)Specific % inhibition of edema or ED50 values are not readily available in published literature.
Indomethacin (Standard NSAID)RatAnti-inflammatorySignificant inhibition of paw edema.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for inducing and measuring inflammation to test the efficacy of anti-inflammatory compounds.[1][2][10][11]

  • Animals: Use male Wistar rats weighing 150-200g.

  • Grouping and Administration:

    • Divide the animals into groups (e.g., control, standard, and test groups).

    • Administer the test compound (this compound) at different doses orally or intraperitoneally.

    • Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group.

    • Administer the vehicle to the control group.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the test and standard groups compared to the control group at each time point.

Logical Relationship Visualization

dot

Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (e.g., Prostaglandins) Carrageenan->Mediators Edema Paw Edema (Inflammation) Mediators->Edema This compound This compound (Putative Action) Inhibition Inhibition of Mediator Release/Action This compound->Inhibition Inhibition->Mediators

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

The available literature suggests that this compound, as a member of the diterpenoid alkaloid family, holds potential for bioactivity, particularly in the modulation of ion channels, and as an analgesic and anti-inflammatory agent. However, a critical gap exists in the form of direct, quantitative, and independently validated experimental data. The comparative framework presented here, using well-characterized compounds like Veratridine and Lidocaine, highlights the types of studies and data required to substantiate these potential activities.

Future research should prioritize:

  • Independent Validation: Replication of any initial bioactivity findings by independent laboratories is crucial for scientific rigor.

  • Quantitative Studies: Detailed dose-response studies are needed to determine the potency (IC50/EC50 values) of this compound in various assays.

  • Mechanism of Action Studies: In-depth electrophysiological and biochemical studies are required to elucidate the precise molecular targets and signaling pathways affected by this compound.

Such studies will be instrumental in validating the therapeutic potential of this compound and guiding its future development as a pharmacological tool or a lead compound for new drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Denudatine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method to ensure full compliance with local, state, and federal regulations.

Key Chemical and Physical Properties of Denudatine

Understanding the fundamental properties of a substance is the first step toward safe handling and disposal.

PropertyValue
CAS Number 26166-37-0[1][2][3][4][5]
Molecular Formula C₂₂H₃₃NO₂[1][3][5]
Molecular Weight 343.5 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, DMSO[1][4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Experimental Protocols for Safe Handling

Given that this compound is a biologically active alkaloid, it should be handled with care, assuming potential toxicity.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If handling large quantities or creating aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area or a fume hood.

Spill Management:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • For small powder spills, gently cover with an absorbent material to avoid raising dust. Moisten the absorbent material slightly with a suitable solvent (e.g., ethanol) to prevent airborne dispersal.

  • For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DenudatineDisposal This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid containerize_solid Place in a clearly labeled, sealed hazardous waste container for solids. solid_waste->containerize_solid containerize_liquid Place in a clearly labeled, sealed hazardous waste container for liquids. Do not mix with incompatible wastes. liquid_waste->containerize_liquid consult_ehs Consult Institutional EHS for pickup and final disposal. containerize_solid->consult_ehs containerize_liquid->consult_ehs

Caption: Decision-making flowchart for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the compound.

  • Liquid Waste: This category encompasses solutions containing this compound and any solvent rinsates from cleaning contaminated glassware.

2. Waste Collection and Storage:

  • Containers: Use only approved, chemically compatible hazardous waste containers. Ensure containers are in good condition and have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic"). The accumulation start date should also be clearly marked.

  • Storage: Store waste containers in a designated, secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

3. Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Do Not Dispose in Regular Trash: All this compound-contaminated materials must be treated as hazardous waste.

  • Contact EHS: Once a waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal by a licensed hazardous waste management company.

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a formal hazard assessment or the specific guidance of your institution's EHS professionals. Always prioritize the guidelines and regulations set forth by your organization and relevant governmental bodies.

References

Personal protective equipment for handling Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Denudatine

Personal Protective Equipment (PPE)

Due to the toxic nature of this compound and its class of compounds, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3][4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety goggles and a face shield[5][6]Two pairs of powder-free nitrile gloves[7]Fully-buttoned lab coat (Nomex® recommended)[5]NIOSH-approved N95 or higher-rated respirator[4]
Solution Preparation Chemical splash goggles[5]Chemical-resistant gloves (e.g., nitrile)[5][8]Chemical-resistant lab coat or gown[5][7]Use within a certified chemical fume hood
In Vitro/In Vivo Administration Safety glasses with side shields[6]Nitrile gloves[5]Lab coatNot generally required if not aerosolizing
Spill Cleanup Chemical splash goggles and face shield[6]Heavy-duty, chemical-resistant glovesChemical-resistant suit or apron over lab coat[9]Chemical cartridge-type respirator[4]
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from receipt to disposal. The following workflow outlines the key procedural steps.

cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Management prep_review Review Safety Protocols & SDS (if available) prep_ppe Assemble Required PPE prep_review->prep_ppe prep_setup Prepare & Verify Engineering Controls (Fume Hood) prep_ppe->prep_setup handle_weigh Weighing in Ventilated Enclosure prep_setup->handle_weigh Proceed when ready handle_solubilize Solubilization in Fume Hood handle_weigh->handle_solubilize handle_experiment Conduct Experiment handle_solubilize->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Post-experiment cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_hygiene Personal Hygiene (Hand Washing) cleanup_remove_ppe->cleanup_hygiene disposal_segregate Segregate Waste Streams cleanup_hygiene->disposal_segregate After cleanup disposal_label Label Hazardous Waste disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Engineering Controls
  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[10]

  • Remove all PPE before exiting the designated handling area to avoid contaminating other spaces.[9]

  • Do not store or consume food and beverages in areas where this compound is handled.

Spill Response

In the event of a spill, evacuate the immediate area and adhere to the following procedure:

  • Alert personnel in the vicinity.

  • Don appropriate PPE , including a respirator, chemical-resistant gloves, and eye protection.

  • Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.

  • Clean the area with a suitable deactivating agent if known, or a soap and water solution.

  • Collect all contaminated materials in a sealed, properly labeled hazardous waste container.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any unused this compound powder. It should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and the first rinse of contaminated glassware should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for administering this compound should be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[11] Do not dispose of this compound waste down the drain or in regular trash.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.